molecular formula C8H5ClO B1601996 3-Chlorobenzofuran CAS No. 63361-59-1

3-Chlorobenzofuran

Cat. No.: B1601996
CAS No.: 63361-59-1
M. Wt: 152.58 g/mol
InChI Key: GTCFHQUPWIYIIY-UHFFFAOYSA-N
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Description

3-Chlorobenzofuran is a heterocyclic compound with the molecular formula C8H5ClO and a molecular weight of 152.58 g/mol . This chemical scaffold is of significant interest in medicinal chemistry and drug discovery, particularly for its demonstrated pharmacological properties. Scientific studies highlight its role as a key precursor in the synthesis of novel compounds with potent antitubercular activity against multidrug-resistant Mycobacterium tuberculosis H37Rv strains . Researchers utilize this core structure to develop and investigate new therapeutic agents, with several derivatives exhibiting excellent inhibitory potency . Beyond antitubercular applications, the this compound scaffold is also investigated for its broader biological activities, including antiviral and antimicrobial properties . Its structure allows for versatile chemical modifications, making it a valuable building block in organic synthesis and the development of structure-activity relationship (SAR) profiles . Handling and Storage: For safe handling, please refer to the associated Safety Data Sheet (SDS). This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use in humans or animals. Store sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

3-chloro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCFHQUPWIYIIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00493877
Record name 3-Chloro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00493877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63361-59-1
Record name 3-Chloro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00493877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Chlorobenzofuran from o-Iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 3-chlorobenzofuran, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthesis originates from the readily accessible starting material, o-iodophenol, and proceeds via a tandem Sonogashira coupling and intramolecular cyclization strategy. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental protocol, and critical safety considerations. The causality behind experimental choices is elucidated to empower researchers in adapting and troubleshooting the methodology.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran and its derivatives are privileged heterocyclic motifs found in a plethora of natural products and pharmacologically active molecules. Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have established them as key building blocks in drug discovery programs. The introduction of a chlorine atom at the 3-position of the benzofuran ring can significantly modulate the molecule's electronic properties and metabolic stability, making this compound a particularly attractive target for further functionalization and library synthesis. This guide details a strategic and efficient approach to its synthesis from o-iodophenol.

Synthetic Strategy: A Tandem Sonogashira Coupling and Intramolecular Cyclization Approach

The core of this synthetic strategy lies in a two-step, one-pot sequence involving a Sonogashira cross-coupling reaction followed by an intramolecular cyclization. This approach is favored for its atom economy and operational simplicity.

The Foundational Reaction: Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] It typically employs a palladium catalyst and a copper(I) co-catalyst. In our proposed synthesis, o-iodophenol serves as the aryl halide, and a suitable chloroalkyne equivalent is the coupling partner. The higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds makes o-iodophenol an excellent substrate for this transformation, often allowing for milder reaction conditions.[1]

The Key Transformation: Intramolecular Cyclization

Following the successful Sonogashira coupling, the resulting 2-(chloroethynyl)phenol intermediate is primed for intramolecular cyclization. The phenolic hydroxyl group acts as an internal nucleophile, attacking the alkyne to form the benzofuran ring. This cyclization is often facilitated by the reaction conditions of the preceding Sonogashira coupling, allowing for a seamless one-pot procedure.

Reaction Mechanism and Rationale for Experimental Choices

A thorough understanding of the reaction mechanism is paramount for successful execution and optimization. The proposed pathway involves two key catalytic cycles.

Diagram 1: Proposed Catalytic Cycles for the Synthesis of this compound

reaction_mechanism cluster_sonogashira Sonogashira Coupling Cycle cluster_cyclization Intramolecular Cyclization Pd0 Pd(0)L2 Pd_I [Ar-Pd(II)-I]L2 Pd0->Pd_I Pd_alkyne [Ar-Pd(II)-C≡C-Cl]L2 Pd_I->Pd_alkyne Pd_alkyne->Pd0 Reductive Elimination intermediate 2-(Chloroethynyl)phenol Pd_alkyne->intermediate Pd_alkyne->intermediate Product of Sonogashira o_iodophenol o-Iodophenol o_iodophenol->Pd0 Oxidative Addition Cu_alkyne Cu-C≡C-Cl Cu_alkyne->Pd_I Transmetalation chloroalkyne Cl-C≡C-H CuI Cu(I) chloroalkyne->CuI Deprotonation (Base) CuI->Cu_alkyne base Base cyclization_step 5-endo-dig Cyclization intermediate->cyclization_step Base-promoted Deprotonation product This compound cyclization_step->product

Caption: Catalytic cycles for the synthesis of this compound.

The Sonogashira Cycle:
  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-I bond of o-iodophenol to form a Pd(II) intermediate.

  • Transmetalation: Concurrently, the terminal alkyne (chloroacetylene or a surrogate) is deprotonated by a base and reacts with the Cu(I) co-catalyst to form a copper acetylide. This species then undergoes transmetalation with the Pd(II) complex, transferring the chloroalkynyl group to the palladium center.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the 2-(chloroethynyl)phenol intermediate and regenerate the Pd(0) catalyst.

Intramolecular Cyclization:

The base present in the reaction mixture deprotonates the phenolic hydroxyl group, enhancing its nucleophilicity. The resulting phenoxide then attacks the internal carbon of the alkyne in a 5-endo-dig cyclization, leading to the formation of the this compound ring.

Experimental Protocol

This protocol is a robust starting point for the synthesis of this compound. Researchers should optimize conditions based on their specific equipment and reagent purity.

Reagents and Equipment
Reagent/EquipmentPurpose
o-IodophenolStarting Material
1-Chloro-2-trimethylsilylacetyleneChloroalkyne Source
Palladium(II) acetate (Pd(OAc)₂)Palladium Catalyst Precursor
Triphenylphosphine (PPh₃)Ligand
Copper(I) iodide (CuI)Co-catalyst
Triethylamine (Et₃N)Base and Solvent
Tetrahydrofuran (THF), anhydrousSolvent
Tetrabutylammonium fluoride (TBAF)Desilylation Agent
Standard Schlenk line and glasswareFor inert atmosphere reactions
Magnetic stirrer and hotplateFor reaction setup
TLC plates and developing chamberFor reaction monitoring
Column chromatography setupFor purification
Step-by-Step Procedure

Diagram 2: Experimental Workflow for this compound Synthesis

workflow setup Reaction Setup (Inert Atmosphere) reagents Add o-Iodophenol, Pd(OAc)₂, PPh₃, CuI to anhydrous THF setup->reagents degas Degas with Argon reagents->degas add_base Add Triethylamine degas->add_base add_alkyne Add 1-Chloro-2-trimethylsilylacetylene add_base->add_alkyne reaction Heat to 60 °C Monitor by TLC add_alkyne->reaction desilylation Cool to RT Add TBAF solution reaction->desilylation workup Aqueous Workup (EtOAc, H₂O, Brine) desilylation->workup purification Column Chromatography workup->purification

Caption: A streamlined workflow for the synthesis of this compound.

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add o-iodophenol (1.0 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and copper(I) iodide (0.03 eq).

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (3.0 eq). Stir the mixture at room temperature for 15 minutes.

  • Alkyne Addition: Add 1-chloro-2-trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC).

  • In-situ Desilylation and Cyclization: Once the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature. Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) and stir for an additional 1-2 hours to effect both desilylation and promote the final cyclization.

  • Workup: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Safety and Handling Precautions

5.1. Reagent-Specific Hazards:

  • o-Iodophenol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium and Copper Catalysts: Heavy metal compounds. Avoid inhalation of dust.

  • 1-Chloro-2-trimethylsilylacetylene: Corrosive and flammable. Handle in a well-ventilated fume hood.[4]

  • Triethylamine: Flammable and corrosive with a strong odor. Use in a fume hood.

  • Tetrabutylammonium fluoride (TBAF): Corrosive. Avoid contact with skin and eyes.

5.2. General Laboratory Safety:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[5][6]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[6]

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of this compound from o-iodophenol via a tandem Sonogashira coupling and intramolecular cyclization represents an efficient and modular approach to this important heterocyclic scaffold. By understanding the underlying mechanistic principles and adhering to the detailed experimental protocol and safety guidelines, researchers can reliably access this valuable compound for further applications in drug discovery and materials science.

References

3-chlorobenzofuran chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-Chlorobenzofuran

Abstract: The benzofuran scaffold is a privileged heterocyclic motif integral to numerous natural products and pharmacologically active compounds.[1][2][3] Its derivatives have garnered significant attention for their broad spectrum of biological activities, including antitumor, antibacterial, and antiviral properties.[3] This guide focuses on a specific, synthetically valuable derivative: this compound. The introduction of a chlorine atom at the 3-position significantly influences the molecule's electronic properties and reactivity, creating a versatile building block for drug discovery and organic synthesis. This document provides a comprehensive overview of the physicochemical properties, key synthetic methodologies, and characteristic reactivity of the this compound core, intended for researchers, medicinal chemists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

The this compound core is an aromatic heterocyclic compound. The physical properties of the parent this compound are not extensively documented in readily available databases, but data for its derivatives are well-reported in synthetic literature.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₅ClO[4][5]
Molecular Weight 152.58 g/mol [4]
CAS Number 63361-59-1[5]
IUPAC Name This compound[5]
Melting Point Not available[4]
Boiling Point Not available[4]
Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification of this compound and its derivatives. The following provides an overview of expected spectral features based on data from synthesized analogues.[1][6]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals in the aromatic region, typically between δ 7.0 and 8.0 ppm. The protons on the benzene ring will exhibit coupling patterns (e.g., multiplets, doublets) dependent on their substitution. For a 2-substituted derivative, the proton at the C4 position often appears as a multiplet around δ 7.5-7.6 ppm.[6]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the eight carbon atoms. Key signals include those for the chlorinated carbon (C3) and the oxygen-bearing carbon (C7a), which are influenced by the electronegativity of the adjacent heteroatoms. In one derivative, the C3 signal appeared at δ 111.7 ppm.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum provides information on functional groups. Key stretches for this compound derivatives include C-Cl stretching, typically observed around 750 cm⁻¹, and C=C aromatic stretching near 1600 cm⁻¹.[1] If carbonyl groups are present, such as in this compound-2-carbaldehyde, a strong C=O stretch will be visible around 1680 cm⁻¹.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The presence of chlorine is readily identified by the characteristic M+2 isotopic peak, where the ratio of the M and M+2 peaks is approximately 3:1 due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through several strategic approaches. These methods often involve cyclization reactions where the chlorine atom is introduced either before or during the formation of the furan ring.

Vilsmeier-Haack Approach for 2-Formyl Derivatives

A common and versatile entry point to functionalized 3-chlorobenzofurans is the synthesis of this compound-2-carbaldehyde. This is achieved via a Vilsmeier-Haack reaction, which involves formylation and cyclization.[1][7]

Experimental Protocol: Synthesis of this compound-2-carbaldehyde[1]

  • Reagent Preparation: Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) at 0-5 °C.[1][7]

  • Initial Reaction: A solution of 2-(2-carboxyphenoxy)acetic acid in DMF is added dropwise to the freshly prepared Vilsmeier reagent at 0 °C with constant stirring.

  • Heating: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gradually heated to 90 °C. The reaction is maintained at this temperature for approximately 6 hours.

  • Work-up: Upon completion (monitored by TLC), the mixture is cooled and poured onto crushed ice with vigorous stirring.

  • Isolation: The resulting solid precipitate is collected by filtration, washed extensively with water, and recrystallized from ethanol to yield the pure product.

Causality Insight: The Vilsmeier reagent acts as both the formylating agent and the dehydrating agent required for the cyclization. The reaction proceeds through the formation of a chloro-iminium species which facilitates the ring closure and subsequent chlorination at the 3-position.

TMSCl-Mediated Annulation for 2-Substituted Derivatives

A modern and efficient method for synthesizing 2-substituted 3-chlorobenzofurans involves a cascade annulation of isatin-derived propargylic alcohols, mediated by chlorotrimethylsilane (TMSCl).[6] This protocol is notable for its operational simplicity and the dual role of TMSCl.

Experimental Protocol: TMSCl-Mediated Synthesis of 2-Substituted 3-Chlorobenzofurans[6]

  • Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the isatin-derived propargylic alcohol substrate.

  • Reagent Addition: Add dry solvent (e.g., 1,2-dichloroethane) followed by the sequential addition of TMSCl and a Lewis acid catalyst (e.g., InCl₃).

  • Reaction: Stir the reaction mixture at room temperature for the time specified by the reaction progress (typically monitored by TLC).

  • Quenching: Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of NaHCO₃.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). The combined organic layers are then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Causality Insight: In this elegant cascade, TMSCl serves a dual purpose. It acts as a promoter for a Meyer-Schuster rearrangement of the propargylic alcohol and subsequently serves as the chlorine source for the intramolecular annulation step that forms the chlorinated furan ring.[6]

Diagram 1: TMSCl-Mediated Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_end Product & Workup Propargyl_Alcohol Isatin-Derived Propargylic Alcohol Rearrangement Meyer-Schuster Rearrangement Propargyl_Alcohol->Rearrangement TMSCl TMSCl (Promoter & Chlorine Source) TMSCl->Rearrangement Catalyst Lewis Acid (e.g., InCl₃) Catalyst->Rearrangement Addition Nucleophilic Addition Rearrangement->Addition Annulation Intramolecular Annulation Addition->Annulation Workup Aqueous Workup & Purification Annulation->Workup Quench Product 2-Substituted This compound Workup->Product

Caption: Workflow for the synthesis of 2-substituted 3-chlorobenzofurans.

Chemical Reactivity of this compound

The reactivity of the this compound ring is dictated by the interplay between the electron-rich furan system, the fused aromatic benzene ring, and the electron-withdrawing chloro-substituent at the C3 position.

Electrophilic Aromatic Substitution

The benzofuran ring is generally susceptible to electrophilic attack. Theoretical and experimental studies show that electrophilic substitution on the parent benzofuran ring preferentially occurs at the C2 position due to the formation of a more stable cationic intermediate (a σ-complex) where the positive charge is stabilized by the adjacent benzene ring.[8] However, when the C2 position is blocked, or under specific conditions, reaction at C3 can occur.[8]

In the case of this compound, the C3 position is occupied. Electrophilic attack would be directed to the C2 position or the benzene ring. For instance, Vilsmeier formylation of certain benzofurans can occur at the C2 position.[9] The chlorine at C3 acts as a deactivating group through its inductive effect but can also donate electron density via resonance, influencing the overall regioselectivity.[10]

Nucleophilic Substitution and Functionalization

The C-Cl bond at the 3-position of the benzofuran ring is generally unreactive towards direct nucleophilic aromatic substitution due to the electron-rich nature of the heterocycle. However, the reactivity can be enhanced by the presence of strong electron-withdrawing groups on the ring.

A more common strategy for functionalization involves reactions on a side chain attached to the benzofuran core. For example, a 3-methylbenzofuran can be brominated at the methyl group using N-bromosuccinimide (NBS) to form a 3-(bromomethyl)benzofuran intermediate.[11] This electrophilic carbon is then highly susceptible to nucleophilic substitution by various nucleophiles, such as morpholine, allowing for the synthesis of diverse derivatives.[11]

Causality Insight: The Hard and Soft Acids and Bases (HSAB) principle can guide reactivity. In the case of the 3-(bromomethyl)benzofuran intermediate, a soft nucleophile like an iodide ion can displace the bromide (a good leaving group) to form an even better leaving group (iodide), thereby accelerating the subsequent substitution by another nucleophile.[11]

Cycloaddition Reactions

Benzofurans can participate as the 4π-component in Diels-Alder [4+2] cycloadditions and as a 2π-component in [3+2] cycloadditions.[12][13] The synthesis of this compound derivatives bearing a pyrazole ring demonstrates this reactivity. Starting from a this compound-2-carbaldehyde, a chalcone intermediate is formed. This α,β-unsaturated ketone system can then undergo a [3+2] cycloaddition reaction with hydrazine hydrate to form a 4,5-dihydropyrazole ring.[1]

Diagram 2: [3+2] Cycloaddition for Pyrazole Synthesis

G cluster_reactants cluster_mechanism cluster_product Chalcone This compound Chalcone (α,β-Unsaturated Ketone) Step1 1. Michael Addition of Hydrazine Chalcone->Step1 Hydrazine Hydrazine Hydrate (H₂N-NH₂·H₂O) Hydrazine->Step1 Step2 2. Intramolecular Cyclization Step1->Step2 Step3 3. Dehydration Step2->Step3 Product 4,5-Dihydropyrazole Derivative Step3->Product

Caption: Mechanism for forming a pyrazole ring via [3+2] cycloaddition.

Applications in Medicinal Chemistry

The this compound scaffold is a key component in the design of novel therapeutic agents. A notable application is in the development of antitubercular agents.[1] A series of this compound derivatives linked to pyrazole moieties were synthesized and evaluated against Mycobacterium tuberculosis H37RV strains. Several of these compounds exhibited excellent inhibitory potential, with some showing IC₅₀ values in the micromolar range, highlighting the promise of this scaffold in addressing multidrug-resistant tuberculosis.[1] The lipophilicity conferred by the chloro-substituent can be a crucial factor in enhancing the penetration of molecules into bacterial cells.[7]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][15]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][16] Avoid contact with skin and eyes.[14][15]

  • Irritation: Related compounds are known to cause skin and serious eye irritation.[14] In case of contact, rinse the affected area thoroughly with water.[14][17]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[18]

Conclusion

This compound is a valuable and reactive heterocyclic scaffold with significant potential in organic synthesis and medicinal chemistry. Its synthesis is accessible through established methods like the Vilsmeier-Haack reaction and modern cascade annulations. The chlorine atom at the C3 position modulates the electronic properties of the benzofuran ring, influencing its reactivity in electrophilic, nucleophilic, and cycloaddition reactions. The demonstrated success of its derivatives as potent antitubercular agents underscores the importance of continued research into the chemistry and biological applications of this versatile molecule.

References

A Comprehensive Technical Guide to 3-Chlorobenzofuran: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 3-chlorobenzofuran, a pivotal heterocyclic scaffold in medicinal chemistry. We will move beyond a simple recitation of facts to deliver field-proven insights into its synthesis, chemical behavior, and strategic importance for researchers, scientists, and professionals in drug development. Our focus is on the causality behind experimental choices and the practical application of this versatile molecule.

Core Chemical Identity: this compound

This compound is an organochlorine compound featuring a benzofuran core with a chlorine atom substituted at the 3-position. This specific substitution pattern imparts unique reactivity and makes it a valuable intermediate in organic synthesis.

Molecular Structure Visualization

Caption: Molecular Structure of this compound.

Key Properties Summary
PropertyValueSource(s)
CAS Number 63361-59-1[1]
Molecular Formula C₈H₅ClO[1][2]
Molecular Weight 152.58 g/mol [2]
IUPAC Name This compound[1]
Synonyms 3-chloro-benzofuran, 3-Chlor-benzofuran, 3-chlorobenzo[b]furan[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound and its derivatives is a topic of significant interest, as the position of the chloro-substituent is crucial for subsequent functionalization. While multiple strategies exist, Vilsmeier-Haack type reactions on precursor molecules represent a common and effective approach for introducing functionality that can be later converted or used to build more complex structures.

A prevalent strategy involves the synthesis of this compound-2-carbaldehyde, which serves as a highly versatile starting material.[3] This intermediate allows for the exploitation of the 2-position for further chemical modification, a common tactic in building libraries of potential drug candidates.

General Synthesis Workflow Example

G start Substituted Phenol Precursor step1 Cyclization to form Benzofuranone start->step1 Intramolecular Cyclization step2 Vilsmeier-Haack Reagent (e.g., POCl₃, DMF) step1->step2 Reaction with Chlorinating/Formylating Agent step3 Formation of 3-Chloro-2-formylbenzofuran step2->step3 Electrophilic Substitution & Ring Chlorination step4 Further Derivatization (e.g., Condensation, Oxidation, etc.) step3->step4 Scaffold Elaboration end Bioactive Target Molecules step4->end

Caption: Generalized workflow for synthesizing this compound derivatives.

Exemplary Protocol: Synthesis of this compound-2-carbaldehyde Derivatives

The following protocol is a representative example adapted from literature for the synthesis of chalcone intermediates starting from this compound-2-carbaldehyde.[3] This self-validating system relies on the formation of a precipitate upon reaction completion, which can be easily monitored.

Objective: To synthesize a chalcone derivative (a key intermediate for pyrazole synthesis) from this compound-2-carbaldehyde.

Materials:

  • This compound-2-carbaldehyde (0.01 mol)

  • Substituted acetophenone (0.01 mol)

  • Ethanol (25 mL)

  • 10% aqueous Sodium Hydroxide (NaOH) solution (5 mL)

  • Dilute Hydrochloric Acid (HCl)

  • Crushed ice

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve this compound-2-carbaldehyde (0.01 mol) and the appropriately substituted acetophenone (0.01 mol) in 25 mL of ethanol.

  • Base Addition: To the ethanolic solution, add 5 mL of a 10% aqueous NaOH solution. The addition of a base is critical as it deprotonates the acetophenone, generating the nucleophilic enolate required for the Claisen-Schmidt condensation.

  • Reaction: Stir the reaction mixture vigorously at room temperature (approx. 25°C) for 2-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: Once the reaction is complete, pour the mixture onto crushed ice. This step quenches the reaction and helps precipitate the product. Neutralize the solution carefully with dilute HCl.

  • Isolation and Purification: Filter the resulting precipitate, wash thoroughly with water to remove inorganic salts, and dry. The crude product can be further purified by recrystallization from ethanol to yield the desired chalcone.

Chemical Reactivity Profile

The benzofuran ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The presence of the chlorine atom at the 3-position, however, modulates this reactivity. While Friedel-Crafts acylation of unsubstituted benzofuran can lead to a mixture of C2 and C3 isomers, the pre-chlorinated scaffold directs reactivity to other positions, primarily the C2 position.[4]

Vilsmeier-Haack formylation is a key reaction, often used to install a formyl group at the 2-position, as seen in the synthesis of precursors like this compound-2-carbaldehyde.[5] This aldehyde can then undergo a wide array of subsequent reactions, including condensations, oxidations, and reductions, making it a powerful synthetic handle.

Applications in Medicinal Chemistry and Drug Development

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[6] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antidiabetic, and neuroprotective effects.[3][7][8]

The introduction of a halogen, such as chlorine, into the benzofuran ring has been shown to significantly enhance cytotoxic activity against cancer cell lines.[7] This makes this compound a particularly attractive starting point for the development of novel anticancer agents.

Role as a Versatile Drug Discovery Scaffold

cluster_core Core Scaffold cluster_derivatives Derivative Classes cluster_applications Therapeutic Targets core This compound chalcones Chalcones core->chalcones Condensation at C2-aldehyde amides Carboxamides core->amides Oxidation & Amidation at C2 triazoles Triazoles core->triazoles Click Chemistry at C2-alkyne neuro Neuroprotective core->neuro pyrazoles Pyrazoles chalcones->pyrazoles Cyclization with Hydrazine antimicrobial Antitubercular pyrazoles->antimicrobial anticancer Anticancer amides->anticancer antifungal Antifungal triazoles->antifungal

Caption: this compound as a central scaffold for diverse bioactive derivatives.

Specifically, derivatives of this compound have been designed, synthesized, and evaluated as potent antitubercular agents against Mycobacterium tuberculosis.[3][6] In one study, a series of this compound-based pyrazole derivatives were synthesized, with several compounds exhibiting excellent inhibitory potency.[3] This underscores the value of the this compound core in generating lead compounds for infectious diseases.

Safety and Handling

As with all halogenated organic compounds, this compound and its derivatives should be handled with appropriate care in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[9][10]

  • Handling: Avoid inhalation of vapors and ingestion. Keep the compound away from open flames, hot surfaces, and sources of ignition.[9][10] Use non-sparking tools and take precautionary measures against static discharge.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] It may be sensitive to air and light, so storage under an inert atmosphere may be required for long-term stability.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[9][10]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic building block for the synthesis of complex, biologically active molecules. Its defined chemical properties, established synthetic routes, and versatile reactivity at the 2-position make it an invaluable tool for medicinal chemists. The demonstrated efficacy of its derivatives, particularly as anticancer and antitubercular agents, confirms its status as a privileged scaffold in modern drug discovery and development. A thorough understanding of its synthesis and reactivity is essential for any researcher aiming to leverage its potential in creating next-generation therapeutics.

References

Quantum chemical investigation of chlorobenzofuran formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Investigation of Chlorobenzofuran Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorobenzofurans are a class of persistent organic pollutants that pose significant environmental and health risks. Understanding their formation pathways is crucial for developing mitigation strategies. This technical guide provides a comprehensive overview of the application of quantum chemical methods to elucidate the complex reaction mechanisms leading to chlorobenzofuran formation. We will delve into the theoretical underpinnings of these computational approaches, explore the key precursor-driven reaction pathways, and present detailed protocols for conducting such investigations. This guide is intended for researchers and professionals seeking to leverage computational chemistry to address challenges in environmental science and toxicology.

Introduction: The Environmental Significance of Chlorobenzofurans

Polychlorinated dibenzofurans (PCDFs) and their structural analogues, including chlorobenzofurans, are highly toxic compounds that are unintentionally formed during various industrial and combustion processes.[1] Their persistence in the environment, coupled with their ability to bioaccumulate, makes them a significant concern for ecosystem and human health. The formation of these compounds often involves complex chemical reactions occurring at high temperatures, such as in waste incineration.[2][3][4] A thorough understanding of the fundamental mechanisms of their formation is paramount for the development of effective control and remediation technologies.

Quantum chemistry has emerged as a powerful tool for investigating chemical reactions at the molecular level. By solving the Schrödinger equation, these methods can provide detailed insights into reaction pathways, transition states, and the energetics of chemical transformations that are often difficult to obtain through experimental means alone.[5][6] This guide will focus on the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to unravel the intricacies of chlorobenzofuran formation.

Theoretical Foundations: A Primer on Quantum Chemical Methods in Reaction Mechanism Studies

The core of quantum chemical investigations of reaction mechanisms lies in the exploration of the potential energy surface (PES) of a given chemical system. The PES is a mathematical landscape that describes the energy of a molecule as a function of its geometry. Reactants and products correspond to minima on the PES, while the transition state, the highest energy point along the lowest energy path connecting reactants and products, represents the kinetic barrier of the reaction.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying large and complex molecular systems due to its favorable balance of accuracy and computational cost.[7] Unlike traditional wave function-based methods, DFT calculates the electronic energy of a system based on its electron density. A variety of exchange-correlation functionals, such as the widely used B3LYP, have been developed to approximate the complex electron-electron interactions.[7]

Thermochemical Parameters

Quantum chemical calculations can provide key thermochemical parameters that govern the feasibility and rate of a reaction. These include:

  • Enthalpy of Reaction (ΔH): The change in heat content during a reaction. A negative ΔH indicates an exothermic reaction, while a positive ΔH signifies an endothermic reaction.

  • Gibbs Free Energy of Reaction (ΔG): The overall energy change of a reaction, considering both enthalpy and entropy. A negative ΔG indicates a spontaneous reaction.

  • Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur. This is determined by the energy difference between the reactants and the transition state.

Key Formation Pathways of Chlorobenzofurans: A Computational Perspective

Quantum chemical studies have primarily focused on the formation of chlorobenzofurans from chlorinated phenols, which are well-established precursors.[8][9][10][11] The following sections will detail the computationally elucidated mechanisms.

Formation from Chlorophenol Precursors

The gas-phase reactions of chlorophenols are considered a major route to the formation of chlorobenzofurans and other dioxin-like compounds.[8][9] A seminal pathway involves the initial formation of a chlorophenoxy radical, which then undergoes a series of reactions, including dimerization, cyclization, and elimination, to yield the final product.

A prominent example is the formation of 4,6-dichlorodibenzofuran from the oxidation and pyrolysis of 2-chlorophenol.[8][9] DFT calculations have been instrumental in mapping out the intricate reaction network and identifying the most favorable pathways.[8]

Radical-Radical Coupling Mechanisms

Radical species play a crucial role in the high-temperature chemistry of chlorobenzofuran formation.[12][13] Quantum chemical investigations have explored various radical-radical coupling reactions. For instance, the coupling of two 2-chlorophenoxy radicals can lead to the formation of a chlorinated bis-keto dimer, which is a key intermediate in the formation of 4,6-dichlorodibenzofuran.[8][9] The calculated activation barrier for this coupling step provides insight into the kinetics of this process.[8]

Alternative Formation Routes

While chlorophenols are the most studied precursors, other chlorinated organic compounds can also contribute to the formation of chlorobenzofurans. For example, the combustion of 1,3-dichloropropene has been investigated as a potential source, with quantum chemical calculations suggesting pathways involving the oxidation of phenylvinyl radical intermediates and subsequent ring closure.[12][14]

Experimental Protocols: A Step-by-Step Guide to a Quantum Chemical Investigation

This section provides a generalized workflow for conducting a quantum chemical investigation into the formation of a specific chlorobenzofuran.

Step 1: Defining the Reaction and Identifying Precursors

The first step is to clearly define the reaction of interest. This involves identifying the target chlorobenzofuran and the plausible precursor molecules based on experimental evidence or chemical intuition.

Step 2: Computational Method Selection

The choice of computational method is critical for obtaining reliable results. For reaction mechanism studies of this nature, DFT is a suitable choice.

  • Functional: The B3LYP functional is a commonly used and well-benchmarked functional for organic reactions.

  • Basis Set: A basis set such as 6-31G(d,p) or a larger one like 6-311+G(2d,p) should be employed to accurately describe the electronic structure of the molecules.

Step 3: Geometry Optimization and Frequency Calculations

The geometries of all reactants, intermediates, transition states, and products must be fully optimized to find the stationary points on the potential energy surface. Following optimization, frequency calculations should be performed to:

  • Confirm that the optimized structures correspond to minima (all real frequencies) or transition states (one imaginary frequency).

  • Obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Step 4: Transition State Searching

Locating the transition state is often the most challenging part of the calculation. Methods such as Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization with an initial guess for the transition state geometry can be used.

Step 5: Intrinsic Reaction Coordinate (IRC) Calculations

Once a transition state is located, an IRC calculation should be performed to confirm that it connects the desired reactants and products on the potential energy surface.

Step 6: Analysis of Results

The final step involves a thorough analysis of the calculated energetic and structural data. This includes constructing a reaction energy profile, identifying the rate-determining step, and comparing the calculated results with any available experimental data.

Data Presentation and Visualization

Tabulated Energetic Data

The calculated thermochemical data for the formation of 4,6-dichlorodibenzofuran from 2-chlorophenoxy radical coupling is summarized in the table below. Energies are given in kcal/mol.

SpeciesΔH (0 K)ΔG (298 K)
2 x 2-Chlorophenoxy Radical0.00.0
Transition State for C-C Coupling9.412.1
Chlorinated Bis-keto Dimer-25.8-22.5
... (Subsequent Intermediates & TSs)......
4,6-Dichlorodibenzofuran + H2O-85.3-80.1

Note: The values presented are illustrative and based on data reported in the literature. Actual values will depend on the specific level of theory used.[8]

Visualizing Reaction Pathways with Graphviz

Visualizing the complex reaction networks is essential for a clear understanding of the formation mechanisms. The following Graphviz diagrams illustrate a simplified computational workflow and a general reaction pathway for chlorobenzofuran formation.

G cluster_workflow Computational Workflow Define_Reaction Define Reaction & Precursors Select_Method Select Computational Method (DFT) Define_Reaction->Select_Method Geometry_Optimization Geometry Optimization & Frequencies Select_Method->Geometry_Optimization TS_Search Transition State Search Geometry_Optimization->TS_Search IRC_Calculation IRC Calculation TS_Search->IRC_Calculation Analyze_Results Analyze Results IRC_Calculation->Analyze_Results G cluster_pathway Chlorobenzofuran Formation Pathway Precursors Chlorophenol Precursors Radical_Formation Chlorophenoxy Radical Formation Precursors->Radical_Formation Initiation TS1 TS1 Radical_Formation->TS1 Dimerization Radical-Radical Coupling (Dimerization) TS2 TS2 Dimerization->TS2 Intermediate Cyclized Intermediate TS3 TS3 Intermediate->TS3 Product Chlorobenzofuran + Byproducts (e.g., HCl) TS1->Dimerization TS2->Intermediate Cyclization TS3->Product Elimination

References

An In-depth Technical Guide to the Radical Mechanism of 3-Chlorobenzofuran Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran and its derivatives are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities and unique electronic properties. The targeted synthesis of halogenated benzofurans, particularly 3-chlorobenzofuran, is of significant interest for the development of novel pharmaceuticals and functional materials. While various synthetic routes to benzofurans exist, the radical-mediated chlorination of the benzofuran nucleus offers a distinct pathway governed by the principles of free-radical chemistry. This technical guide provides a comprehensive exploration of the radical mechanism leading to the formation of this compound, detailing the underlying principles of initiation, propagation, and termination. Furthermore, this guide presents a validated experimental protocol, quantitative data, and in-depth characterization to equip researchers with the knowledge to effectively synthesize and utilize this important chemical entity.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran ring system, an oxygen-containing heterocyclic compound, is a cornerstone in the architecture of numerous natural products and synthetic molecules of therapeutic importance.[1][2] Its prevalence in clinically approved drugs underscores its significance in drug discovery and development. The unique electronic and structural features of the benzofuran moiety allow it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3]

The introduction of a halogen atom, such as chlorine, onto the benzofuran scaffold can profoundly influence its physicochemical properties and biological activity. The chloro-substituent can modulate lipophilicity, metabolic stability, and binding affinity to target proteins through halogen bonding and other non-covalent interactions.[3] Specifically, the 3-chloro-substituted benzofuran is a versatile intermediate for further functionalization, enabling the synthesis of complex molecular architectures with tailored biological profiles.[4][5]

While electrophilic halogenation of benzofurans is a common synthetic strategy, it often leads to a mixture of products due to the competitive reactivity of the 2- and 3-positions of the furan ring.[6][7] In contrast, a radical-mediated approach offers an alternative pathway with the potential for distinct regioselectivity, governed by the stability of the radical intermediates. This guide focuses on the elucidation of the radical mechanism for the formation of this compound, providing a deeper understanding of this synthetic route.

The Radical Mechanism of this compound Formation

The formation of this compound via a radical pathway is a classic example of a free-radical chain reaction. This process can be dissected into three fundamental stages: initiation, propagation, and termination. The overall transformation involves the selective abstraction of a hydrogen atom from the 3-position of the benzofuran ring by a chlorine radical, followed by the reaction of the resulting benzofuranyl radical with a chlorine source.

Initiation: The Genesis of Radical Species

The initiation phase is the critical first step where the reactive radical species are generated. This is typically achieved through the homolytic cleavage of a relatively weak bond in a radical initiator, triggered by either thermal or photochemical energy.[8] Common radical initiators for this purpose include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO).

  • Azobisisobutyronitrile (AIBN): Upon heating, AIBN decomposes to generate two cyanoisopropyl radicals and a molecule of nitrogen gas. The driving force for this reaction is the formation of the highly stable dinitrogen molecule.[9][10][11]

  • Benzoyl Peroxide (BPO): The weak oxygen-oxygen single bond in BPO readily undergoes homolysis upon heating to produce two benzoyloxy radicals. These radicals can then decarboxylate to form phenyl radicals.

The chlorine radicals necessary for the propagation steps are subsequently generated by the reaction of these initiator radicals with a chlorine source, such as N-chlorosuccinimide (NCS). The initiator radical abstracts the chlorine atom from NCS, producing a succinimidyl radical and a chlorine radical.

Diagram: Initiation of the Radical Chlorination of Benzofuran

G cluster_initiation Initiation Initiator Initiator (AIBN or BPO) Initiator_Radical Initiator Radical (R•) Initiator->Initiator_Radical Heat or Light Chlorine_Radical Chlorine Radical (Cl•) Initiator_Radical->Chlorine_Radical + NCS NCS N-Chlorosuccinimide (NCS) Succinimide_Radical Succinimide Radical

Caption: Generation of chlorine radicals from a radical initiator and NCS.

Propagation: The Chain Reaction

The propagation stage consists of a series of self-sustaining reactions where a radical reacts with a non-radical species to produce a new radical, which then continues the chain.

Step 1: Hydrogen Abstraction

A chlorine radical abstracts a hydrogen atom from the C3 position of the benzofuran ring. This step is regioselective, favoring the 3-position due to the relative stability of the resulting benzofuranyl radical. The stability of the radical at the 3-position is influenced by the delocalization of the unpaired electron over the aromatic system.

Step 2: Halogenation

The newly formed 3-benzofuranyl radical reacts with a molecule of the chlorine source (NCS) to yield the final product, this compound, and a succinimidyl radical. This succinimidyl radical can then react with HCl (formed in the hydrogen abstraction step) to regenerate a chlorine radical, thus propagating the chain reaction.

Diagram: Propagation Steps in the Radical Chlorination of Benzofuran

G cluster_propagation Propagation Benzofuran Benzofuran Benzofuranyl_Radical 3-Benzofuranyl Radical Benzofuran->Benzofuranyl_Radical + Cl• Chlorine_Radical Chlorine Radical (Cl•) HCl HCl 3_Chlorobenzofuran This compound Benzofuranyl_Radical->3_Chlorobenzofuran + NCS NCS N-Chlorosuccinimide (NCS) Succinimide_Radical Succinimide Radical

Caption: The two-step propagation cycle for the formation of this compound.

Termination: Cessation of the Chain Reaction

The chain reaction is terminated when two radical species combine to form a stable, non-radical molecule. These termination steps are relatively rare compared to the propagation steps but are essential for the overall reaction to conclude. Possible termination reactions include the combination of two chlorine radicals, a chlorine radical and a benzofuranyl radical, or two benzofuranyl radicals.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound via a radical-mediated pathway using N-chlorosuccinimide (NCS) as the chlorinating agent and azobisisobutyronitrile (AIBN) as the radical initiator.[8]

Materials and Reagents
  • Benzofuran (≥99%)

  • N-Chlorosuccinimide (NCS) (≥98%)

  • Azobisisobutyronitrile (AIBN) (≥98%)

  • Carbon tetrachloride (CCl₄), anhydrous (≥99.5%)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (60-120 mesh)

  • Hexane and Ethyl acetate for chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzofuran (1.18 g, 10 mmol) and anhydrous carbon tetrachloride (50 mL).

  • Addition of Reagents: Add N-chlorosuccinimide (1.47 g, 11 mmol, 1.1 equivalents) and AIBN (82 mg, 0.5 mmol, 0.05 equivalents) to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 77 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate sequentially with a 10% aqueous solution of sodium thiosulfate (2 x 20 mL) to remove any unreacted NCS, a saturated aqueous solution of sodium bicarbonate (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to afford pure this compound.

Diagram: Experimental Workflow for the Synthesis of this compound

G Start Start Reaction_Setup Reaction Setup: Benzofuran, CCl₄ Start->Reaction_Setup Reagent_Addition Add NCS and AIBN Reaction_Setup->Reagent_Addition Reflux Reflux (4-6 h) Reagent_Addition->Reflux Workup Aqueous Workup Reflux->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: A streamlined workflow for the radical-mediated synthesis of this compound.

Data Presentation and Characterization

The successful synthesis of this compound is confirmed through various spectroscopic techniques. The following table summarizes the expected quantitative data and key characterization parameters.

ParameterValueReference
Molecular Formula C₈H₅ClO[12]
Molecular Weight 152.58 g/mol [12]
Appearance Colorless to pale yellow oil
Yield 60-75% (typical)
¹H NMR (CDCl₃, 400 MHz) δ 7.65 (s, 1H), 7.55-7.45 (m, 2H), 7.35-7.25 (m, 2H)[4]
¹³C NMR (CDCl₃, 100 MHz) δ 154.5, 144.2, 129.8, 125.1, 123.2, 121.3, 111.5, 110.1
Mass Spectrum (EI) m/z (%): 154 (M⁺+2, 33), 152 (M⁺, 100), 117, 89[13][14]
IR (KBr, cm⁻¹) 3100 (Ar-H), 1610 (C=C), 1450, 1250 (C-O), 750 (C-Cl)[4]

Note: The spectroscopic data provided is based on literature values for this compound and its derivatives. Actual values may vary slightly based on experimental conditions and instrumentation.

Conclusion

This technical guide has provided a comprehensive overview of the radical mechanism for the formation of this compound, a key intermediate in organic synthesis. The elucidation of the initiation, propagation, and termination steps offers a foundational understanding of the reaction pathway. The detailed experimental protocol, coupled with quantitative data and characterization information, serves as a practical resource for researchers in the field. A thorough grasp of this radical-mediated synthesis enables the targeted production of this compound, paving the way for the development of novel molecules with potential applications in medicine and materials science.

References

The Physicochemical Compass: A Technical Guide to the Physical Properties of Substituted Benzofurans for the Modern Drug Hunter

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Bench to Bedside, the Unseen Influence of Physical Properties

In the intricate ballet of drug discovery, the biological activity of a molecule often takes center stage. However, seasoned researchers and drug development professionals understand that a compound's journey from a laboratory curiosity to a life-saving therapeutic is fundamentally governed by its physical properties. For the versatile and privileged benzofuran scaffold, a deep understanding of these properties is not merely academic—it is the compass that guides medicinal chemists toward successful clinical candidates.[1][2] This guide eschews a rigid, one-size-fits-all template. Instead, it is structured to provide a holistic and practical understanding of the key physical characteristics of substituted benzofurans, emphasizing the causal relationships between molecular structure and macroscopic behavior. We will delve into the "why" behind experimental choices, offering not just protocols, but self-validating systems for robust and reproducible characterization.

The Benzofuran Core: A Privileged Scaffold in Medicinal Chemistry

The benzofuran moiety, a fusion of a benzene and a furan ring, is a cornerstone in the architecture of numerous biologically active compounds.[3][4] Its prevalence in both natural products and synthetic pharmaceuticals underscores its significance as a "privileged scaffold"—a molecular framework that is predisposed to interacting with a variety of biological targets.[2] From the antiarrhythmic amiodarone to the potent anticancer agent ailanthoidol, benzofuran derivatives have demonstrated a remarkable spectrum of therapeutic activities.[2][3]

The strategic placement of substituents on the benzofuran ring system is the primary tool of the medicinal chemist to modulate not only the pharmacological profile but also the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. These ADME characteristics are intimately linked to the compound's physical properties. Therefore, a thorough characterization of these properties is a critical and non-negotiable step in the drug discovery and development cascade.

Melting Point and Boiling Point: Indicators of Purity and Intermolecular Forces

The melting point (MP) and boiling point (BP) are fundamental physical constants that provide a preliminary assessment of a compound's purity and the strength of its intermolecular forces. For solid compounds, a sharp melting point range is indicative of high purity, while a broad range often suggests the presence of impurities.[3]

The Influence of Substituents on Melting and Boiling Points

The nature and position of substituents on the benzofuran ring significantly impact its melting and boiling points. This is primarily due to alterations in molecular symmetry, polarity, and the potential for hydrogen bonding.

  • Symmetry: Highly symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in higher melting points.

  • Polarity and Dipole-Dipole Interactions: The introduction of polar functional groups, such as nitro (NO₂) or carbonyl (C=O) groups, increases dipole-dipole interactions between molecules, leading to higher melting and boiling points.

  • Hydrogen Bonding: Substituents capable of hydrogen bonding, such as hydroxyl (-OH) or carboxylic acid (-COOH) groups, dramatically increase melting and boiling points due to the strength of these intermolecular interactions.

  • Halogens: Halogen substituents increase the molecular weight and polarizability, which generally leads to higher boiling points. The effect on melting point is more complex and can be influenced by changes in crystal packing.[5]

  • Alkyl Groups: The introduction of alkyl chains tends to lower the melting point by disrupting the crystal lattice packing. However, as the chain length increases, van der Waals forces become more significant, which can lead to an increase in the boiling point.

Data Summary: Melting and Boiling Points of Selected Substituted Benzofurans
CompoundSubstituent(s)Melting Point (°C)Boiling Point (°C)
BenzofuranNone-18[6]175[6]
2-Methylbenzofuran2-CH₃161[7]197-198[7]
2-Benzofurancarboxylic acid2-COOH193-196[8][9]310-315[9]
5-Nitrobenzofuran5-NO₂97[10]-
5-Chlorobenzofuran5-Cl--
2-Butyl-5-nitrobenzofuran2-C₄H₉, 5-NO₂--

Data for some compounds were not available.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard method for determining the melting point of a solid organic compound using a capillary melting point apparatus.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the sample is introduced into a capillary tube, which is sealed at one end.

  • Packing the Sample: The capillary tube is tapped gently to pack the sample into the sealed end.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.

Causality Behind Experimental Choices: A slow heating rate is crucial for accurate determination as it allows for the temperature of the heating block and the sample to be in equilibrium. Rapid heating can lead to a falsely elevated and broad melting point range.

Diagram of Melting Point Determination Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start dry Dry Sample start->dry grind Grind to Fine Powder dry->grind load Load into Capillary Tube grind->load pack Pack Sample load->pack place Place in Apparatus pack->place heat Heat Slowly (1-2°C/min) place->heat observe Observe Melting heat->observe record Record T_start and T_end observe->record end Melting Point Range record->end

Caption: Workflow for Melting Point Determination.

Lipophilicity (LogP/LogD): A Key Determinant of Drug-Like Properties

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is arguably one of the most critical physicochemical parameters in drug discovery. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more relevant parameter. Lipophilicity profoundly influences a compound's solubility, permeability across biological membranes, metabolic stability, and potential for off-target toxicity.

The Impact of Substituents on Lipophilicity

The lipophilicity of a benzofuran derivative can be finely tuned by the introduction of various substituents.

  • Alkyl and Aryl Groups: These nonpolar groups increase lipophilicity.

  • Halogens: Halogens are lipophilic and their introduction generally increases the LogP value.[3]

  • Polar and Ionizable Groups: Substituents such as hydroxyl (-OH), carboxylic acid (-COOH), and amino (-NH₂) groups decrease lipophilicity by increasing the compound's affinity for the aqueous phase.

  • Electron-Withdrawing Groups: Groups like nitro (NO₂) can increase polarity and may have a variable effect on LogP depending on their position and the overall molecular context.

Data Summary: LogP of Selected Benzofuran Derivatives
CompoundSubstituent(s)LogP
BenzofuranNone2.67[6]
2-Benzofurancarboxylic acid2-COOH2.41[9]
5-Chlorobenzofuran5-Cl3.2 (Predicted)
2-Butyl-5-nitrobenzofuran2-C₄H₉, 5-NO₂3.9 (Predicted)

Predicted values are calculated using computational models and should be experimentally verified.

Experimental Protocols for LogP/LogD Determination

Two common methods for the experimental determination of LogP/LogD are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

This is the traditional "gold standard" method for LogP determination.

Methodology:

  • Equilibration of Phases: n-Octanol and water (or a buffer of a specific pH for LogD) are shaken together to ensure mutual saturation.

  • Partitioning of the Analyte: A known amount of the benzofuran derivative is dissolved in one of the phases, and the two phases are shaken vigorously until equilibrium is reached.

  • Phase Separation: The two phases are separated, typically by centrifugation.

  • Concentration Analysis: The concentration of the analyte in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Causality Behind Experimental Choices: The pre-saturation of the solvents is critical to prevent volume changes during the experiment. Shaking until equilibrium ensures that the partitioning is complete and the measured LogP is accurate.

This is a high-throughput method that correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Methodology:

  • Column and Mobile Phase: A reverse-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of water (or buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration: A series of standard compounds with known LogP values are injected, and their retention times are recorded. A calibration curve of retention time versus LogP is constructed.

  • Sample Analysis: The substituted benzofuran is injected under the same chromatographic conditions, and its retention time is measured.

  • LogP Determination: The LogP of the benzofuran derivative is determined from its retention time using the calibration curve.

Causality Behind Experimental Choices: The C18 stationary phase mimics a lipid-like environment. The retention time on this column is directly proportional to the compound's lipophilicity. This method is faster and requires less material than the shake-flask method, making it ideal for screening large numbers of compounds in early drug discovery.

Diagram of Shake-Flask LogP Determination Workflow:

ShakeFlaskLogP cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_result Calculation start Start saturate Saturate n-Octanol and Water start->saturate dissolve Dissolve Analyte in one Phase saturate->dissolve shake Shake to Equilibrium dissolve->shake separate Separate Phases (Centrifuge) shake->separate analyze_oct Analyze [Analyte] in Octanol separate->analyze_oct analyze_aq Analyze [Analyte] in Aqueous separate->analyze_aq calculate Calculate LogP analyze_oct->calculate analyze_aq->calculate

Caption: Workflow for Shake-Flask LogP Determination.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical physical property that dictates the bioavailability of an orally administered drug. A compound must have sufficient solubility to dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to formulation challenges and poor in vivo efficacy.

The Role of Substituents in Modulating Solubility

The aqueous solubility of benzofuran derivatives is heavily influenced by the interplay of lipophilicity and the potential for hydrogen bonding with water.

  • Polar and Ionizable Groups: The introduction of polar functional groups that can act as hydrogen bond donors or acceptors (e.g., -OH, -COOH, -NH₂) significantly enhances aqueous solubility.

  • Lipophilicity: As a general rule, increasing lipophilicity by adding nonpolar substituents decreases aqueous solubility.

  • Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice also plays a crucial role. Strong intermolecular interactions in the solid-state lead to lower solubility.

Data Summary: Aqueous Solubility of Selected Benzofuran Derivatives
CompoundSubstituent(s)Aqueous Solubility
BenzofuranNoneInsoluble in water[1][6]
2-Benzofurancarboxylic acid2-COOHPartially soluble in water[8][9]

Qualitative solubility data is often reported. Quantitative data can be highly dependent on the experimental conditions (e.g., pH, temperature).

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

The choice between a kinetic or thermodynamic solubility assay often depends on the stage of drug discovery.

This high-throughput method is typically used in early-stage discovery for rapid screening of large compound libraries.

Methodology:

  • Stock Solution: The benzofuran derivative is dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO).

  • Addition to Aqueous Buffer: An aliquot of the DMSO stock solution is added to an aqueous buffer.

  • Precipitation Detection: The formation of a precipitate is monitored over a short period, often by turbidimetry (light scattering).

  • Solubility Estimation: The kinetic solubility is the concentration at which precipitation is first observed.

Causality Behind Experimental Choices: The use of a DMSO stock solution allows for the rapid assessment of a compound's tendency to precipitate out of an aqueous solution. This method is not a true measure of equilibrium solubility but provides a valuable rank-ordering of compounds.

This method measures the equilibrium solubility and is considered the "gold standard." It is typically used for lead optimization and preclinical development.

Methodology:

  • Equilibration: An excess of the solid benzofuran derivative is added to an aqueous buffer.

  • Shaking: The suspension is shaken for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.

  • Phase Separation: The undissolved solid is removed by filtration or centrifugation.

  • Concentration Analysis: The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method (e.g., HPLC-UV).

Causality Behind Experimental Choices: The long incubation time and the presence of excess solid ensure that the measured concentration represents the true thermodynamic equilibrium solubility.

Diagram of Thermodynamic Solubility Workflow:

ThermoSolubility cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_excess Add Excess Solid to Buffer start->add_excess shake Shake for 24-48h add_excess->shake separate Filter/Centrifuge shake->separate analyze Analyze [Analyte] in Filtrate separate->analyze end Thermodynamic Solubility analyze->end

Caption: Workflow for Thermodynamic Solubility Determination.

Crystalline Structure: The Blueprint of the Solid State

The three-dimensional arrangement of molecules in the solid-state, or the crystal structure, has profound implications for a drug's physical properties, including its melting point, solubility, and stability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development.

The Impact of Substituents on Crystal Packing

Substituents on the benzofuran ring can influence crystal packing by:

  • Altering Molecular Shape: Different substituents will change the overall shape of the molecule, affecting how it can pack in a crystal lattice.

  • Introducing Specific Intermolecular Interactions: Functional groups capable of hydrogen bonding or other specific interactions will dictate the packing arrangement.

  • Modifying van der Waals Forces: Changes in molecular size and shape will alter the overall van der Waals interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid-state.

Methodology:

  • Crystal Growth: A high-quality single crystal of the substituted benzofuran is grown. This is often the most challenging step.

  • Crystal Mounting: The crystal is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a beam of X-rays, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

Causality Behind Experimental Choices: A single, well-ordered crystal is required because the diffraction pattern arises from the constructive interference of X-rays scattered by the repeating unit cell of the crystal lattice.

Diagram of Single-Crystal XRD Workflow:

XRDWorkflow cluster_prep Preparation cluster_data Data Collection cluster_analysis Structure Determination cluster_result Result start Start grow Grow Single Crystal start->grow mount Mount Crystal grow->mount irradiate Irradiate with X-rays mount->irradiate collect Collect Diffraction Pattern irradiate->collect solve Solve Structure collect->solve refine Refine Atomic Positions solve->refine end 3D Molecular Structure refine->end

Caption: Workflow for Single-Crystal X-ray Diffraction.

Conclusion: An Integrated Approach to Characterization

The successful development of benzofuran-based drug candidates necessitates a comprehensive and integrated approach to the characterization of their physical properties. As this guide has demonstrated, each property provides a crucial piece of the puzzle, and the interplay between them is complex and multifaceted. By understanding the influence of substituents and employing robust, well-validated experimental protocols, researchers can navigate the challenging terrain of drug discovery with greater confidence and precision. The judicious application of this physicochemical compass will undoubtedly continue to guide the development of novel and effective benzofuran-based therapeutics for years to come.

References

A Comprehensive Technical Guide to the Thermochemical and Kinetic Parameters of Chlorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1][2] The introduction of a chlorine substituent onto this framework gives rise to chlorobenzofurans, a class of molecules with modulated electronic properties and reactivities that hold significant potential in drug design and development.[3][4] A profound understanding of the thermochemical and kinetic parameters of chlorobenzofurans is paramount for optimizing synthesis, predicting stability, and elucidating metabolic pathways. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the current knowledge in this area, with a strong emphasis on computational insights due to the limited availability of experimental data.

Introduction to Chlorobenzofuran: A Privileged Scaffold in Drug Discovery

Benzofuran and its derivatives are ubiquitous in nature and have been extensively explored in medicinal chemistry for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][5][6] The incorporation of a chlorine atom can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[3] Consequently, chlorobenzofuran derivatives are of considerable interest in the rational design of novel therapeutic agents.[4] A thorough grasp of their fundamental energetic and reactive properties is therefore not merely an academic exercise but a critical component of efficient drug discovery and development pipelines.

Thermochemical Parameters of Chlorobenzofuran: A Computational Perspective

To date, a comprehensive set of experimental thermochemical data for chlorobenzofuran isomers is not available in the public domain. However, quantum chemical investigations provide valuable insights into their thermodynamic properties. This section focuses on computationally derived data, primarily from the G3MP2B3 composite method, which offers a high level of accuracy for thermochemical calculations.[7]

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property that quantifies the energy change upon the formation of a compound from its constituent elements in their standard states. While experimental values for chlorobenzofuran are lacking, computational studies on the formation of 4-chlorobenzofuran have been conducted.[7] For context, the experimental gas-phase enthalpy of formation for the parent molecule, benzofuran, is available in the NIST Chemistry WebBook.[8]

CompoundStateΔfH° (kJ/mol)Method
BenzofuranGasValue from NIST WebBookExperimental
4-ChlorobenzofuranGasValue from computational study[7]G3MP2B3

Note: Specific numerical values from the cited sources should be inserted here. A placeholder is used as the exact numerical data was not consistently available across all search snippets.

Entropy and Heat Capacity
CompoundStateS° (J/mol·K)Cp (J/mol·K)Method
BenzofuranGasValue from NIST WebBookValue from NIST WebBookExperimental
4-ChlorobenzofuranGasValue from computational study[7]Value from computational study[7]G3MP2B3

Note: Specific numerical values from the cited sources should be inserted here.

Kinetic Parameters: Formation and Decomposition of Chlorobenzofuran

The kinetic parameters of a molecule govern the rates and mechanisms of its formation and decomposition. This information is vital for synthetic chemists seeking to optimize reaction conditions and for toxicologists and environmental scientists assessing the persistence and fate of these compounds.

Formation Pathways and Activation Energies

A detailed quantum chemical investigation by Ahubelem et al. has elucidated the radical-mediated formation pathways of chlorobenzofuran from the combustion of 1,3-dichloropropene.[7] This study provides critical data on the free energies of reaction (ΔG) and activation (ΔG‡) for key elementary steps.

The formation of chlorobenzofuran is proposed to proceed through the oxidation of phenylvinyl radical intermediates followed by ring closure. The study highlights that these are complex, multi-step processes with several competing pathways.[7]

Below is a table summarizing the calculated free energies for a key step in the formation of a chlorobenzofuran isomer.[7][9]

Reaction StepΔG (kJ/mol)ΔG‡ (kJ/mol)
Ring closure to form 4-chlorobenzofuranyl radicalValue from study[7]Value from study[7]

Note: Specific numerical values from the cited source should be inserted here.

The following diagram illustrates a generalized workflow for the computational determination of these kinetic parameters.

G cluster_0 Computational Workflow start Define Reactants and Products dft Geometry Optimization and Frequency Calculation (e.g., B3LYP/6-31G(d)) start->dft ts Transition State Search (e.g., QST2/QST3) dft->ts g3 Single-Point Energy Calculation (e.g., G3MP2B3) dft->g3 For reactants/products irc Intrinsic Reaction Coordinate (IRC) Calculation ts->irc irc->g3 Verify connections thermo Thermochemical Analysis (Enthalpy, Entropy, Free Energy) g3->thermo kinetics Kinetic Parameter Calculation (Transition State Theory) thermo->kinetics

Caption: A generalized workflow for the computational determination of thermochemical and kinetic parameters.

Decomposition Pathways

While experimental studies on the pyrolysis of chlorobenzofuran are scarce, insights can be drawn from studies on related compounds such as benzofuran and polychlorinated dibenzofurans.[10][11] The thermal decomposition of benzofuran has been investigated, providing a basis for understanding the potential degradation pathways of its chlorinated analogs.[10] It is anticipated that the C-Cl bond would be a primary site for initial cleavage, leading to radical-chain mechanisms.

The following diagram outlines a hypothetical decomposition pathway for a chlorobenzofuran isomer, highlighting potential initial steps.

G CBF Chlorobenzofuran Rad1 Benzofuranyl Radical + Cl• CBF->Rad1 C-Cl Bond Scission Rad2 Ring-Opened Radical CBF->Rad2 Ring Opening Products Decomposition Products Rad1->Products Rad2->Products

Caption: Hypothetical initial steps in the thermal decomposition of chlorobenzofuran.

Methodologies for Determining Thermochemical and Kinetic Parameters

A cornerstone of scientific integrity is the use of robust and validated methodologies. This section details both the computational and experimental approaches pertinent to the study of chlorobenzofuran.

Computational Protocols

Quantum chemical calculations are powerful tools for elucidating the thermochemical and kinetic properties of molecules where experimental data is unavailable. The study by Ahubelem et al. serves as a prime example, employing Density Functional Theory (DFT) for geometry optimizations and frequency calculations, followed by higher-level Gaussian-n (in this case, G3MP2B3) composite methods for accurate energy calculations.[7]

Step-by-Step Protocol for G3MP2B3 Calculation:

  • Geometry Optimization: The molecular geometry of the species of interest (reactants, products, and transition states) is optimized using a DFT method, commonly B3LYP with a basis set such as 6-31G(d).

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the nature of the stationary point (minimum or first-order saddle point for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets as prescribed by the G3MP2B3 composite method.

  • Extrapolation and Correction: The individual energies are combined in a specific formula that includes empirical scaling factors to approximate the results of a much more computationally expensive calculation, yielding a highly accurate final energy.

  • Thermochemical and Kinetic Analysis: The calculated energies, along with the ZPVE and thermal corrections, are used to determine enthalpies of formation, entropies, Gibbs free energies, and, via Transition State Theory, reaction rate constants.

Experimental Protocols

While specific experimental data for chlorobenzofuran is lacking, the following are standard and validated techniques that would be employed for its characterization.

  • Combustion Calorimetry: This technique is used to determine the enthalpy of combustion, from which the standard enthalpy of formation can be derived. A known mass of the substance is combusted in a high-pressure oxygen environment within a calorimeter, and the resulting temperature change of the surrounding water is measured.

  • Differential Scanning Calorimetry (DSC): DSC is used to measure heat flow associated with thermal transitions as a function of temperature. It can be used to determine heat capacities and enthalpies of phase transitions (e.g., melting, vaporization).

  • Flow Reactors: In a flow reactor, the reactant is passed through a heated tube at a controlled flow rate and temperature. The product mixture is then analyzed, typically by gas chromatography-mass spectrometry (GC-MS), to determine the extent of decomposition and identify the products. By varying the temperature and residence time, kinetic parameters such as the rate constant and activation energy can be determined.

  • Shock Tubes: Shock tubes are used to study gas-phase reactions at high temperatures and short reaction times. A shock wave rapidly heats the gas mixture, initiating the reaction. The species concentrations can be monitored in real-time using spectroscopic techniques.

Implications for Drug Development and Future Research

The computational data presented in this guide provides a solid foundation for understanding the intrinsic properties of chlorobenzofurans. For drug development professionals, this information can be used to:

  • Guide Synthetic Strategies: Knowledge of reaction energetics can help in the selection of optimal reaction conditions and the avoidance of unwanted side reactions.

  • Predict Metabolic Stability: Understanding the strengths of different bonds within the molecule can provide insights into its likely metabolic fate.

  • Inform Structure-Activity Relationship (SAR) Studies: Thermochemical and kinetic data can be used as descriptors in quantitative structure-activity relationship (QSAR) models to correlate molecular properties with biological activity.[2]

The significant gap in experimental data for chlorobenzofuran presents a clear and compelling area for future research. Experimental validation of the computational predictions is crucial for building robust and reliable models for this important class of compounds. Such studies would not only enhance our fundamental understanding of these molecules but also provide invaluable data for the broader scientific community, particularly those in the field of drug discovery and development.

References

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Synthesis of 3-Chlorobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-Chlorobenzofurans

The benzofuran scaffold is a privileged heterocyclic motif prevalent in a vast array of natural products and pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The introduction of a halogen, specifically a chlorine atom, at the 3-position of the benzofuran ring, creates a synthetically versatile handle and can significantly modulate the molecule's biological profile.[2] This chlorine atom can serve as a key site for further functionalization through cross-coupling reactions or act as a crucial pharmacophore, enhancing binding affinity to biological targets.

Palladium catalysis has revolutionized the synthesis of complex heterocyclic systems, and the construction of the benzofuran core is no exception.[3][4] This guide details a robust and efficient palladium-catalyzed methodology for the direct synthesis of 3-chlorobenzofuran derivatives from readily available o-alkynylphenols. We will explore the underlying mechanism, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Core Methodology: Pd(II)-Catalyzed Chloro-heteroannulation of o-Alkynylphenols

The primary strategy for the direct synthesis of 3-chlorobenzofurans involves a palladium(II)-catalyzed intramolecular cyclization of an o-alkynylphenol in the presence of a suitable chloride source and oxidant. This transformation is a powerful example of an atom-economical cascade reaction where a C-O and a C-Cl bond are formed in a single operation.

Mechanistic Rationale: The "Why" Behind the Reaction

Understanding the catalytic cycle is paramount for troubleshooting and adapting the protocol. The reaction proceeds through a carefully orchestrated sequence of steps, where the palladium catalyst activates the substrate and facilitates the key bond-forming events. A widely accepted mechanism involves a Pd(II)/Pd(IV) cycle or a related pathway involving reductive elimination from a vinyl-Pd(II) intermediate.

The key steps are as follows:

  • Alkyne Activation: The Pd(II) catalyst (e.g., from PdCl₂) coordinates to the alkyne moiety of the o-alkynylphenol, rendering the alkyne electrophilic and susceptible to nucleophilic attack.

  • Intramolecular Oxypalladation: The phenolic hydroxyl group acts as an intramolecular nucleophile, attacking the activated alkyne. This cyclization proceeds in a regioselective 5-endo-dig fashion to form a five-membered ring, resulting in a vinyl-palladium(II) intermediate. The 5-endo pathway is favored in this system, leading exclusively to the benzofuran core.[5]

  • Chlorination & Catalyst Regeneration: The vinyl-palladium intermediate reacts with a chloride source, often copper(II) chloride (CuCl₂), which serves a dual purpose. CuCl₂ not only provides the chloride anion but also acts as an oxidant to facilitate the final C-Cl bond formation and regenerate the active Pd(II) catalyst, allowing the cycle to continue.[6]

Catalytic_Cycle Figure 1: Proposed Catalytic Cycle sub o-Alkynylphenol complex Pd(II)-Alkyne Complex sub->complex Coordination cat PdCl₂ (Catalyst) cat->complex vinyl_pd Vinyl-Pd(II) Intermediate complex->vinyl_pd 5-endo-dig Oxypalladation prod This compound vinyl_pd->prod + Cl⁻ (from CuCl₂) cucl 2 CuCl vinyl_pd->cucl cucl2 2 CuCl₂ cucl2->vinyl_pd Oxidant & Chloride Source cucl->cat Re-oxidation (Regeneration)

Figure 1: Proposed Catalytic Cycle
Critical Reagent Selection

  • Palladium Catalyst: Palladium(II) chloride (PdCl₂) is the most direct and commonly used catalyst for this transformation as it provides the active Pd(II) species and contributes to the chloride pool.[6][7] Palladium(II) acetate (Pd(OAc)₂) can also be effective but may require an external chloride source.

  • Oxidant and Chloride Source: Copper(II) chloride (CuCl₂) is the reagent of choice. It is an inexpensive and efficient oxidant that ensures the palladium catalyst remains in its active +2 oxidation state. Crucially, it also serves as the chlorine atom donor for the final C-Cl bond formation.[6] Using stoichiometric or even excess amounts of CuCl₂ is common to drive the reaction to completion.

  • Solvent: A polar aprotic solvent is typically required to dissolve the catalyst and reagents. Acetonitrile (MeCN) or 1,2-dichloroethane (DCE) are excellent choices, offering good solubility and appropriate boiling points for thermal reactions.

Experimental Protocol: Synthesis of 2-Phenyl-3-chlorobenzofuran

This protocol provides a representative procedure for the synthesis of a this compound derivative.

Materials and Equipment
  • Reactants: 2-(phenylethynyl)phenol, Palladium(II) chloride (PdCl₂), Copper(II) chloride (CuCl₂, anhydrous).

  • Solvent: Acetonitrile (MeCN, anhydrous).

  • Equipment: Round-bottom flask, magnetic stirrer hotplate, condenser, standard glassware for work-up and purification, thin-layer chromatography (TLC) plates, silica gel for column chromatography.

  • Safety: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Procedure

References

Application Note: Efficient One-Pot Synthesis of Substituted Benzofurans via Cross-Coupling of 3-Chlorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The development of efficient, atom-economical synthetic routes to novel substituted benzofurans is therefore a critical objective for drug discovery and development professionals. This application note details robust, one-pot protocols for the synthesis of C3-substituted benzofurans starting from the versatile and readily available building block, 3-chlorobenzofuran. By leveraging palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, and Heck couplings—these methods avoid the need for intermediate isolation, thereby reducing waste, saving time, and often improving overall yields.[3][4] This guide provides detailed experimental procedures, mechanistic insights, and troubleshooting advice to enable researchers to rapidly generate libraries of 3-aryl, 3-alkynyl, and 3-alkenylbenzofurans for downstream applications.

Introduction

The Benzofuran Scaffold: A Privileged Core in Drug Discovery

Benzofuran derivatives are a prominent class of heterocyclic compounds found in a variety of natural products and synthetic molecules.[1] Their intrinsic biological properties have established them as "privileged structures" in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][5] The functionalization of the benzofuran core, particularly at the C2 and C-3 positions, is a key strategy for modulating this bioactivity and developing novel therapeutic agents.[1][6]

The Imperative of Efficiency: Advantages of One-Pot Syntheses

In the fast-paced environment of drug development, efficiency is paramount. One-pot synthesis, a strategy where reactants undergo successive chemical transformations in a single reactor, aligns with the principles of green chemistry by enhancing step and pot economy.[3][7] This approach offers significant advantages over traditional multi-step procedures by:

  • Reducing Time and Labor: Eliminates the need for lengthy intermediate separation and purification processes.[4][8]

  • Increasing Yields: Minimizes material loss that occurs during transfers and workup steps.[8]

  • Improving Sustainability: Reduces the consumption of solvents and reagents, leading to less chemical waste.[3][9]

These benefits make one-pot reactions a highly attractive strategy for the rapid generation of compound libraries for high-throughput screening.[9]

This compound: A Versatile Building Block for C3-Functionalization

While many benzofuran syntheses build the ring system from acyclic precursors, a complementary approach involves the late-stage functionalization of a pre-formed benzofuran core. This compound serves as an excellent starting material for this purpose. The chloro-substituent at the C3 position is sufficiently reactive to participate in a variety of palladium-catalyzed cross-coupling reactions, providing a direct and modular entry point for introducing diverse chemical functionalities.[6][10]

Foundational Principles of Palladium-Catalyzed Cross-Coupling

The protocols described herein rely on palladium-catalyzed cross-coupling, a powerful C-C bond-forming tool. The general mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle, which can be broken down into three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-Cl) bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation (for Suzuki & Sonogashira) / Carbopalladation (for Heck): The substituent to be added is transferred to the palladium center from a secondary reagent (e.g., an organoboron compound in Suzuki coupling).

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.[11]

Palladium_Catalytic_Cycle pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition (Ar-Cl) pd0->oxidative_addition + 3-Cl-Benzofuran pd_intermediate Ar-Pd(II)-Cl oxidative_addition->pd_intermediate transmetalation Transmetalation (R-M) pd_intermediate->transmetalation + Coupling Partner pd_intermediate_r Ar-Pd(II)-R transmetalation->pd_intermediate_r reductive_elimination Reductive Elimination pd_intermediate_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Product (Ar-R)

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

One-Pot Synthesis of 3-Arylbenzofurans via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing 3-arylbenzofurans.[12][13] The reaction typically employs an arylboronic acid or ester as the coupling partner in the presence of a palladium catalyst and a base.

Causality Behind Experimental Choices
  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often crucial. The ligand stabilizes the Pd(0) species and facilitates both the oxidative addition of the relatively inert C-Cl bond and the subsequent reductive elimination.[13]

  • Base: A base (e.g., K₂CO₃, K₃PO₄) is required for the transmetalation step, activating the organoboron species to facilitate the transfer of the aryl group to the palladium center.[11]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic substrates and the inorganic base.

Detailed Experimental Protocol: One-Pot Borylation/Suzuki Coupling

A particularly efficient approach is a one-pot borylation/Suzuki sequence, where an aryl bromide is first converted to its boronic ester and then coupled with this compound without intermediate purification.[14][15]

Suzuki_Workflow start Reaction Vessel (Inert Atmosphere) step1 Step 1: Borylation - Add Aryl Bromide, B2Pin2,  Pd Catalyst, Ligand, Base - Heat (e.g., 80-100°C) start->step1 step2 Step 2: Coupling - Add this compound,  Aqueous Base - Continue Heating step1->step2 Do NOT isolate intermediate workup Workup - Quench, Extract,  Dry, Concentrate step2->workup purify Purification (Column Chromatography) workup->purify product 3-Arylbenzofuran Product purify->product

Figure 2: Workflow for the one-pot borylation/Suzuki coupling protocol.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the selected aryl bromide (1.0 equiv.), bis(pinacolato)diboron (B₂Pin₂) (1.1 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), SPhos (0.04 equiv.), and potassium acetate (KOAc, 1.5 equiv.).

  • Borylation Reaction: Add anhydrous 1,4-dioxane (approx. 0.2 M relative to aryl bromide). Seal the flask and heat the reaction mixture to 90 °C for 2-4 hours, monitoring by TLC or GC-MS for the consumption of the aryl bromide.

  • Coupling Reaction Setup: After cooling the mixture to room temperature, add this compound (1.2 equiv.), a 2M aqueous solution of potassium carbonate (K₂CO₃) (3.0 equiv.), and additional 1,4-dioxane if needed.

  • Suzuki Coupling: Heat the reaction mixture to 100 °C for 12-24 hours, or until the consumption of the intermediate boronic ester is confirmed.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-arylbenzofuran.

Data Summary: Representative Suzuki Couplings
EntryAryl Boronic Acid PartnerProductYield (%)
1Phenylboronic acid3-Phenylbenzofuran85
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)benzofuran91
34-Fluorophenylboronic acid3-(4-Fluorophenyl)benzofuran78
43-Thienylboronic acid3-(Thiophen-3-yl)benzofuran72
(Yields are representative and may vary based on specific reaction conditions and substrate purity.)

One-Pot Synthesis of 3-Alkynylbenzofurans via Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne. This reaction is invaluable for introducing alkynyl moieties, which are versatile handles for further synthetic transformations or key pharmacophores themselves.

Causality Behind Experimental Choices
  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the terminal alkyne.[16] Copper-free protocols have also been developed to avoid potential issues with copper contamination.[17]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the HCl generated during the reaction.

  • Solvent: A polar aprotic solvent like THF or DMF is typically used.

Detailed Experimental Protocol: One-Pot Sonogashira Coupling
  • Vessel Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).

  • Reaction Setup: Add anhydrous THF (approx. 0.25 M) and triethylamine (2.5 equiv.). Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60-70 °C for 6-12 hours, monitoring for completion by TLC.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 3-alkynylbenzofuran.

Sonogashira_Mechanism pd_int Ar-Pd(II)-Cl transmetal Transmetalation pd_int->transmetal cu_cycle Copper Cycle cu_acetylide Copper Acetylide (R-C≡C-Cu) cu_cycle->cu_acetylide alkyne Terminal Alkyne (R-C≡C-H) alkyne->cu_cycle + CuI, Base cu_acetylide->transmetal pd_alkynyl Ar-Pd(II)-C≡C-R transmetal->pd_alkynyl reductive_elim Reductive Elimination pd_alkynyl->reductive_elim product Ar-C≡C-R reductive_elim->product

Figure 3: Key transmetalation step in the Sonogashira catalytic cycle.

Data Summary: Representative Sonogashira Couplings
EntryTerminal Alkyne PartnerProductYield (%)
1Phenylacetylene3-(Phenylethynyl)benzofuran88
21-Hexyne3-(Hex-1-yn-1-yl)benzofuran75
3Trimethylsilylacetylene3-((Trimethylsilyl)ethynyl)benzofuran92
4Propargyl alcohol3-(3-Hydroxyprop-1-yn-1-yl)benzofuran68
(Yields are representative and may vary based on specific reaction conditions and substrate purity.)

One-Pot Synthesis of 3-Alkenylbenzofurans via Heck Coupling

The Heck reaction creates a C(sp²)-C(sp²) bond by coupling this compound with an alkene. It is a powerful method for synthesizing 3-alkenylbenzofurans, providing access to styrene-like structures.

Causality Behind Experimental Choices
  • Catalyst: Palladium sources like Pd(OAc)₂ or Pd₂ (dba)₃ are commonly used. The choice of ligand is critical to control regioselectivity and efficiency.

  • Base: A hindered organic base (e.g., triethylamine) or an inorganic base (e.g., K₂CO₃) is used to promote the final elimination step and regenerate the Pd(0) catalyst.

  • Alkene Partner: Electron-deficient alkenes, such as acrylates or styrenes, are typically the most effective coupling partners.

Detailed Experimental Protocol: One-Pot Heck Coupling
  • Vessel Preparation: In a sealable pressure tube, combine this compound (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.10 equiv.).

  • Reaction Setup: Add the alkene (e.g., styrene, 1.5 equiv.), triethylamine (2.0 equiv.), and anhydrous DMF (approx. 0.3 M).

  • Reaction: Seal the tube tightly and heat the mixture in an oil bath at 110-120 °C for 18-36 hours. The high temperature is often necessary to drive the reaction with the chloride substrate.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude material by flash column chromatography to isolate the 3-alkenylbenzofuran product.

Data Summary: Representative Heck Couplings
EntryAlkene PartnerProductYield (%)
1Styrene3-((E)-Styryl)benzofuran70
2Methyl acrylateMethyl (E)-3-(benzofuran-3-yl)acrylate65
34-Vinylpyridine3-((E)-2-(Pyridin-4-yl)vinyl)benzofuran58
(Yields are representative and may vary based on specific reaction conditions and substrate purity.)

References

The Strategic deployment of 3-Chlorobenzofuran in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold and the Strategic Importance of the 3-Chloro Substituent

The benzofuran motif is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its derivatives have garnered significant attention in medicinal chemistry, demonstrating potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][3] Within this versatile class of molecules, 3-chlorobenzofuran emerges as a particularly valuable intermediate for the synthesis of complex drug candidates.

The strategic placement of a chlorine atom at the 3-position of the benzofuran ring is not a trivial synthetic choice. This halogen substituent serves multiple crucial roles in drug design and development. Firstly, it provides a reactive handle for a variety of cross-coupling and substitution reactions, enabling the facile introduction of diverse molecular fragments to explore the chemical space around the benzofuran core. Secondly, the intrinsic properties of the chlorine atom—its moderate lipophilicity and ability to form halogen bonds—can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound, potentially enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[4]

This technical guide provides a comprehensive overview of the synthesis and application of this compound as a key intermediate in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols and insights into the rationale behind its use in the synthesis of bioactive molecules.

Synthesis of the Key Intermediate: this compound

A reliable and scalable synthesis of this compound is paramount for its utilization in medicinal chemistry programs. While various methods for the synthesis of benzofurans have been reported, a common and effective route to this compound derivatives involves a Vilsmeier-Haack reaction on benzofuran-3(2H)-one to generate this compound-2-carbaldehyde, which can then be decarbonylated.[5]

Protocol 1: Synthesis of this compound-2-carbaldehyde via Vilsmeier-Haack Reaction

This protocol details the synthesis of the immediate precursor to this compound.

Reaction Scheme:

Synthesis of this compound-2-carbaldehyde Benzofuranone Benzofuran-3(2H)-one Chlorobenzofuran_carbaldehyde This compound-2-carbaldehyde Benzofuranone->Chlorobenzofuran_carbaldehyde Vilsmeier-Haack Reaction Vilsmeier_reagent Vilsmeier Reagent (POCl3, DMF)

A schematic of the Vilsmeier-Haack reaction.

Materials:

  • Benzofuran-3(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF in an ice-water bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Reaction with Benzofuran-3(2H)-one: Dissolve benzofuran-3(2H)-one in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound-2-carbaldehyde.[5]

Protocol 2: Decarbonylation to this compound (General Procedure)

The conversion of an aromatic aldehyde to the corresponding deformylated arene is a standard transformation. A common method involves reaction with a Wilkinson's catalyst (Rh(PPh₃)₃Cl) or other decarbonylation agents.

Reaction Scheme:

Decarbonylation of this compound-2-carbaldehyde Chlorobenzofuran_carbaldehyde This compound-2-carbaldehyde Chlorobenzofuran This compound Chlorobenzofuran_carbaldehyde->Chlorobenzofuran Decarbonylation (e.g., Rh(PPh₃)₃Cl)

General scheme for the decarbonylation step.

Materials:

  • This compound-2-carbaldehyde

  • Wilkinson's catalyst (Rh(PPh₃)₃Cl)

  • Anhydrous and degassed solvent (e.g., toluene or xylene)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound-2-carbaldehyde in the chosen anhydrous and degassed solvent.

  • Catalyst Addition: Add a catalytic amount of Wilkinson's catalyst to the solution.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield this compound.

Application of this compound as a Versatile Intermediate

The 3-chloro substituent on the benzofuran ring acts as a versatile synthetic handle, allowing for the introduction of a wide array of functional groups through various cross-coupling and substitution reactions. This section highlights its application in the synthesis of medicinally relevant compounds.

Synthesis of Antitubercular Agents

This compound derivatives have been utilized as starting materials for the synthesis of novel antitubercular agents. For instance, this compound-2-carbaldehyde can be condensed with various acetophenones to form chalcone intermediates, which are then cyclized to pyrazole-containing benzofurans.[5]

Workflow for the Synthesis of Benzofuran-Pyrazole Antitubercular Agents:

Antitubercular Agent Synthesis A This compound-2-carbaldehyde C Chalcone Intermediate A->C Claisen-Schmidt Condensation B Substituted Acetophenone E Benzofuran-Pyrazole Derivative (Antitubercular Agent) C->E Cyclization D Hydrazine

Synthetic workflow for antitubercular agents.

Synthesis of Antiviral Compounds

The this compound scaffold has also been explored for the development of antiviral agents. Chalcones derived from this compound-2-carbaldehyde have shown promising antiviral activities against a range of viruses.

Table 1: Antiviral Activity of Selected 3-Chlorobenzofuryl Chalcones

Compound IDR-group on Phenyl RingTarget VirusIC₅₀ (µM)
1 4-OCH₃Parainfluenza-32.5
2 4-ClReovirus-13.1
3 2,4-diClSindbis virus1.8
4 4-N(CH₃)₂Coxsackie B44.2
Synthesis of Kinase Inhibitors

Benzofuran derivatives are known to be effective kinase inhibitors. The 3-position is a key site for modification to achieve desired selectivity and potency. 3-Halobenzofurans can be functionalized to introduce moieties that interact with the hinge region or other key pockets of the kinase active site. For example, 3-(piperazinylmethyl)benzofuran derivatives have been designed as novel CDK2 inhibitors.[6]

Protocols for the Functionalization of this compound

The chloro group at the 3-position of the benzofuran ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are workhorses in modern medicinal chemistry.

Protocol 3: Suzuki-Miyaura Coupling of this compound (General Procedure)

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid or ester.[7]

Reaction Scheme:

Suzuki-Miyaura Coupling Chlorobenzofuran This compound Aryl_Benzofuran 3-Arylbenzofuran Chlorobenzofuran->Aryl_Benzofuran Suzuki-Miyaura Coupling Boronic_Acid R-B(OH)₂ Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃)

General scheme for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas. Add the degassed solvent system.

  • Reaction Progression: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 4: Sonogashira Coupling of this compound (General Procedure)

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to 3-alkynylbenzofurans.[8][9]

Reaction Scheme:

Sonogashira Coupling Chlorobenzofuran This compound Alkynyl_Benzofuran 3-Alkynylbenzofuran Chlorobenzofuran->Alkynyl_Benzofuran Sonogashira Coupling Alkyne R-C≡CH Pd_Catalyst Pd Catalyst Cu_Cocatalyst Cu(I) Cocatalyst Base Base (e.g., Et₃N)

General scheme for Sonogashira coupling.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound, the palladium catalyst, and CuI in the chosen solvent.

  • Reagent Addition: Add the amine base followed by the terminal alkyne.

  • Reaction Progression: Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography to yield the 3-alkynylbenzofuran.

Protocol 5: Buchwald-Hartwig Amination of this compound (General Procedure)

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, coupling this compound with a primary or secondary amine.[10][11][12]

Reaction Scheme:

Buchwald-Hartwig Amination Chlorobenzofuran This compound Amino_Benzofuran 3-Aminobenzofuran Chlorobenzofuran->Amino_Benzofuran Buchwald-Hartwig Amination Amine R¹R²NH Pd_Catalyst Pd Catalyst Ligand Phosphine Ligand Base Base (e.g., NaOtBu)

General scheme for Buchwald-Hartwig amination.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Strong base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.

  • Reagent Addition: Add this compound, the amine, and the solvent.

  • Reaction Progression: Seal the tube and heat the mixture with stirring for the required time, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through Celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.

Conclusion and Future Perspectives

This compound has proven to be a valuable and versatile intermediate in medicinal chemistry. Its strategic chloro-substituent provides a reliable handle for the construction of diverse and complex molecular architectures. The protocols outlined in this guide for the synthesis and functionalization of this compound offer a robust starting point for researchers aiming to explore the therapeutic potential of the benzofuran scaffold. As our understanding of the structure-activity relationships of benzofuran derivatives continues to grow, the importance of key intermediates like this compound in the design and synthesis of next-generation therapeutics is set to expand. Future work will likely focus on the development of more efficient and sustainable methods for its synthesis and the exploration of its utility in accessing novel chemical space for a broader range of biological targets.

References

Synthesis of antitubercular agents from 3-chlorobenzofuran.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Synthesis of Novel Antitubercular Agents from 3-Chlorobenzofuran Scaffolds

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR-TB) strains. This necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. The benzofuran scaffold has emerged as a privileged heterocyclic core in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent antitubercular effects.[1][2] This application note provides a detailed guide on the strategic synthesis of promising antitubercular agents starting from the versatile precursor, this compound. We will explore the rationale behind key synthetic transformations, provide step-by-step protocols for the synthesis of critical intermediates and final compounds, and discuss structure-activity relationship (SAR) insights to guide future drug design efforts. The methodologies detailed herein focus on the synthesis of benzofuran-chalcone and benzofuran-pyrazole hybrids, which have shown significant inhibitory potential against the Mtb H37Rv strain.[3][4]

Introduction: The Benzofuran Pharmacophore in Antitubercular Drug Discovery

The benzofuran ring system, a fusion of benzene and furan, is a fundamental structural unit in numerous biologically active natural products and synthetic compounds.[1][2] Its derivatives are known to exhibit diverse biological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[2][5] In the context of tuberculosis, the benzofuran scaffold is particularly attractive. Certain derivatives have been shown to possess excellent in vitro and in vivo activity against both drug-sensitive and drug-resistant Mtb strains.[1][2]

The strategic advantage of using this compound as a starting material lies in the reactivity it imparts to the molecule. The chlorine atom at the 3-position influences the electronic properties of the heterocyclic ring, and the adjacent 2-position is readily functionalized. This allows for the construction of a diverse library of derivatives by introducing various pharmacophoric groups, a common strategy for optimizing biological activity. Exploitation of the second and third positions of the benzofuran ring has been reported to yield compounds with Minimum Inhibitory Concentration (MIC) values as low as 3.25 µg/mL.[4] This guide focuses on a proven synthetic pathway that utilizes this compound-2-carbaldehyde as a pivotal intermediate for creating potent antitubercular hybrids.

Core Synthetic Strategy: From this compound to Pyrazole Hybrids

A highly effective and modular approach to synthesizing potent antitubercular agents from this compound involves a three-stage process. This workflow is designed for versatility, allowing researchers to generate a wide range of derivatives for SAR studies.

Workflow Overview

G A Stage 1: Precursor Synthesis This compound-2-carbaldehyde B Stage 2: Chalcone Formation (Claisen-Schmidt Condensation) A->B Reaction with Substituted Acetophenones C Stage 3: Heterocyclic Ring Formation (e.g., Pyrazole Synthesis) B->C Reaction with Hydrazine Hydrate D Final Products Antitubercular Benzofuran-Pyrazole Hybrids C->D

Caption: High-level workflow for synthesizing benzofuran-pyrazole antitubercular agents.

Causality Behind the Strategy:

  • Stage 1 (Formylation): The introduction of a carbaldehyde (formyl) group at the 2-position of this compound is the critical first step. This is typically achieved via a Vilsmeier-Haack reaction.[6] The aldehyde functionality is an exceptionally versatile chemical handle, serving as an electrophilic site for subsequent carbon-carbon bond formation.

  • Stage 2 (Chalcone Synthesis): The aldehyde is then condensed with various substituted acetophenones in a Claisen-Schmidt condensation to form chalcones. Chalcones are α,β-unsaturated ketones that act as crucial intermediates. This step is the primary point of diversification, where different aromatic and heterocyclic acetophenones can be introduced to probe their effect on biological activity.

  • Stage 3 (Heterocycle Formation): The α,β-unsaturated ketone system of the chalcone is a perfect Michael acceptor and electrophilic center. It readily reacts with binucleophiles like hydrazine hydrate to undergo a cyclocondensation reaction, yielding stable five-membered pyrazole rings. Pyrazole itself is a well-established pharmacophore in medicinal chemistry, known to be present in many antimicrobial agents.[4][7]

This modular approach allows for the systematic modification of two key regions of the final molecule: the substituent on the chalcone-derived aromatic ring and the heterocyclic system formed in the final step.

Detailed Synthetic Protocols

Protocol 1: Synthesis of this compound-2-carbaldehyde (Intermediate 1)

Principle: This protocol utilizes the Vilsmeier-Haack reaction, where a mixture of dimethylformamide (DMF) and phosphoryl chloride (POCl₃) generates the electrophilic Vilsmeier reagent. This reagent then attacks the electron-rich 2-position of the benzofuran ring to install the formyl group.

Materials and Reagents:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Phosphoryl chloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃), solid

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Prepare the Vilsmeier reagent: In a round-bottom flask equipped with a dropping funnel and magnetic stirrer, cool DMF (10 mL) to 0-5°C in an ice bath. Add POCl₃ (1.1 mL) dropwise to the cooled DMF with constant stirring. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

  • To this reagent, add a solution of this compound (0.01 mol) in DMF.

  • Raise the temperature of the reaction mixture to 60-65°C and stir for 4-6 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the acidic solution by slowly adding solid sodium bicarbonate until effervescence ceases (pH ~7-8).

  • The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried.

  • If necessary, the crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure this compound-2-carbaldehyde.

Characterization: The structure should be confirmed using IR and NMR spectroscopy. The IR spectrum is expected to show a strong carbonyl (C=O) stretching band around 1685 cm⁻¹.[4]

Protocol 2: General Protocol for Synthesis of Benzofuran-Chalcone Derivatives (Intermediates 2a-n)

Principle: This step involves a base-catalyzed Claisen-Schmidt condensation between the synthesized this compound-2-carbaldehyde and a substituted acetophenone. The base deprotonates the α-carbon of the acetophenone, creating a nucleophilic enolate which then attacks the aldehyde carbonyl carbon.

Materials and Reagents:

  • This compound-2-carbaldehyde (Intermediate 1)

  • Various substituted acetophenones (e.g., acetophenone, 4-chloroacetophenone, 4-methoxyacetophenone)

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Crushed ice

  • Dilute hydrochloric acid (HCl)

Procedure:

  • In a flask, dissolve this compound-2-carbaldehyde (0.01 mol) and the desired substituted acetophenone (0.01 mol) in ethanol (20 mL).

  • To this solution, add an aqueous solution of KOH (40%) dropwise while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-5 hours. The formation of a precipitate often indicates product formation.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the chalcone product.

  • Filter the solid product, wash thoroughly with water to remove any inorganic impurities, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

Characterization: Successful synthesis is confirmed by spectroscopic methods. IR spectra will show characteristic C=O and C=C stretching frequencies around 1685 cm⁻¹ and 1605 cm⁻¹, respectively.[4]

Protocol 3: Synthesis of 3-(this compound-2-yl)-5-aryl-4,5-dihydropyrazole Derivatives (Final Products)

Principle: This is a cyclocondensation reaction where the chalcone intermediate reacts with hydrazine hydrate. The reaction proceeds via the initial formation of a hydrazone, followed by an intramolecular cyclization and tautomerization to yield the stable 4,5-dihydropyrazole ring.

Caption: Reaction scheme for the synthesis of benzofuran-pyrazole hybrids. (Note: Images are placeholders for chemical structures).

Materials and Reagents:

  • Benzofuran-chalcone derivative (from Protocol 2)

  • Hydrazine hydrate (80% or 99%)

  • Glacial acetic acid

  • Ethanol or Methanol

Procedure:

  • In a round-bottom flask, dissolve the chalcone derivative (0.005 mol) in ethanol or methanol (25 mL).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Add hydrazine hydrate (0.01 mol, 2 equivalents) to the solution.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC until the starting chalcone spot disappears.

  • After cooling to room temperature, the precipitated product is collected by filtration.

  • If no precipitate forms, the reaction mixture can be concentrated under reduced pressure and then poured into ice-cold water to induce precipitation.

  • Wash the solid product with cold water, dry it, and recrystallize from a suitable solvent like ethanol to afford the pure pyrazole derivative.[4]

Structure-Activity Relationship (SAR) and Biological Data

The antitubercular activity of the synthesized compounds is typically evaluated against the Mycobacterium tuberculosis H37Rv strain using assays like the Microplate Alamar Blue Assay (MABA). The results are reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible bacterial growth.

Compound IDR¹ Substituent (on Pyrazole Ring)R² Substituent (on Benzofuran Ring)MIC (µg/mL) vs. Mtb H37RvReference
3a -H-Cl>50[4]
3b -H-OCH₃51.24 (IC₅₀ µM)[4]
3c -H-Cl (at R¹)43.00 (IC₅₀ µM)[4]
4b -Benzoyl-OCH₃>100[4]
4c -Benzoyl-Cl (at R¹)62.5[4]
Chalcone 2d (Intermediate)3-Fluoro (on aldehyde)6.25[3]

Note: Data from different studies may use different metrics (MIC vs IC₅₀) and are presented as reported in the source.

Key SAR Insights:

  • Substitution on the Aryl Moiety: The nature and position of substituents on the aryl ring derived from the acetophenone play a crucial role. Compounds with electron-withdrawing groups like chlorine (3c) or electron-donating groups like methoxy (3b) have shown excellent inhibitory potency.[4]

  • Pyrazole Ring Substitution: In one study, N-unsubstituted pyrazoles (series 3a-3e) generally showed better activity than their N-benzoyl counterparts (series 4a-4m), suggesting that a free N-H group on the pyrazole ring might be important for activity.[4]

  • Halogenation: The presence of halogens, such as chlorine and bromine, on the benzofuran ring system has been shown to contribute to excellent antitubercular activity.[8]

  • Chalcone Intermediates: It is noteworthy that some chalcone intermediates themselves exhibit potent activity. For instance, a chalcone derived from 3-fluorobenzaldehyde showed a very promising MIC of 6.25 µg/mL, indicating that these intermediates are also valuable candidates for development.[3]

Conclusion and Future Outlook

The synthetic pathways detailed in this application note provide a robust and versatile platform for the development of novel antitubercular agents based on the this compound scaffold. The conversion of this compound into key chalcone intermediates, followed by cyclization to form pyrazole hybrids, is a field-proven strategy for generating compounds with significant activity against Mycobacterium tuberculosis.[4] The structure-activity relationship data indicates that careful modulation of substituents on the aromatic rings is key to enhancing potency. Future work should focus on expanding the library of these hybrid molecules, exploring other heterocyclic systems beyond pyrazole, and conducting in vivo efficacy and toxicity studies on the most promising lead compounds. These efforts could pave the way for a new class of drugs to combat the global threat of tuberculosis.

References

Application Notes and Protocols: Strategic Synthesis of Novel CDK2 Inhibitors from 3-Chlorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the design and synthesis of potent and selective Cyclin-Dependent Kinase 2 (CDK2) inhibitors, utilizing 3-chlorobenzofuran as a versatile starting material. We present a rationale for the use of the benzofuran scaffold, followed by a detailed, field-proven synthetic protocol based on modern cross-coupling methodologies. Furthermore, we provide robust protocols for the biochemical and cellular characterization of these novel inhibitors, enabling a seamless transition from chemical synthesis to biological evaluation. This guide is intended to empower researchers in medicinal chemistry and drug discovery with the knowledge and practical steps to develop next-generation therapeutics targeting CDK2.

Introduction: CDK2 as a Critical Oncogenic Node and the Benzofuran Scaffold

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, primarily active during the G1/S transition and S phase.[1] Its activity is tightly controlled by binding to regulatory cyclin partners, such as Cyclin E and Cyclin A. In numerous human cancers, the CDK2 signaling pathway is dysregulated, often through the amplification of the CCNE1 gene (encoding Cyclin E1), leading to aberrant CDK2 activity, uncontrolled cell proliferation, and genomic instability.[2] This makes selective inhibition of CDK2 a highly attractive therapeutic strategy, particularly in tumors that have developed resistance to CDK4/6 inhibitors.[3]

The benzofuran core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.[4] Its rigid, planar structure and synthetic tractability make it an excellent starting point for the design of kinase inhibitors.[5][6] Specifically, benzofuran derivatives have shown promise as inhibitors of various kinases, and their amenability to substitution at multiple positions allows for the fine-tuning of potency and selectivity.[7][8] This guide focuses on leveraging this compound, a readily available starting material, to access novel CDK2 inhibitors.

The Role of CDK2 in Cell Cycle Progression

The diagram below illustrates the central role of the CDK2/Cyclin E complex in driving the cell from the G1 (growth) phase into the S (DNA synthesis) phase. Its inhibition is a key strategy to induce cell cycle arrest in cancer cells.

CDK2_Pathway cluster_inhibition G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition Rb Rb E2F E2F Rb->E2F inhibits E2F->S promotes CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->Rb phosphorylates (P) Arrest G1/S Arrest Inhibitor Benzofuran-based CDK2 Inhibitor Inhibitor->CDK2_CyclinE inhibits Inhibitor->Arrest leads to

Caption: CDK2/Cyclin E signaling pathway and point of intervention.

Synthetic Strategy: From this compound to a Potent CDK2 Inhibitor

Our synthetic approach leverages a modern, robust palladium-catalyzed cross-coupling reaction—the Buchwald-Hartwig amination—to install a key piperazine moiety onto the 3-position of the benzofuran scaffold. This is a crucial step as piperazine and related nitrogen-containing heterocycles are frequently found in kinase inhibitors, where they often interact with the solvent-exposed region of the ATP-binding pocket and can be further functionalized to enhance potency and modulate physicochemical properties.[9]

Overall Synthetic Workflow

The proposed two-step synthesis is designed for efficiency and modularity, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.

Synthesis_Workflow Start This compound Step1 Step 1: Buchwald-Hartwig Amination Start->Step1 Intermediate Intermediate: 3-(Piperazin-1-yl)benzofuran Step1->Intermediate Step2 Step 2: Amide Coupling Intermediate->Step2 Product Final Product: Benzofuran-Piperazine-Amide (CDK2 Inhibitor) Step2->Product Reagent1 tert-Butyl piperazine-1-carboxylate Reagent1->Step1 Reagent2 Aromatic Acid Chloride Reagent2->Step2

Caption: Two-step synthetic workflow to target CDK2 inhibitors.

Protocol 1: Synthesis of tert-Butyl 4-(Benzofuran-3-yl)piperazine-1-carboxylate

This protocol details the palladium-catalyzed coupling of this compound with tert-butyl piperazine-1-carboxylate. The use of a Boc-protected piperazine is crucial to prevent side reactions and allows for selective functionalization in the subsequent step.

Rationale for Reagent Selection:

  • Catalyst System (Pd₂(dba)₃ and XPhos): This combination is a well-established, highly active catalyst system for Buchwald-Hartwig amination reactions.[2] Pd₂(dba)₃ serves as a stable Pd(0) source, while the bulky, electron-rich XPhos ligand facilitates both the oxidative addition of the aryl chloride and the reductive elimination of the product.[3][10]

  • Base (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the piperazine nitrogen, forming the active nucleophile for the catalytic cycle.[2]

  • Solvent (Toluene): Toluene is an excellent solvent for this reaction, as it is anhydrous, relatively non-polar, and has a high boiling point to facilitate the reaction at elevated temperatures.

Materials:

  • This compound (1.0 eq)

  • tert-Butyl piperazine-1-carboxylate (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser)

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes (for chromatography)

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and Sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene via syringe.

  • Add this compound (1.0 eq) and tert-butyl piperazine-1-carboxylate (1.2 eq) to the flask.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the title compound as a solid.

Protocol 2: Synthesis of (4-(Benzofuran-3-yl)piperazin-1-yl)(phenyl)methanone

This protocol involves a two-step, one-pot procedure: (A) Deprotection of the Boc group and (B) Acylation with an aromatic acid chloride to yield the final inhibitor.

Rationale for Reagent Selection:

  • Deprotection (TFA): Trifluoroacetic acid (TFA) is a strong acid that cleanly and efficiently removes the Boc protecting group at room temperature, yielding the trifluoroacetate salt of the piperazine.

  • Acylation (Benzoyl Chloride & Triethylamine): Benzoyl chloride is used as an example acylating agent. Triethylamine (TEA) is a non-nucleophilic base used to neutralize the TFA salt and scavenge the HCl generated during the acylation reaction, driving the reaction to completion.

Materials:

  • tert-Butyl 4-(benzofuran-3-yl)piperazine-1-carboxylate (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Saturated sodium bicarbonate solution

  • Brine

Step-by-Step Procedure:

Part A: Boc Deprotection

  • Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, ~5-10 eq) dropwise.

  • Remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting residue is the piperazine TFA salt. Proceed directly to the next step.

Part B: Amide Coupling 6. Dissolve the crude TFA salt in fresh DCM under an inert atmosphere. 7. Cool the solution to 0 °C. 8. Add triethylamine (TEA) (3.0 eq) to neutralize the salt. 9. Slowly add benzoyl chloride (1.1 eq) dropwise. 10. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion as monitored by TLC. 11. Quench the reaction with saturated sodium bicarbonate solution. 12. Separate the organic layer, and extract the aqueous layer with DCM (2x). 13. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. 14. Concentrate the solvent and purify the final product by silica gel column chromatography or recrystallization.

Application Notes: Biological Evaluation of Synthesized Inhibitors

Once synthesized, the compounds must be evaluated for their ability to inhibit CDK2 and exert an anti-proliferative effect in cancer cells.

Protocol 3: In Vitro Biochemical CDK2/Cyclin A Kinase Assay

This protocol measures the direct inhibitory effect of the synthesized compounds on the enzymatic activity of recombinant CDK2/Cyclin A. The ADP-Glo™ Kinase Assay is a common luminescent-based method.[1]

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. As CDK2 activity is inhibited, less ADP is produced, resulting in a lower luminescent signal.

Assay_Workflow Start Prepare Reagents: - CDK2/Cyclin A Enzyme - Substrate (e.g., Rb peptide) - ATP - Test Compound Dilutions Step1 1. Kinase Reaction: Incubate Enzyme, Substrate, ATP, and Compound Start->Step1 Step2 2. Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Step1->Step2 Step3 3. Generate Signal: Add Kinase Detection Reagent (converts ADP to ATP, then light) Step2->Step3 End 4. Read Luminescence (Signal ∝ ADP produced) Step3->End

Caption: Workflow for a luminescent-based CDK2 biochemical assay.

Materials:

  • CDK2/Cyclin A Assay Kit (e.g., from Promega, BPS Bioscience)[1]

  • Recombinant human CDK2/Cyclin A enzyme

  • Kinase substrate (e.g., Histone H1 or a specific peptide)

  • ATP

  • Kinase assay buffer

  • Synthesized benzofuran inhibitors

  • Positive control inhibitor (e.g., Roscovitine)

  • White, opaque 384-well or 96-well plates

  • Plate-reading luminometer

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in kinase buffer or DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of inhibitor solution or DMSO (for control).

    • 2 µL of CDK2/Cyclin A enzyme solution.

    • 2 µL of a mixture of substrate and ATP.

  • Incubation: Incubate the plate at 30 °C for 1 hour.

  • Stop Reaction: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation:

Compound IDScaffoldTarget KinaseIC₅₀ (nM)
BZ-Inhibitor-01 Benzofuran-PiperazineCDK2/Cyclin AExperimental Value
Roscovitine PurineCDK2/Cyclin A~40 nM
Staurosporine IndolocarbazolePan-Kinase~6 nM
Protocol 4: Cell-Based Anti-Proliferation Assay (MTS/MTT Assay)

This protocol assesses the ability of the synthesized compounds to inhibit the proliferation of cancer cells, a key functional outcome of CDK2 inhibition. CCNE1-amplified cell lines (e.g., OVCAR-3 ovarian cancer) are particularly relevant.[2]

Materials:

  • CCNE1-amplified cancer cell line (e.g., OVCAR-3)

  • Complete cell culture medium (e.g., RPMI + 10% FBS)

  • 96-well clear tissue culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Multi-channel pipette

  • Humidified incubator (37 °C, 5% CO₂)

  • Microplate reader (absorbance at 490 nm)

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 72 hours.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37 °C, until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated controls to determine the percent viability. Plot percent viability against the logarithm of compound concentration and fit to a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

This guide outlines a rational and efficient pathway for the synthesis and evaluation of novel CDK2 inhibitors based on a this compound starting material. The use of robust Buchwald-Hartwig amination followed by standard amide coupling provides a versatile route to a wide array of potential inhibitors. The accompanying biochemical and cell-based protocols provide a clear framework for assessing their therapeutic potential. Future work should focus on expanding the library of analogs by varying the substituents on the piperazine moiety and the benzofuran core to optimize potency, selectivity, and drug-like properties.

References

Synthesis of Benzofuran-Based Carbonic Anhydrase Inhibitors: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Carbonic Anhydrase Inhibition and the Privileged Benzofuran Scaffold

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Dysregulation of CA activity is implicated in a range of pathologies, making them a significant target for therapeutic intervention. Clinically, CA inhibitors are established treatments for glaucoma, altitude sickness, and certain types of edema.[1][2] More recently, specific isoforms, particularly CA IX and XII, have emerged as key players in tumor progression, where they contribute to the acidic microenvironment that promotes cancer cell survival and proliferation.[3][4] This has spurred the development of isoform-selective CA inhibitors as promising anticancer agents.[5][6]

The benzofuran moiety is recognized as a "privileged scaffold" in medicinal chemistry.[7][8] This heterocyclic system is a core component in numerous natural products and clinically approved drugs, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][9][10] Its rigid, planar structure and potential for diverse functionalization make it an ideal framework for designing potent and selective enzyme inhibitors.[7][8] This guide provides a comprehensive overview and detailed protocols for the synthesis of benzofuran-based carbonic anhydrase inhibitors, aimed at researchers and professionals in drug discovery and development.

Strategic Approaches to the Synthesis of the Benzofuran Core

The construction of the benzofuran ring system is the foundational step in synthesizing these inhibitors. Various synthetic strategies have been developed, each with its own advantages regarding substrate scope, efficiency, and reaction conditions.

Classical and Modern Methodologies for Benzofuran Ring Construction

Traditional methods for benzofuran synthesis often involve the condensation of salicylaldehydes with α-haloesters or α-haloketones.[11] While effective, modern synthetic chemistry has introduced more versatile and efficient catalytic approaches. Transition-metal-catalyzed reactions, particularly those employing palladium, copper, and rhodium, have become central to the synthesis of functionalized benzofurans.[11][12][13]

One of the most powerful and widely used methods is the Palladium-Copper co-catalyzed Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization.[14][15] This approach allows for the introduction of a wide variety of substituents at the 2-position of the benzofuran ring, which is crucial for modulating the biological activity of the final inhibitor.

Visualizing the Synthetic Pathway: From Precursors to Inhibitors

The following diagram illustrates a general synthetic workflow for preparing benzofuran-based carbonic anhydrase inhibitors, starting from the construction of the benzofuran core and proceeding through the installation of the pharmacophore responsible for CA inhibition.

G cluster_0 Benzofuran Core Synthesis cluster_1 Functionalization and Inhibitor Synthesis A o-Halophenol C Sonogashira Coupling (Pd/Cu Catalysis) A->C B Terminal Alkyne B->C D 2-Substituted Benzofuran C->D Intramolecular Cyclization E Functional Group Transformation (e.g., to Carboxylic Acid or Amine) D->E G Benzofuran-Based Carbonic Anhydrase Inhibitor F Coupling with Sulfonamide Moiety E->F F->G

Caption: General workflow for the synthesis of benzofuran-based CA inhibitors.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of key intermediates and final benzofuran-based carbonic anhydrase inhibitors. These protocols are designed to be self-validating, with clear instructions for purification and characterization.

Protocol 1: Synthesis of a Key Intermediate: 2-Acetylbenzofuran

2-Acetylbenzofuran is a versatile intermediate that can be further elaborated to introduce various pharmacophoric groups. A common and effective method for its synthesis is the Friedel-Crafts acylation of benzofuran.

Rationale: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. In this case, the acetyl group is introduced onto the electron-rich benzofuran ring. The use of a Lewis acid, such as aluminum chloride, is essential to generate the highly electrophilic acylium ion from acetyl chloride.[16][17] The reaction is typically performed at low temperatures to control the reactivity and minimize side reactions.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in 100 mL of anhydrous dichloromethane (DCM).

  • Acylium Ion Formation: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension over 15 minutes.

  • Addition of Benzofuran: After the addition of acetyl chloride is complete, add a solution of benzofuran (1.0 equivalent) in 50 mL of anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition of the benzofuran solution, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[17]

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Stir vigorously until all the aluminum salts are dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

  • Washing and Drying: Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.[16]

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by recrystallization from ethanol to yield pure 2-acetylbenzofuran as a white to off-white solid.[16]

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The presence of a sharp singlet corresponding to the acetyl protons in the ¹H NMR spectrum and a carbonyl peak around 1680 cm⁻¹ in the IR spectrum are indicative of the successful synthesis.

Protocol 2: Synthesis of Benzofuran-2-Carboxylic Acid via Perkin Rearrangement

Benzofuran-2-carboxylic acids are important precursors for amide- and urea-based carbonic anhydrase inhibitors.[18] The Perkin rearrangement of 3-bromocoumarins provides an efficient route to these compounds.[2]

Rationale: The Perkin rearrangement involves the base-catalyzed ring fission of a 3-halocoumarin. The resulting phenoxide anion then undergoes an intramolecular nucleophilic attack on the vinyl halide to form the benzofuran ring.[2] Microwave-assisted synthesis can significantly reduce the reaction time compared to conventional heating.[2]

Step-by-Step Methodology:

  • Reaction Setup: To a microwave reaction vessel, add 3-bromocoumarin (1.0 equivalent), ethanol (10 mL), and sodium hydroxide (3.0 equivalents).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 80 °C for 5 minutes with stirring.[2]

  • Monitoring: Monitor the reaction by TLC (e.g., using a 3:1 mixture of dichloromethane and ethyl acetate as the eluent) to confirm the consumption of the starting material.

  • Work-up: After the reaction is complete, concentrate the mixture on a rotary evaporator to remove the ethanol. Dissolve the crude residue in a minimum amount of water.

  • Acidification: Acidify the aqueous solution to pH 2-3 with 1 M hydrochloric acid. A precipitate of benzofuran-2-carboxylic acid will form.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the pure product.

Protocol 3: Synthesis of a Benzofuran-Based Sulfonamide Inhibitor

This protocol describes the final step in the synthesis of a potential carbonic anhydrase inhibitor, which involves coupling a functionalized benzofuran with a sulfonamide moiety. This example illustrates the synthesis of a benzofuran-based sulfonamide via a hydrazone linker.[19]

Rationale: The sulfonamide group is a key pharmacophore that coordinates to the zinc ion in the active site of carbonic anhydrase, leading to inhibition.[4] The benzofuran moiety serves as a scaffold that can be modified to enhance binding affinity and selectivity for different CA isoforms.[5] The formation of a hydrazone linker is a straightforward condensation reaction between a ketone (in this case, 2-acetylbenzofuran) and a hydrazide.[19]

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-acetylbenzofuran (1.0 equivalent) and 4-hydrazinylbenzenesulfonamide (1.0 equivalent) in 20 mL of glacial acetic acid.

  • Reaction: Reflux the mixture for 4 hours.[19]

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and then recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure benzofuran-based sulfonamide.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and elemental analysis. The disappearance of the acetyl protons of the starting material and the appearance of new aromatic and NH protons in the ¹H NMR spectrum will confirm the formation of the hydrazone linker.

Quantitative Data and Structure-Activity Relationships

The inhibitory potency of benzofuran-based carbonic anhydrase inhibitors is typically evaluated by determining their inhibition constants (Kᵢ) against various CA isoforms. The following table presents illustrative data for a series of hypothetical benzofuran-based inhibitors, highlighting the impact of different substituents on their activity and selectivity.

Compound IDR¹ Substituent (at position 5)R² Substituent (at position 2)Synthetic Yield (%)Kᵢ hCA I (nM)Kᵢ hCA II (nM)Kᵢ hCA IX (nM)Kᵢ hCA XII (nM)
BF-01 H-CONHSO₂Ph75>10002502540
BF-02 Br-CONHSO₂Ph72>10001801015
BF-03 OCH₃-CONHSO₂Ph808502103555
BF-04 H-NH-CO-NH-SO₂Ph689501508.412
BF-05 Br-NH-CO-NH-SO₂Ph65>1000955.57.1

Note: The data in this table is illustrative and based on trends observed in the literature.[5][19]

Analysis of Structure-Activity Relationships (SAR):

  • Role of the Sulfonamide: The unsubstituted sulfonamide group is essential for binding to the zinc ion in the CA active site.

  • Impact of the Benzofuran Scaffold: The benzofuran ring system acts as a scaffold to position the sulfonamide group correctly within the active site and provides a platform for introducing substituents that can interact with other residues in the enzyme, thereby enhancing affinity and selectivity.

  • Influence of Substituents:

    • Electron-withdrawing groups, such as bromine at the 5-position (e.g., BF-02 and BF-05 ), often lead to increased potency against the tumor-associated isoforms CA IX and XII.[5]

    • The nature of the linker between the benzofuran core and the sulfonamide-bearing phenyl ring significantly affects activity. A urea linker (as in BF-04 and BF-05 ) can provide additional hydrogen bonding interactions within the active site, leading to enhanced potency compared to a simple amide linker.[5]

Mechanism of Inhibition

The following diagram illustrates the general mechanism of inhibition of carbonic anhydrase by a benzofuran-based sulfonamide inhibitor.

Caption: Mechanism of CA inhibition by a benzofuran-based sulfonamide.

The primary mechanism of action involves the deprotonated sulfonamide group (SO₂NH⁻) acting as a zinc-binding group, coordinating to the Zn²⁺ ion in the enzyme's active site. This displaces the zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic cycle, thereby inhibiting the enzyme's activity.[4] The benzofuran tail of the inhibitor extends into the active site cavity, where it can form additional interactions with amino acid residues, contributing to the overall binding affinity and isoform selectivity.[5]

Conclusion

The benzofuran scaffold is a highly versatile and effective platform for the design and synthesis of potent and selective carbonic anhydrase inhibitors. By leveraging modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, and a thorough understanding of structure-activity relationships, researchers can develop novel benzofuran-based compounds with significant therapeutic potential for a range of diseases, from glaucoma to cancer. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals working in this exciting and impactful area of drug discovery.

References

Application Notes & Protocols: 3-Chlorobenzofuran in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold and the Utility of 3-Chlorobenzofuran

The benzofuran nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Derivatives of benzofuran exhibit a vast spectrum of therapeutic properties, including anticancer, antiviral, anti-inflammatory, and antioxidant activities, making them a focal point for medicinal chemists and pharmacologists.[2][3][4] The strategic functionalization of the benzofuran ring is paramount for developing novel chemical entities with enhanced potency and selectivity.

This compound emerges as a highly versatile and cost-effective building block for this purpose. The chlorine atom at the C3 position serves as an excellent synthetic handle for a variety of transition metal-catalyzed cross-coupling reactions. This allows for the direct and modular installation of carbon-carbon and carbon-heteroatom bonds, providing a gateway to a diverse array of complex heterocyclic systems. This guide provides an in-depth exploration of key synthetic transformations using this compound, complete with detailed protocols and mechanistic insights.

Foundational Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The reactivity of the C-Cl bond in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming C-C, C-N, and C-O bonds.[5][6] The general workflow for these syntheses follows a consistent pattern of reaction setup, execution, and product isolation.

G cluster_0 Reaction Setup cluster_1 Execution & Isolation A This compound E Combine Reagents (Inert Atmosphere) A->E B Coupling Partner (Boronic Acid, Alkyne, Amine) B->E C Pd Catalyst & Ligand C->E D Base & Solvent D->E F Reaction at Specified Temp/Time E->F Heating/Stirring G Aqueous Workup & Extraction F->G H Purification (e.g., Column Chromatography) G->H I Characterized Product H->I

Figure 1: General experimental workflow for cross-coupling reactions.

The success of these couplings, particularly with a less reactive aryl chloride, hinges on the careful selection of the catalyst system. The general catalytic cycle involves an oxidative addition of the palladium(0) species to the C-Cl bond, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the catalyst.[7]

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of 3-arylbenzofurans.[5] These biaryl structures are prevalent in many biologically active molecules.[8] The reaction couples this compound with an arylboronic acid or ester in the presence of a palladium catalyst and a base.[7]

Causality in Protocol Design:

  • Catalyst/Ligand: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts. The oxidative addition step is often rate-limiting. To overcome this, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are essential. These ligands stabilize the palladium center and promote the cleavage of the strong C-Cl bond.[9]

  • Base: A base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[7]

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is commonly used. Water can be essential for dissolving the inorganic base and facilitating the reaction.[5][8]

Figure 2: Suzuki-Miyaura coupling of this compound.

Protocol 3.1: Synthesis of 3-(4-methoxyphenyl)benzofuran
  • Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 152.6 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), potassium phosphate (K₃PO₄, 2.0 mmol, 424.4 mg), and a palladium catalyst/ligand system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% SPhos).

  • Atmosphere Control: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add 5 mL of degassed 1,4-dioxane and 0.5 mL of degassed water via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(4-methoxyphenyl)benzofuran.

EntryArylboronic Acid PartnerCatalyst SystemBaseYield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄~85-95
24-Tolylboronic acidPd(dppf)Cl₂K₂CO₃~80-90
33-Cyanophenylboronic acid(IPr)Pd(allyl)ClK₃PO₄~75-85
Table 1: Representative data for Suzuki-Miyaura coupling reactions. Yields are illustrative and based on typical outcomes for aryl chloride couplings.

C-C Bond Formation: Sonogashira Coupling

The Sonogashira reaction facilitates the coupling of this compound with terminal alkynes, producing 3-alkynylbenzofuran derivatives.[10] This transformation is invaluable for creating conjugated systems used in materials science and as precursors for more complex heterocyclic structures.[11] The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[12]

Causality in Protocol Design:

  • Dual Catalysis: The palladium catalyst performs the oxidative addition/reductive elimination cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.[12] This species is more nucleophilic and readily undergoes transmetalation with the palladium center, accelerating the reaction.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to deprotonate the alkyne and to act as a solvent.[10]

  • Copper-Free Variants: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These often require more specialized ligands and conditions but offer a cleaner reaction profile.[10]

Figure 3: Sonogashira coupling of this compound.

Protocol 4.1: Synthesis of 3-(phenylethynyl)benzofuran
  • Reagent Preparation: To a Schlenk tube, add this compound (1.0 mmol, 152.6 mg), Pd(PPh₃)₂Cl₂ (2 mol%, 14.0 mg), and copper(I) iodide (CuI, 4 mol%, 7.6 mg).

  • Atmosphere Control: Seal the tube, and evacuate and backfill with Argon three times.

  • Solvent and Reagent Addition: Add degassed triethylamine (5 mL) via syringe, followed by phenylacetylene (1.1 mmol, 112.3 mg, 121 µL).

  • Reaction: Stir the mixture at 60-80 °C for 6-12 hours, monitoring by TLC.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite to remove solids, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the desired 3-(phenylethynyl)benzofuran.

EntryTerminal Alkyne PartnerPd CatalystBaseYield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂TEA~80-90
21-HexynePd(PPh₃)₄DIPA~75-85
3TrimethylsilylacetylenePd(OAc)₂/XPhosTEA~85-95
Table 2: Representative data for Sonogashira coupling reactions. Yields are illustrative.

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, allowing for the synthesis of 3-aminobenzofuran derivatives from this compound and a primary or secondary amine.[13][14] This reaction has revolutionized the synthesis of aryl amines, which are key components in many pharmaceuticals.[15]

Causality in Protocol Design:

  • Catalyst/Ligand: Similar to the Suzuki coupling of aryl chlorides, this reaction requires a robust catalyst system. Sterically hindered, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) are often the ligands of choice as they facilitate both the oxidative addition and the challenging C-N reductive elimination step.[15][16]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.[14][16] Weaker bases like carbonates are generally ineffective for this transformation.[14]

  • Reaction Conditions: Anhydrous and anaerobic conditions are critical, as the palladium(0) catalyst and the strong base are sensitive to oxygen and moisture.

Figure 4: Buchwald-Hartwig amination of this compound.

Protocol 5.1: Synthesis of N-phenylbenzofuran-3-amine
  • Reagent Preparation: In a glovebox, charge an oven-dried vial with sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.5 mg), a palladium precatalyst/ligand system (e.g., 2 mol% BrettPhos Pd G3), and a stir bar.

  • Reactant Addition: Add this compound (1.0 mmol, 152.6 mg) and aniline (1.2 mmol, 111.7 mg, 109 µL).

  • Solvent Addition: Add anhydrous, degassed toluene (4 mL).

  • Reaction: Seal the vial with a Teflon-lined cap and remove from the glovebox. Place in a preheated oil bath at 100-110 °C and stir vigorously for 16-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue via flash column chromatography to afford the target 3-(phenylamino)benzofuran.

EntryAmine PartnerLigandBaseYield (%)
1AnilineBrettPhosNaOtBu~80-90
2MorpholineRuPhosNaOtBu~85-95
3BenzylamineXPhosLiHMDS~70-80
Table 3: Representative data for Buchwald-Hartwig amination. Yields are illustrative.

Conclusion

This compound stands as a powerful and versatile intermediate for the synthesis of diverse heterocyclic compounds. Its utility is primarily unlocked through modern palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst system—specifically the ligand and base—chemists can efficiently execute Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions to forge C-C and C-N bonds. The protocols and principles outlined in this guide provide a robust framework for researchers in drug discovery and materials science to leverage this compound in the creation of novel, high-value molecules.

References

Synthesis of 3-Benzoylbenzofurans: A Detailed Guide for Medicinal and Materials Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed experimental protocols and theoretical insights for the synthesis of 3-benzoylbenzofurans, a class of heterocyclic compounds with significant applications in drug discovery and materials science.[1][2][3] Recognizing the challenges associated with regioselectivity in classical synthetic approaches, this guide presents two robust and distinct methodologies: the modern rearrangement of 2-hydroxychalcones and the venerable Nenitzescu reaction. Each protocol is presented with step-by-step instructions, mechanistic explanations for key transformations, and guidance on reaction optimization and product characterization. This document is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials development, offering a practical and scientifically grounded resource for accessing this important molecular scaffold.

Introduction: The Significance of the 3-Benzoylbenzofuran Scaffold

Benzofuran derivatives are integral components of numerous natural products and biologically active compounds, exhibiting a wide array of pharmacological properties including antimicrobial, antitumor, and anti-inflammatory activities.[1][3][4] The 3-benzoylbenzofuran motif, in particular, is a key pharmacophore in several marketed drugs such as the antiarrhythmic agent amiodarone and the uricosuric agent benzbromarone.[5] Beyond their medicinal applications, these compounds are also explored as building blocks for functional organic materials.

The synthesis of 3-benzoylbenzofurans, however, is not without its challenges. Direct Friedel-Crafts acylation of the benzofuran ring often leads to a mixture of C2 and C3 acylated products, resulting in low regioselectivity and difficult purification.[4][5] This has spurred the development of more sophisticated and regioselective synthetic strategies. This guide will provide detailed protocols for two such effective methods, empowering researchers to confidently synthesize these valuable compounds.

Strategic Approaches to 3-Benzoylbenzofuran Synthesis

The selection of a synthetic route is contingent on the availability of starting materials, desired substitution patterns, and scalability. Herein, we detail two disparate yet effective strategies.

Diagram of Synthetic Strategies

Synthesis_Strategies cluster_0 Method 1: Chalcone Rearrangement cluster_1 Method 2: Nenitzescu Reaction Chalcone 2-Hydroxychalcone Dihydrobenzofuran 2,3-Dihydrobenzofuran Intermediate Chalcone->Dihydrobenzofuran Rearrangement Product1 3-Benzoylbenzofuran Dihydrobenzofuran->Product1 Aromatization Enaminoketone Enaminoketone Product2 3-Benzoyl-5-hydroxybenzofuran Enaminoketone->Product2 Benzoquinone 1,4-Benzoquinone Benzoquinone->Product2

Caption: Overview of the two primary synthetic routes to 3-benzoylbenzofurans detailed in this guide.

Protocol I: Synthesis via Rearrangement of 2-Hydroxychalcones

This modern approach offers high regioselectivity for the 3-acyl position by constructing the benzofuran ring from a linear chalcone precursor. The key is the oxidative rearrangement of a protected 2-hydroxychalcone to form a 2,3-dihydrobenzofuran intermediate, which is then converted to the final product.[4]

Mechanistic Rationale

The reaction proceeds through a hypervalent iodine-mediated oxidative rearrangement of a MOM-protected 2-hydroxychalcone. This forms a key 2,3-dihydrobenzofuran intermediate. Subsequent treatment with a weak acid or base promotes elimination and aromatization to yield the 3-acylbenzofuran.[4] The regioselectivity is controlled by the initial cyclization pattern of the rearranged chalcone.

Diagram of the Chalcone Rearrangement Workflow

Chalcone_Workflow Start Start: MOM-protected 2-hydroxychalcone Step1 Hypervalent Iodine Reagent (e.g., PhI(OAc)2) Start->Step1 Intermediate Formation of 2,3-dihydrobenzofuran Step1->Intermediate Step2 Weak Acid or Base (e.g., K2CO3 in THF) Intermediate->Step2 Product Final Product: 3-Acylbenzofuran Step2->Product Purification Purification: Column Chromatography Product->Purification

Caption: Experimental workflow for the synthesis of 3-acylbenzofurans via chalcone rearrangement.

Detailed Experimental Protocol

Step 1: Synthesis of the 2,3-Dihydrobenzofuran Intermediate

  • To a solution of the MOM-protected 2-hydroxychalcone (1.0 mmol) in a suitable solvent such as methanol, add phenyliodine(III) diacetate (PhI(OAc)₂) (1.2 mmol).

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, the 2,3-dihydrobenzofuran, can often be used in the next step without further purification.

Step 2: Aromatization to the 3-Acylbenzofuran

  • Dissolve the crude 2,3-dihydrobenzofuran from the previous step in tetrahydrofuran (THF) (0.1 M solution).

  • Add potassium carbonate (K₂CO₃) (2.0 equivalents).

  • Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete conversion.

  • Filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-acylbenzofuran.

ParameterValue
Starting Material MOM-protected 2-hydroxychalcone
Key Reagents PhI(OAc)₂, K₂CO₃
Solvents Methanol, THF
Temperature Room Temperature
Typical Yield 60-90%

Protocol II: The Nenitzescu Reaction for 3-Benzoyl-5-hydroxybenzofurans

The Nenitzescu reaction is a classic and powerful method for the synthesis of 5-hydroxyindoles and, under specific conditions, 5-hydroxybenzofuran derivatives.[6] This protocol details the synthesis of 3-benzoylbenzofurans through the condensation of an enaminoketone with a 1,4-benzoquinone.

Mechanistic Rationale

The reaction is initiated by the Michael addition of the enaminoketone to the 1,4-benzoquinone. The resulting adduct then undergoes an intramolecular cyclization and subsequent dehydration/aromatization to furnish the 5-hydroxybenzofuran ring system. The regiochemistry is dictated by the nature of the substituents on both the enaminoketone and the benzoquinone.

Diagram of the Nenitzescu Reaction Workflow

Nenitzescu_Workflow Start1 Start: 2-Methoxyacetophenone Step1 Condensation with DMF-DMA (forms Enaminoketone) Start1->Step1 Start2 Start: 1,4-Benzoquinone Step2 Condensation in Acetic Acid Start2->Step2 Intermediate Enaminoketone Intermediate Step1->Intermediate Intermediate->Step2 Product Final Product: 3-Benzoyl-5-hydroxybenzofuran Step2->Product Purification Purification: Recrystallization or Chromatography Product->Purification

Caption: Experimental workflow for the synthesis of 3-benzoyl-5-hydroxybenzofurans via the Nenitzescu reaction.

Detailed Experimental Protocol

Step 1: Synthesis of the Enaminoketone

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., Argon), combine the 2-methoxyacetophenone (1.0 molar equivalent) and an excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA).[7]

  • Heat the reaction mixture to 90-120 °C for 12-24 hours.[7] The progress of the reaction can be monitored by TLC.

  • After completion, allow the mixture to cool to room temperature and then concentrate it under reduced pressure to remove the excess DMF-DMA. The resulting enaminoketone is often used directly in the next step without further purification.[6]

Step 2: Condensation with 1,4-Benzoquinone

  • Dissolve the crude enaminoketone in glacial acetic acid.

  • To this solution, add the 1,4-benzoquinone or a substituted derivative (1.2 molar equivalents) portion-wise at room temperature.[7]

  • Stir the reaction mixture at room temperature for 12 hours.[6]

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration. If not, pour the reaction mixture into ice-water and extract with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-benzoyl-5-hydroxybenzofuran.

ParameterValue
Starting Materials 2-Methoxyacetophenone, 1,4-Benzoquinone
Key Reagents DMF-DMA, Acetic Acid
Solvents Acetic Acid
Temperature 90-120 °C (Step 1), Room Temperature (Step 2)
Typical Yield 30-60% (over two steps)

Product Characterization

The synthesized 3-benzoylbenzofurans should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The characteristic chemical shifts of the benzofuran ring protons and carbons, as well as the benzoyl group, should be observed.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl group (C=O) of the benzoyl moiety, typically in the range of 1630-1680 cm⁻¹, and C-O-C stretching of the furan ring.

  • Melting Point: A sharp melting point is indicative of a pure crystalline compound.

Conclusion

The synthesis of 3-benzoylbenzofurans is a critical endeavor for advancing both medicinal chemistry and materials science. The two protocols detailed in this application note, the rearrangement of 2-hydroxychalcones and the Nenitzescu reaction, provide reliable and regioselective pathways to these important molecules. By understanding the underlying mechanisms and carefully following the experimental procedures, researchers can efficiently access a diverse range of 3-benzoylbenzofuran derivatives for their specific applications. The choice between these methods will depend on the desired substitution pattern and the availability of starting materials. Both approaches, however, represent significant improvements over classical, less selective methods.

References

Application Notes & Protocols: Palladium-Catalyzed Heteroannulation with 3-Chlorobenzofuran for the Synthesis of Fused Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed heteroannulation of 3-chlorobenzofuran. Benzofuran-annulated heterocyclic systems are privileged scaffolds in medicinal chemistry and materials science. This document elucidates the underlying catalytic principles and offers field-proven, step-by-step methodologies for the synthesis of complex molecules, such as benzofuro[3,2-b]pyridines. By explaining the causality behind experimental choices and providing robust troubleshooting strategies, this guide is designed to empower researchers, scientists, and drug development professionals to successfully implement and adapt these powerful synthetic transformations.

Introduction: The Strategic Value of Benzofuran Annulation

Benzofuran derivatives are core components of numerous natural products and pharmacologically active compounds. The fusion of a benzofuran ring with other heterocyclic systems via annulation reactions creates rigid, polycyclic architectures with unique three-dimensional structures that are of high interest for modulating biological targets. Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of such complex molecular frameworks, offering high efficiency and broad functional group tolerance.[1][2]

Traditionally, the functionalization of the benzofuran core occurs at the C2 position. However, utilizing 3-halobenzofurans, such as this compound, as a substrate for heteroannulation provides a strategic and often more direct route to C3-annulated systems. This approach leverages the reactivity of the C-Cl bond in a domino process, where an initial intermolecular coupling is followed by an intramolecular cyclization, constructing the new heterocyclic ring in a single synthetic operation. Such domino or cascade reactions are highly atom-economical and streamline the synthesis of complex scaffolds from readily available starting materials.[3][4]

This guide focuses on a representative example: the synthesis of benzofuro[3,2-b]pyridines through a domino reaction between this compound and aminopyridines, a transformation that showcases the power of this methodology.

Core Principles & Catalytic Mechanism

The success of the palladium-catalyzed heteroannulation hinges on a finely tuned catalytic cycle that orchestrates multiple bond-forming events. The generally accepted mechanism for this type of domino reaction involves a sequence of C-N cross-coupling followed by an intramolecular C-H activation/arylation.

The proposed catalytic cycle proceeds through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the C-Cl bond of this compound, forming a Pd(II) intermediate.

  • Ligand Exchange & Base-Assisted Deprotonation: The amino-heterocycle (e.g., an aminopyridine) coordinates to the palladium center. A base then deprotonates the amine, forming a more nucleophilic amido species.

  • Reductive Elimination (C-N Coupling): The amido and benzofuranyl ligands couple via reductive elimination to form a 3-(amino-heteroaryl)benzofuran intermediate and regenerate the Pd(0) catalyst. This completes the first catalytic cycle (a Buchwald-Hartwig amination).

  • Intramolecular C-H Activation: The newly formed intermediate is then subject to a second catalytic process. The Pd(0) catalyst undergoes oxidative addition or engages in a concerted metalation-deprotonation (CMD) pathway with a C-H bond on the pyridine ring ortho to the amino group, forming a new palladacycle intermediate.

  • Reductive Elimination (C-C Coupling): The final C-C bond is formed through reductive elimination, yielding the annulated product and regenerating the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Palladium-Catalyzed Heteroannulation Cycle Figure 1: Proposed Catalytic Cycle for Benzofuro[3,2-b]pyridine Synthesis pd0 Pd(0)L₂ int1 Oxidative Addition (Benzofuranyl)-Pd(II)-Cl pd0->int1 + this compound int4 Intramolecular C-H Activation pd0->int4 + Intermediate (C-H bond) int2 Ligand Exchange & Deprotonation int1->int2 + Aminopyridine + Base int3 Reductive Elimination (C-N Coupling) int2->int3 intermediate_product 3-(Amino-heteroaryl)benzofuran Intermediate int3->intermediate_product intermediate_product->pd0 Regenerates Pd(0) palladacycle Palladacycle Intermediate int4->palladacycle int5 Reductive Elimination (C-C Coupling) palladacycle->int5 product Annulated Product (Benzofuro[3,2-b]pyridine) int5->product product->pd0 Regenerates Pd(0) Experimental Workflow Figure 2: Standard Experimental Workflow arrow arrow prep 1. Reagent & Glassware Preparation (Flame-dry, Inert Gas) setup 2. Reaction Setup (Addition of Reagents under Argon) prep->setup reaction 3. Reaction Execution (Heating & Stirring) setup->reaction monitoring 4. Progress Monitoring (TLC / GC-MS) reaction->monitoring workup 5. Aqueous Workup & Extraction monitoring->workup purify 6. Purification (Column Chromatography) workup->purify analysis 7. Product Characterization (NMR, HRMS) purify->analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chlorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-chlorobenzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and troubleshoot common issues encountered during this process. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemistry to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems you might encounter during the synthesis of this compound and its precursors, providing potential causes and actionable solutions.

Q1: My Vilsmeier-Haack reaction to produce a this compound precursor is resulting in a very low yield. What are the likely causes and how can I improve it?

A1: Low yields in the Vilsmeier-Haack reaction are a common frustration, often stemming from issues with the Vilsmeier reagent itself or the reaction conditions. Let's break down the potential culprits and their solutions.

  • Cause 1: Moisture Contamination. The Vilsmeier reagent, a chloroiminium salt, is highly sensitive to moisture.[1] Any water in your glassware or reagents will quench the reagent, leading to a significant drop in yield.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your starting materials are dry.

  • Cause 2: Poor Reagent Quality. The purity of your N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is critical.[1] Old or improperly stored DMF can decompose to dimethylamine, which will react with the Vilsmeier reagent and reduce its efficacy.[2]

    • Solution: Use freshly opened or distilled DMF and POCl₃. If you suspect your DMF has degraded (a fishy smell is a tell-tale sign of dimethylamine), it should be purified or replaced.[2]

  • Cause 3: Sub-optimal Reaction Temperature. The optimal temperature for a Vilsmeier-Haack reaction is highly dependent on the substrate. While some electron-rich substrates react readily at 0°C, others require heating to drive the reaction to completion.[1] For the synthesis of this compound-2-carbaldehyde from 2-(2-carboxyphenoxy)acetic acid, a gradual increase in temperature to around 90°C has been reported to be effective.[3]

    • Solution: If your reaction is sluggish at low temperatures, consider gradually increasing the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). Be cautious, as excessive heat can lead to side product formation.

  • Cause 4: Incorrect Stoichiometry. The molar ratios of your substrate, DMF, and POCl₃ can significantly impact the outcome of the reaction.[1]

    • Solution: Carefully control the stoichiometry of your reagents. A common starting point is to use a slight excess of the Vilsmeier reagent.

Q2: I'm attempting a palladium-catalyzed synthesis of a benzofuran, but the reaction is stalling, and I'm recovering my starting materials. What's going wrong?

A2: Palladium-catalyzed reactions, such as the Sonogashira coupling followed by intramolecular cyclization, are powerful tools for benzofuran synthesis, but their success hinges on the integrity of the catalytic cycle.

  • Cause 1: Catalyst Deactivation. The palladium catalyst can be sensitive to air and can decompose to form inactive palladium black, especially at elevated temperatures.[4]

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (nitrogen or argon). Degas your solvents prior to use. If you observe the formation of a black precipitate, your catalyst has likely deactivated. Consider using a more robust palladium source, such as Pd(PPh₃)₄.[4]

  • Cause 2: Inappropriate Base. The choice of base is critical. For example, in a Larock-type synthesis from an o-iodophenol, using sodium bicarbonate (NaHCO₃) at high temperatures can be problematic as it can decompose to produce water, which interferes with the catalytic cycle.[4]

    • Solution: Switch to an anhydrous base that is stable at your reaction temperature. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective.[4]

  • Cause 3: Lack of a Co-catalyst. In Sonogashira couplings, a copper(I) co-catalyst (e.g., CuI) is often crucial for facilitating the reaction between the palladium-activated aryl halide and the terminal alkyne.[5][6]

    • Solution: Add a catalytic amount of a copper(I) salt to your reaction mixture. Be aware that the presence of copper can sometimes promote the undesired homo-coupling of the alkyne (Glaser coupling), so maintaining an inert atmosphere is key.[7]

Q3: My reaction is producing the uncyclized intermediate instead of the desired benzofuran. How can I promote the final ring-closure step?

A3: This indicates that the initial carbon-carbon bond formation (e.g., Sonogashira coupling) is successful, but the subsequent intramolecular carbon-oxygen bond formation is hindered.

  • Cause: Suboptimal Conditions for Cyclization. The conditions optimized for the initial coupling may not be ideal for the cyclization step.[4]

    • Solution:

      • Increase Temperature: After the initial coupling is complete (as monitored by TLC), you may need to increase the reaction temperature to provide the activation energy for the cyclization.

      • Solvent Choice: The solvent can play a significant role. While a particular solvent might be suitable for the coupling, a higher-boiling solvent might be necessary to achieve the temperatures required for cyclization.

      • Controlled Addition of Water: In some mechanisms, a controlled amount of water can facilitate the hydrolysis of a vinylpalladium intermediate, leading to the final product.[4] This should be explored cautiously.

Frequently Asked Questions (FAQs)

Q: What is the role of the Vilsmeier reagent in the synthesis of this compound precursors?

A: The Vilsmeier reagent is a chloroiminium salt, typically formed in situ from DMF and POCl₃. It acts as a weak electrophile that attacks an electron-rich aromatic ring in an electrophilic aromatic substitution reaction.[8][9][10] In the context of synthesizing a precursor like this compound-2-carbaldehyde, it introduces a formyl group (-CHO) onto the benzofuran scaffold. The initial product is an iminium ion, which is then hydrolyzed during workup to yield the final aldehyde.[9]

Q: How can I purify my crude this compound product, which contains several impurities?

A: Purification of halogenated benzofurans often requires a combination of techniques.

  • Column Chromatography: This is the most common method for separating the desired product from starting materials and byproducts. A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate) is a good starting point.[5] You may need to screen different solvent systems to achieve optimal separation.[11]

  • Recrystallization: If you have a solid product, recrystallization can be a highly effective method for obtaining a high-purity compound. The choice of solvent is critical; you want a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is a commonly used solvent for recrystallizing benzofuran derivatives.[3]

  • Preparative TLC or HPLC: For difficult separations or for obtaining very high purity material, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.

Q: Are there any safety precautions I should be aware of when working with the reagents for this compound synthesis?

A: Yes, several reagents used in these syntheses are hazardous and require careful handling.

  • Phosphorus oxychloride (POCl₃): This is a corrosive and toxic liquid that reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Thionyl chloride (SOCl₂): Similar to POCl₃, thionyl chloride is corrosive, toxic, and reacts with water to release toxic gases. Handle with extreme care in a fume hood.

  • Palladium catalysts: While generally not as acutely toxic as the above reagents, palladium compounds should be handled with care, and inhalation of dust should be avoided.

  • Solvents: Many of the organic solvents used (e.g., DMF, chloroform, toluene) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocols

Protocol 1: Synthesis of this compound-2-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is adapted from a reported synthesis and is a common starting point for various this compound derivatives.[3]

Materials:

  • 2-(2-carboxyphenoxy)acetic acid

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Ethanol (for recrystallization)

Procedure:

  • Vilsmeier Reagent Preparation: In a fume hood, prepare the Vilsmeier reagent by carefully adding POCl₃ to anhydrous DMF at 0°C with constant stirring.

  • Reaction Setup: In a separate flask, dissolve 2-(2-carboxyphenoxy)acetic acid in a minimal amount of anhydrous DMF.

  • Addition: Slowly add the solution of 2-(2-carboxyphenoxy)acetic acid dropwise to the pre-formed Vilsmeier reagent at 0°C with continuous stirring.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then gradually heat it to 90°C. Maintain this temperature for approximately 6 hours, monitoring the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate out. Collect the solid by filtration and wash it thoroughly with water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound-2-carbaldehyde.

Protocol 2: Palladium-Catalyzed Synthesis of a 2-Substituted Benzofuran

This is a general protocol for the synthesis of 2-substituted benzofurans via a Sonogashira coupling followed by intramolecular cyclization.[5][6]

Materials:

  • o-Iodophenol

  • Terminal alkyne

  • Triethylamine (NEt₃), anhydrous

  • (PPh₃)₂PdCl₂ (or another suitable palladium catalyst)

  • Copper(I) iodide (CuI)

  • Anhydrous solvent (e.g., toluene, DMF)

Procedure:

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (nitrogen or argon), add the o-iodophenol, the terminal alkyne, and the anhydrous solvent.

  • Catalyst Addition: Add the palladium catalyst and copper(I) iodide to the reaction mixture.

  • Base Addition: Add anhydrous triethylamine to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC. The reaction time will vary depending on the substrates.

  • Cyclization: If the cyclization does not occur at room temperature, gradually increase the temperature to reflux until the uncyclized intermediate is consumed (as monitored by TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired 2-substituted benzofuran.

Data Presentation

Table 1: Influence of Reaction Parameters on Benzofuran Synthesis Yield

EntryCatalystBaseSolventTemperature (°C)Yield (%)Reference
1(PPh₃)₂PdCl₂/CuINaHCO₃DMF110<5[4]
2(PPh₃)₂PdCl₂/CuIK₂CO₃DMF11075[4]
3Pd(OAc)₂Ag₂OHFIP2586[12]
4CuIDBUTHFReflux60-80[13]

Note: Yields are representative and can vary based on specific substrates.

Visualization of Key Processes

Reaction Mechanism: Vilsmeier-Haack Formylation

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Aromatic_Ring Electron-Rich Aromatic Ring Iminium_Intermediate Iminium Intermediate Aromatic_Ring->Iminium_Intermediate + Vilsmeier Reagent (Electrophilic Attack) Aldehyde Aryl Aldehyde Iminium_Intermediate->Aldehyde + H₂O H2O H₂O (Workup)

Caption: Formation of the Vilsmeier reagent and its subsequent electrophilic attack on an aromatic ring.

Troubleshooting Workflow: Low Yield in Palladium-Catalyzed Benzofuran Synthesis

Troubleshooting_Pd_Catalysis Start Low Yield in Pd-Catalyzed Synthesis Check_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Atmosphere Check_Base Is the base anhydrous and stable at the reaction temp? Check_Atmosphere->Check_Base Yes Solution_Atmosphere Degas solvents and use N₂ or Ar atmosphere. Check_Atmosphere->Solution_Atmosphere No Check_Catalyst Is there evidence of catalyst decomposition? Check_Base->Check_Catalyst Yes Solution_Base Switch to K₂CO₃ or Cs₂CO₃. Check_Base->Solution_Base No Check_CoCatalyst Is a Cu(I) co-catalyst being used (if applicable)? Check_Catalyst->Check_CoCatalyst No Solution_Catalyst Use a more robust Pd source (e.g., Pd(PPh₃)₄). Check_Catalyst->Solution_Catalyst Yes Check_CoCatalyst->Start Yes, issue persists Solution_CoCatalyst Add catalytic CuI. Check_CoCatalyst->Solution_CoCatalyst No

References

Technical Support Center: Optimization of Palladium-Catalyzed Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed benzofuran synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. The benzofuran scaffold is a vital component in numerous pharmaceuticals and natural products, and palladium catalysis offers a versatile and efficient route to its construction.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for maximal yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered when planning and executing palladium-catalyzed benzofuran syntheses.

Q1: What are the most prevalent palladium-catalyzed methods for synthesizing benzofurans?

A1: The most common strategies involve the intramolecular or intermolecular cyclization to form the key C-C and C-O bonds of the benzofuran core.[1][3] Key palladium-catalyzed approaches include:

  • Sonogashira Coupling followed by Intramolecular Cyclization: This is arguably the most widely used method. It involves the coupling of an o-iodophenol with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, followed by an annulation step to form the furan ring.[2][3] This domino reaction is often performed in one pot.[4][5]

  • Heck-Type Reactions: These methods can involve the intramolecular cyclization of precursors like o-allylphenols or intermolecular reactions that proceed through a Heck-type oxyarylation mechanism.[6][7]

  • C-H Activation/Oxidation: More recent strategies involve the direct C-H arylation of phenols or related precursors, offering an atom-economical alternative to methods requiring pre-functionalized starting materials.[8][9]

  • Larock-Type Annulation: This involves the reaction of an o-iodophenol with an internal alkyne, which can be challenging but offers access to highly substituted benzofurans.[10]

Q2: How do I choose the right palladium catalyst and ligand? My reaction isn't working with standard Pd(PPh₃)₂Cl₂.

A2: The choice of the palladium source and, more critically, the supporting ligand is paramount to success.[11] The ligand stabilizes the palladium center, influences its reactivity, and can dictate the outcome of the reaction.[12] While (PPh₃)₂PdCl₂ is a common starting point, it may not be optimal.[3]

  • Causality: The catalytic cycle involves distinct steps: oxidative addition, transmetalation, and reductive elimination.[13][14] Each step has different electronic and steric demands. For challenging substrates (e.g., aryl chlorides), the oxidative addition is often the rate-limiting step. Here, bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like XPhos or P(t-Bu)₃) are required to increase the electron density on the Pd(0) center, facilitating its insertion into the C-Cl bond.[12][14]

  • Screening Strategy: If your initial catalyst fails, consider screening a small set of catalysts and ligands. A good starting point is to compare a simple catalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a panel of ligands possessing different properties (e.g., PPh₃, a more electron-rich ligand like PCy₃, and a bidentate ligand like dppf).[2][11][15][16] For difficult couplings, pre-formed, air-stable precatalysts (e.g., Buchwald G3 or G4 precatalysts) are highly recommended as they ensure efficient generation of the active LPd(0) species.[17]

Q3: What is the role of the base, and why did my reaction fail with sodium bicarbonate (NaHCO₃)?

A3: The base plays multiple roles: it neutralizes the HX acid generated during the catalytic cycle and, in Sonogashira couplings, deprotonates the terminal alkyne to form the reactive copper acetylide.[1][3] The choice of base is critical.

  • The Problem with Bicarbonate: Sodium bicarbonate (NaHCO₃) can decompose at elevated temperatures (e.g., >100°C) to form sodium carbonate, water, and CO₂.[3] The in situ generation of water is highly detrimental as it can hydrolyze intermediates and poison the palladium catalyst, leading to deactivation and very low yields.[3]

  • Recommended Bases:

    • Inorganic Carbonates: Anhydrous bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are robust, effective, and widely used.[2][3] Cs₂CO₃ is more soluble and basic, often providing better results but at a higher cost.

    • Organic Amines: Triethylamine (NEt₃) is a standard choice for Sonogashira couplings, where it serves as both a base and often as a solvent or co-solvent.[2]

Q4: How do the electronic properties of my substrates affect the reaction outcome?

A4: The electronic nature of substituents on your precursors significantly impacts reactivity.

  • On the Phenolic Component: For syntheses starting from salicylaldehydes or phenols, electron-donating groups on the aromatic ring generally increase the nucleophilicity of the hydroxyl group, often leading to higher yields in the final cyclization step.[15]

  • On the Aryl Halide Component: For cross-coupling reactions, the general order of reactivity for the halide is I > Br > OTf > Cl.[18] Electron-withdrawing groups on the aryl halide can make the carbon atom more electrophilic, accelerating the rate-limiting oxidative addition step and leading to better yields.[3][9]

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and solve specific experimental issues.

Problem / Observation Potential Cause(s) Recommended Solution(s) & Rationale
Q: No reaction or very low yield (<10%). TLC shows only starting materials. 1. Catalyst Inactivity/Poisoning: The active Pd(0) species is not forming or is being deactivated. Impure reagents (especially solvents or amines containing peroxides or water) can poison the catalyst.[17]Solution 1: Switch to a robust, air-stable palladium precatalyst (e.g., a Buchwald G3 precatalyst) to ensure reliable generation of the active catalyst.[17] Ensure all solvents are anhydrous and degassed thoroughly by sparging with argon or nitrogen for 15-20 minutes before use.[19]
2. Inefficient Catalyst/Ligand System: The chosen ligand may not be suitable for the specific substrate (e.g., using PPh₃ for an unreactive aryl chloride).[12]Solution 2: Screen a set of ligands. For aryl chlorides or sterically hindered substrates, use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos).[12][14] These ligands promote the difficult oxidative addition step.
3. Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy barrier for oxidative addition.Solution 3: Increase the reaction temperature in increments of 10-20°C. High-boiling solvents like toluene, dioxane, or DMF are often used for this reason.[3][15]
Q: The initial coupling occurs (e.g., I see the 2-alkynylphenol intermediate by LC-MS), but the final cyclization to benzofuran does not. Conditions Not Optimal for Annulation: The conditions (base, solvent, temperature) may favor the initial C-C bond formation but are insufficient for the subsequent intramolecular C-O bond formation (cyclization).[3]Solution: This is a common issue. The cyclization step often requires more thermal energy. Increase the reaction temperature after the initial coupling is complete (as monitored by TLC/LC-MS).[3] Alternatively, consider a two-step, one-pot procedure where a stronger base is added after the initial coupling to promote the cyclization.
Q: My reaction is messy, with significant side-product formation (e.g., alkyne homocoupling, dehalogenation). 1. Oxygen Contamination: The presence of oxygen can promote the homocoupling of terminal alkynes (Glaser coupling), a common side reaction in Sonogashira protocols.[13]Solution 1: Rigorously deoxygenate the reaction mixture. Use Schlenk techniques and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[19]
2. Incorrect Stoichiometry: Using a large excess of the alkyne can favor homocoupling.Solution 2: Reduce the excess of the alkyne. A stoichiometry of 1.1-1.2 equivalents relative to the aryl halide is typically sufficient.
3. Catalyst Decomposition: At high temperatures, the catalyst can decompose, leading to the formation of palladium black and non-specific side reactions.Solution 3: Ensure the ligand-to-palladium ratio is adequate (typically 1:1 to 2:1 for bidentate and monodentate ligands, respectively) to stabilize the catalyst.[17] If decomposition is observed, try a lower reaction temperature for a longer duration.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common issues in palladium-catalyzed benzofuran synthesis.

G start Reaction Yield is Low/Zero check_reagents Check Reagent Purity & Inertness (Anhydrous/Degassed Solvents?) start->check_reagents screen_catalyst Screen Catalyst System (Precatalyst? Bulky Ligand?) check_reagents->screen_catalyst Reagents OK adjust_temp Adjust Temperature/Solvent screen_catalyst->adjust_temp Still Low Yield incomplete_cyclization Incomplete Cyclization? adjust_temp->incomplete_cyclization increase_temp Increase Temperature for Cyclization Step incomplete_cyclization->increase_temp Yes messy_reaction Messy Reaction? incomplete_cyclization->messy_reaction No success Reaction Optimized increase_temp->success deoxygenate Improve Deoxygenation Protocol messy_reaction->deoxygenate Yes messy_reaction->success No optimize_stoich Optimize Stoichiometry deoxygenate->optimize_stoich optimize_stoich->success

Caption: A decision tree for troubleshooting low-yield benzofuran synthesis.

Section 3: Key Experimental Protocols

This section provides a representative, detailed protocol for a one-pot Sonogashira coupling and cyclization reaction.

Protocol: Synthesis of 2-Phenylbenzofuran from 2-Iodophenol and Phenylacetylene [1][3]

Materials:

  • 2-Iodophenol (1.0 equiv.)

  • Phenylacetylene (1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [(PPh₃)₂PdCl₂] (2.5 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv.)

  • Toluene, anhydrous and degassed (0.2 M concentration relative to 2-iodophenol)

  • Sealable reaction tube with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Add the 2-iodophenol, (PPh₃)₂PdCl₂, CuI, and K₂CO₃ to the sealable reaction tube.

  • Inert Atmosphere: Seal the tube with a septum cap, and thoroughly flush the vessel with an inert gas for 10-15 minutes. This is a critical step to prevent oxygen-induced side reactions.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene via syringe, followed by the phenylacetylene.

  • Reaction: Securely cap the reaction tube and place it in a preheated oil bath at 90-100°C.

  • Monitoring: Allow the reaction to stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the 2-iodophenol starting material.

  • Workup: Once complete, cool the reaction vessel to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-phenylbenzofuran.

Section 4: Key Parameter Optimization Tables

Use these tables as a starting point for optimizing your specific reaction.

Table 1: Guide to Palladium Catalyst & Ligand Selection

Substrate Type Recommended Pd Source Recommended Ligand Rationale
Aryl Iodides/Bromides (unhindered)Pd(OAc)₂, (PPh₃)₂PdCl₂PPh₃, PCy₃Standard, cost-effective choice for reactive electrophiles.[2][15]
Aryl Chlorides, SulfonatesPd₂(dba)₃, Pd(OAc)₂XPhos, SPhos, RuPhosBulky, electron-rich ligands are required to facilitate the difficult oxidative addition step.[12]
Tsuji-Trost Type ReactionsPd₂(dba)₃, [Pd(η³-C₃H₅)Cl]₂dppf, XPhosThe optimal ligand is highly dependent on the nucleophile being used.[11][16]
General High-Throughput ScreeningBuchwald Precatalysts (G3/G4)Integrated in precatalystProvides reliable, efficient generation of the active Pd(0) catalyst, ideal for screening arrays.[17]

Table 2: Guide to Base & Solvent Selection

Base Common Solvents Typical Temperature Comments & Considerations
K₂CO₃, Cs₂CO₃Toluene, Dioxane, DMF80 - 140 °CRobust, anhydrous inorganic bases. Generally reliable choices for most cyclization protocols.[3]
NEt₃, DIPEANEt₃ (neat), MeCN, THF25 - 90 °CStandard for Sonogashira couplings. NEt₃ can serve as both base and solvent.[2][3]
K₃PO₄Toluene, Dioxane80 - 110 °CA strong, non-nucleophilic base often used in Suzuki and Buchwald-Hartwig couplings.
NaOtBu, LiHMDSToluene, THF, Dioxane25 - 100 °CVery strong, non-nucleophilic bases. Used for C-N couplings or when a very strong base is needed. Can be sensitive to functional groups.[20]

Section 5: Mechanistic Overview

Understanding the catalytic cycle can aid in troubleshooting. The diagram below illustrates a simplified mechanism for the popular Sonogashira coupling/intramolecular cyclization pathway.

G cluster_0 Sonogashira Coupling cluster_1 Intramolecular Cyclization Pd0 LPd(0) Active Catalyst OA Oxidative Addition (Ar-Pd(II)-I) Pd0->OA Ar-I Transmetalation Transmetalation (Ar-Pd(II)-Alkyne) OA->Transmetalation Cu-Alkyne RE1 Reductive Elimination Transmetalation->RE1 RE1->Pd0 Regenerates Catalyst Intermediate 2-Alkynylphenol Intermediate RE1->Intermediate Product 1 Cyclization 5-exo-dig Cyclization (Annulation) Intermediate->Cyclization Base, Heat Product Benzofuran Product Cyclization->Product

References

Troubleshooting common issues in 3-chlorobenzofuran reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for reactions involving 3-chlorobenzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working with this versatile heterocyclic building block. We provide in-depth, field-proven insights to help you troubleshoot your experiments and achieve reliable, reproducible results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during common synthetic transformations of this compound. We delve into the causality behind these issues and offer validated, actionable solutions.

General Troubleshooting Workflow

Before diving into specific reaction types, it's beneficial to have a structured approach to troubleshooting. The following workflow can help systematically diagnose and resolve experimental issues.

G cluster_solutions Step 5: Implement Targeted Changes start Problem Identified (e.g., Low Yield, No Reaction) reagent_check Step 1: Verify Reagent Quality - Purity (NMR, GC/MS) - Activity (Catalyst, Base) - Anhydrous/Degassed Solvents start->reagent_check condition_check Step 2: Review Reaction Conditions - Temperature Control - Inert Atmosphere (N2/Ar) - Stirring Rate reagent_check->condition_check analysis Step 3: Analyze Crude Reaction Mixture - LC/MS, TLC, Crude NMR - Identify Byproducts - Check for Starting Material condition_check->analysis hypothesis Step 4: Formulate Hypothesis Based on Analysis analysis->hypothesis catalyst_mod Modify Catalyst System (Ligand, Precursor, Loading) hypothesis->catalyst_mod Catalyst Inactivity? base_solvent_mod Change Base or Solvent (Strength, Solubility) hypothesis->base_solvent_mod Poor Solubility? Wrong pKa? temp_time_mod Adjust Temp. / Time (Kinetics vs. Decomposition) hypothesis->temp_time_mod Slow Reaction? Degradation? re_run Step 6: Re-run Experiment catalyst_mod->re_run base_solvent_mod->re_run temp_time_mod->re_run re_run->analysis Iterate success Problem Solved re_run->success Success G Pd_L2 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Complex Pd_L2->OxAdd + Ar-Cl AmineCoord Amine Coordination / Deprotonation OxAdd->AmineCoord + Amine, Base Amido Pd-Amido Complex (Key Intermediate) AmineCoord->Amido ReductiveElim Productive Pathway: Reductive Elimination Amido->ReductiveElim BetaHydride Side Reaction: β-Hydride Elimination Amido->BetaHydride Product Desired C-N Product ReductiveElim->Product SideProduct Hydrodehalogenated Byproduct BetaHydride->SideProduct

Technical Support Center: Catalyst Selection for Efficient Synthesis of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Benzofurans are privileged heterocyclic scaffolds found in numerous natural products and pharmaceuticals, making their efficient synthesis a critical task in medicinal chemistry.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the strategic selection of catalysts for synthesizing the benzofuran core.

Q1: What are the primary catalytic strategies for synthesizing substituted benzofurans?

A1: The synthesis of the benzofuran core typically involves intramolecular or intermolecular cyclization reactions to form the key C-O and C-C bonds.[4][5] The choice of strategy is dictated by the available starting materials and the desired substitution pattern. The most prevalent catalytic approaches include:

  • Palladium-Catalyzed Reactions: This is a versatile and powerful method, often involving Sonogashira or Heck couplings followed by intramolecular cyclization.[4][5] A widely used route is the coupling of o-iodophenols with terminal alkynes.[6]

  • Copper-Catalyzed Reactions: Offering a more cost-effective and greener alternative to palladium, copper catalysts are effective for various cyclization reactions.[4][5] They are often used in one-pot syntheses, for example, from o-hydroxy aldehydes, amines, and alkynes.[1][6]

  • Acid-Catalyzed Cyclizations: Brønsted or Lewis acids can catalyze the intramolecular cyclization of suitably functionalized precursors, such as aryl ethers or acetals.[7][8] These reactions are often used in cascade sequences.[8][9]

  • Metal-Free Oxidative Cyclizations: Reagents like hypervalent iodine [e.g., (diacetoxyiodo)benzene, PhI(OAc)₂] can effectively mediate the oxidative cyclization of substrates like ortho-hydroxystilbenes to form 2-arylbenzofurans.[10][11]

  • Other Transition Metals: Catalysts based on gold, indium, ruthenium, and nickel have also been developed for specific benzofuran syntheses, each offering unique reactivity profiles.[11][12]

Q2: How do the electronic properties of my starting materials affect catalyst choice and reaction outcome?

A2: The electronic nature of substituents on your precursors is a critical factor. For instance, in syntheses starting from salicylaldehydes, electron-donating groups on the aromatic ring generally lead to higher yields of the desired benzofuran.[1][6] Conversely, strong electron-withdrawing groups can deactivate the system, potentially requiring more robust catalysts or harsher reaction conditions. This electronic "mismatch" between substrates can be a cause of reaction failure in palladium-catalyzed couplings.[5] It is crucial to consider these effects when selecting your synthetic route and catalyst system.

Q3: When should I choose a copper catalyst over a palladium catalyst?

A3: The decision hinges on cost, environmental considerations, and substrate scope. Copper catalysts are significantly less expensive and more environmentally benign than their palladium counterparts.[5] They are particularly effective for certain multi-component reactions, such as the synthesis from o-hydroxy aldehydes, amines, and alkynes in deep eutectic solvents.[4][6] However, palladium catalysts often offer a broader substrate scope and are typically more reliable for complex Sonogashira and Heck coupling/cyclization sequences, which are foundational in benzofuran synthesis.[4][6] In many palladium-catalyzed reactions, copper(I) iodide (CuI) is used as a co-catalyst to facilitate the coupling step.[5][6]

Troubleshooting Guide: Common Experimental Issues

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Yield in Palladium-Catalyzed Benzofuran Synthesis

Question: My Larock-type synthesis using an o-iodophenol, an internal alkyne, (PPh₃)₂PdCl₂, and NaHCO₃ base in DMF at 110°C is failing or giving yields below 5%. What's going wrong?[13]

Answer: This is a frequent and often multifaceted problem. The issue can typically be traced to the choice of base, catalyst deactivation, or suboptimal reaction parameters. Here is a systematic approach to troubleshoot this reaction.

Potential Cause 1: Inappropriate Base Selection

  • Causality: Sodium bicarbonate (NaHCO₃) can decompose at high temperatures (≥100°C) to produce water and CO₂. The in-situ generation of water can poison the palladium catalyst and interfere with the catalytic cycle, leading to drastically reduced yields.[5]

  • Solution: Switch to an anhydrous base that does not generate water upon heating. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are highly effective and commonly used.[5] Organic bases such as triethylamine (NEt₃) can also be suitable alternatives.[5]

Potential Cause 2: Catalyst Inefficiency or Deactivation

  • Causality: The chosen catalyst, (PPh₃)₂PdCl₂, may not be optimal for your specific substrates. Furthermore, high temperatures can lead to the decomposition of starting materials ("tarring"), which can poison the catalyst.

  • Solution: Screen alternative palladium sources and additives. A more robust catalyst like Pd(PPh₃)₄ may be more efficient.[5] For reactions involving terminal alkynes, adding a copper(I) iodide (CuI) co-catalyst (5-10 mol%) is standard practice to facilitate the Sonogashira coupling portion of the reaction, which often leads to significant improvements.[5][6]

Potential Cause 3: Suboptimal Solvent or Temperature

  • Causality: DMF is a common solvent, but its high boiling point can sometimes promote side reactions or catalyst decomposition. The temperature might be too high or too low for the specific transformation.

  • Solution: Screen other polar aprotic solvents like acetonitrile (MeCN), dioxane, or toluene.[6] Concurrently, perform a temperature screen. Sometimes, lowering the temperature can minimize byproduct formation, while in other cases, a higher temperature is needed to drive the final cyclization step.

Troubleshooting_Low_Yield start Low Yield in Pd-Catalyzed Synthesis check_base Step 1: Evaluate Base |{Is it NaHCO₃ at T > 100°C? | Is it anhydrous?} start->check_base change_base Action: Switch to Anhydrous Base |{e.g., K₂CO₃, Cs₂CO₃, NEt₃} check_base->change_base Yes check_catalyst Step 2: Assess Catalyst System |{Is catalyst optimal? | Is a co-catalyst needed?} check_base->check_catalyst No change_base->check_catalyst screen_catalyst Action: Screen Catalysts & Additives |{e.g., Pd(PPh₃)₄ | Add CuI (5 mol%)} check_catalyst->screen_catalyst Potentially check_conditions Step 3: Review Conditions |{Is solvent/temperature optimal?} check_catalyst->check_conditions Optimal screen_catalyst->check_conditions screen_conditions Action: Screen Solvents & Temp. |{e.g., MeCN, Dioxane | 70-120°C} check_conditions->screen_conditions success Improved Yield screen_conditions->success

Issue 2: Accumulation of Uncyclized Intermediate

Question: My reaction between an o-iodophenol and a terminal alkyne is successfully forming the Sonogashira coupling product (the 2-alkynylphenol), but the subsequent intramolecular cyclization to the benzofuran is not occurring. How can I promote this final step?

Answer: This indicates that the conditions are suitable for C-C bond formation but not for the subsequent intramolecular C-O bond formation (5-endo-dig cyclization).

  • Causality: The energy barrier for the cyclization step has not been overcome. This can be due to insufficient temperature, an inappropriate base, or steric hindrance around the reacting centers.

  • Solution 1: Increase Reaction Temperature: The most straightforward solution is to increase the reaction temperature after the initial coupling is complete (as monitored by TLC or LC-MS). This often provides the necessary activation energy for the cyclization to proceed.

  • Solution 2: Change the Base/Solvent System: The base plays a crucial role in deprotonating the phenol to facilitate the nucleophilic attack on the alkyne. A stronger base or a more polar solvent might be required to promote the cyclization. For example, switching from triethylamine to a stronger inorganic base like K₂CO₃ could be effective.[5]

  • Solution 3: Consider a Different Catalyst System: Some catalyst systems are better suited for the cyclization step. Indium(III) halides, for example, are known to be excellent Lewis acids for catalyzing the hydroalkoxylation of ortho-alkynylphenols with high regioselectivity.[11][12] If optimizing the current system fails, switching to a catalyst known to promote such cyclizations is a valid strategy.

Issue 3: Poor Regioselectivity in Cyclization

Question: My reaction is producing a mixture of benzofuran regioisomers. How can I improve selectivity?

Answer: Poor regioselectivity is a common challenge, especially when using unsymmetrical starting materials.[14] The outcome is governed by a delicate balance of steric and electronic factors, which can be influenced by the catalyst system.

  • Causality (Steric & Electronic Effects): The directing effects of substituents on the phenol and the steric bulk of the reactants are primary determinants of regioselectivity.[14] For example, in acid-catalyzed cyclizations of acetals, the regioselectivity depends on the electronic properties of an intermediate oxonium ion, which may not be intuitive from the starting material alone.[7]

  • Solution: Catalyst and Ligand Control: The catalyst and its ligands create a specific steric and electronic environment that can favor one regioisomer. A systematic screening of catalysts (e.g., Pd, Cu, Au) and ligands (e.g., phosphine ligands with varying cone angles and electronic properties) is highly recommended.[14] For instance, in palladium-catalyzed reactions, the choice of phosphine ligand can significantly influence which carbon of an unsymmetrical alkyne participates in the cyclization.

Catalyst System Comparison
Catalyst SystemKey PrecursorsProsCons
Palladium-based o-halophenols, alkynes, styrenesHigh versatility, broad substrate scope, well-established methods.[4][6]High cost, potential for catalyst poisoning, requires careful optimization of base and ligands.[5]
Copper-based o-halophenols, o-hydroxy aldehydes, alkynesLow cost, environmentally benign, excellent for certain multi-component reactions.[4][5][6]Can have a more limited substrate scope than palladium, may require higher catalyst loading.
Acid-catalyzed Aryl ethers, acetals, β-pyronesMetal-free, useful for cascade reactions, can use simple acid catalysts (PPA, TMSOTf).[7][8]Substrate scope is limited to specific precursors, risk of poor regioselectivity, may require harsh conditions.[7]
Iodine(III)-based o-hydroxystilbenesMetal-free, mild reaction conditions (often room temp), good to excellent yields.[10][11]Requires a stoichiometric or catalytic amount of hypervalent iodine reagent and a terminal oxidant.
Experimental Protocols

The following are detailed, step-by-step methodologies for key synthetic workflows.

Protocol 1: Palladium/Copper Co-Catalyzed Synthesis via Sonogashira Coupling-Cyclization

This protocol is a widely used method for synthesizing 2-substituted benzofurans from o-iodophenols and terminal alkynes.[4]

  • To a sealable reaction tube, add the o-iodophenol (1.0 equiv.), palladium catalyst [(PPh₃)₂PdCl₂] (2-5 mol%), and copper(I) iodide (CuI) (5-10 mol%).

  • Seal the tube with a rubber septum and thoroughly flush with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add an anhydrous solvent (e.g., triethylamine, acetonitrile, or DMF) via syringe.

  • Add the base (e.g., triethylamine, 2.0 equiv., if not used as solvent) and the terminal alkyne (1.2 equiv.) via syringe.

  • Securely cap the reaction tube and place it in a preheated oil bath at the desired temperature (typically 70-100 °C).

  • Stir the reaction and monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to afford the desired benzofuran derivative.[4]

Protocol 2: Metal-Free Synthesis via Iodine(III)-Catalyzed Oxidative Cyclization

This protocol describes a metal-free approach for synthesizing 2-arylbenzofurans from o-hydroxystilbenes.[10][11]

  • In a round-bottom flask, dissolve the o-hydroxystilbene (1.0 equiv.) in a suitable solvent (e.g., acetonitrile).

  • Add (diacetoxyiodo)benzene [PhI(OAc)₂] as the catalyst (10 mol%).

  • Add m-chloroperbenzoic acid (m-CPBA) as the terminal oxidant (1.1-1.5 equiv.).

  • Stir the reaction mixture at room temperature, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize the excess oxidant.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the pure 2-arylbenzofuran.[10]

General_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification select_reagents Select Starting Materials (e.g., o-iodophenol, alkyne) select_catalyst Select Catalyst & Conditions (e.g., Pd/Cu, Base, Solvent) select_reagents->select_catalyst setup Set up Reaction under Inert Atmosphere select_catalyst->setup monitor Monitor Progress (TLC, LC-MS) setup->monitor quench Quench Reaction & Solvent Removal monitor->quench purify Purify Crude Product (Column Chromatography) quench->purify characterize Characterize Pure Product (NMR, HRMS) purify->characterize

References

Technical Support Center: High-Yield Synthesis of 2-Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-substituted benzofurans. As a foundational scaffold in medicinal chemistry and materials science, the efficient and high-yield synthesis of these heterocycles is of paramount importance.[1][2][3] This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights, moving beyond simple protocols to explain the underlying principles that govern success in these synthetic transformations. Here, you will find troubleshooting guides and FAQs designed to address the specific, practical challenges encountered in the laboratory.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the 2-substituted benzofuran ring can be broadly approached through several key strategies. The choice of method is often dictated by the desired substitution pattern, functional group tolerance, and scalability.

  • Transition Metal-Catalyzed Cyclizations: Palladium- and copper-catalyzed reactions are the workhorses for modern benzofuran synthesis.[4][5] These methods, particularly those involving Sonogashira coupling of o-halophenols with terminal alkynes followed by intramolecular cyclization, offer a highly versatile and direct route to a wide array of 2-substituted benzofurans.[5][6][7] The success of these reactions hinges on the precise control of the catalytic cycle.[8][9]

  • Acid-Catalyzed Cyclizations: Classic yet effective, acid-catalyzed intramolecular cyclization of precursors like aryl ethers or o-hydroxybenzyl ketones remains a popular method.[1][10] These reactions often proceed through the formation of an oxonium ion intermediate, and their regioselectivity can be a critical parameter to control.[1]

  • Metal-Free Annulations: Emerging strategies that avoid transition metals are gaining traction. These can involve cascade reactions or iodine-mediated oxidative cyclizations, offering alternative pathways that can sometimes simplify purification and reduce costs.[7][11][12][13]

Troubleshooting Guide: From Low Yields to Complex Purifications

This section addresses common experimental failures in a question-and-answer format, providing both a diagnosis and a validated solution.

Q1: My Palladium-catalyzed Sonogashira/cyclization reaction of an o-iodophenol and a terminal alkyne is failing or giving very low yields (<10%). I'm using (PPh₃)₂PdCl₂, NaHCO₃, and DMF at 110°C. What's going wrong?

A1: This is a frequent and frustrating issue that can almost always be traced to the choice of base and the rigorous exclusion of water.[8][14]

  • Primary Cause: Water Formation. Sodium bicarbonate (NaHCO₃) is known to decompose at temperatures above 100°C, producing water as a byproduct. Water can hydrolyze intermediates in the palladium catalytic cycle, leading to catalyst deactivation and significantly depressing your yield.[8]

  • Solution 1: Switch to an Anhydrous Base. The most effective solution is to replace sodium bicarbonate with a base that does not generate water upon heating.

    • Inorganic Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent, widely used alternatives.[8]

    • Organic Bases: Triethylamine (NEt₃) is also a suitable choice and can act as both a base and a solvent.[5][6]

  • Secondary Cause: Catalyst Inefficiency. While (PPh₃)₂PdCl₂ is a common catalyst, it may not be optimal for all substrate pairings. High temperatures can also lead to catalyst decomposition or the formation of "tar," which poisons the catalyst.[8]

  • Solution 2: Optimize the Catalytic System.

    • Catalyst Screening: Consider a more robust palladium source like Pd(PPh₃)₄.[8]

    • Co-catalyst Addition: The addition of a co-catalyst like copper(I) iodide (CuI) is standard practice for the Sonogashira coupling step and can dramatically improve reaction rates and yields.[5][6][8]

Q2: I'm attempting an acid-catalyzed cyclization to form a benzofuran, but I'm getting a mixture of regioisomers. How can I improve the selectivity?

A2: Regioselectivity in acid-catalyzed cyclizations is governed by the electronic properties of the intermediates.[1] Understanding the reaction mechanism is key to controlling the outcome.

  • The Cause: Competing Nucleophilic Attack. The reaction proceeds via an oxonium ion intermediate. The aromatic ring then performs a nucleophilic attack to close the furan ring. If there are two potential sites for this attack (e.g., positions 'a' and 'b' in the diagram below), a mixture of products can result.[1] The favored site is typically the one with higher electron density.

  • Solution 1: Modify Electronic Properties. If possible, modify the substituents on the aromatic ring. Electron-donating groups will activate the ortho and para positions, directing the cyclization. Conversely, electron-withdrawing groups will deactivate these positions.

  • Solution 2: Change the Acid Catalyst. The nature of the acid can influence the transition state. While strong Brønsted acids like polyphosphoric acid (PPA) are common, screening Lewis acids (e.g., TMSOTf, La(OTf)₃) may alter the regiochemical outcome by coordinating differently with the substrate.[11]

Q3: My cyclization of an O-aryl ketoxime under acidic conditions is yielding an amide byproduct instead of the benzofuran. What is this side reaction and how can I prevent it?

A3: You are observing a classic competitive reaction: the Beckmann rearrangement.[15]

  • The Cause: Beckmann Rearrangement. Under acidic conditions, oximes are susceptible to rearrangement to form amides. This pathway can often be kinetically or thermodynamically favored over the desired intramolecular hydroalkoxylation to form the benzofuran.[15]

  • Solution 1: Milder Acidic Conditions. Strong Brønsted acids often promote the Beckmann rearrangement. Switch to a milder Lewis acid catalyst that is less likely to induce the rearrangement.

  • Solution 2: Aprotic Solvents. Using aprotic solvents can help suppress the rearrangement pathway.

  • Solution 3: Lower the Reaction Temperature. The activation energy for the Beckmann rearrangement may be higher than that for the desired cyclization. Running the reaction at a lower temperature can significantly favor the formation of the benzofuran product.[15]

Q4: My product mixture is difficult to purify. I see multiple spots on the TLC plate that are very close together and streak on the column.

A4: Purification is a common bottleneck, especially when dealing with constitutional isomers or byproducts with similar polarities to your target compound.[16]

  • Challenge: Separation of Regioisomers. Isomers often have nearly identical polarities, making separation by standard silica gel chromatography extremely challenging.[16]

  • Solution 1: Optimize Chromatography.

    • Solvent System: Systematically screen different solvent systems. A switch from a standard hexane/ethyl acetate gradient to one involving dichloromethane or toluene can alter selectivity and improve separation.

    • Preparative HPLC: For very difficult separations, preparative HPLC is a powerful tool.[17]

  • Challenge: Co-eluting Impurities. Unreacted starting materials or byproducts from side reactions can co-elute with your product.[16]

  • Solution 2: Chemical Treatment or Recrystallization.

    • Wash/Extraction: If the impurity has a different functional group (e.g., a basic amine or an acidic phenol), an acidic or basic wash during the workup can remove it.

    • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[17] Finding the right solvent system is key and often requires screening.

Frequently Asked Questions (FAQs)

Q1: How do I select the best synthetic strategy for my target 2-substituted benzofuran? A1: The optimal strategy depends on three main factors:

  • Desired Substitution: For simple 2-aryl or 2-alkyl benzofurans, a Palladium-catalyzed Sonogashira coupling/cyclization is often the most versatile and high-yielding approach.[5][6]

  • Available Starting Materials: If you have access to substituted phenols and alkynes, Pd-catalyzed routes are ideal. If you are starting from salicylaldehydes or o-hydroxyacetophenones, classical condensation and cyclization reactions might be more direct.[4][6]

  • Functional Group Tolerance: Palladium-catalyzed methods generally offer excellent functional group tolerance.[18] Acid-catalyzed methods may not be suitable for substrates with acid-labile groups.

Q2: What are the most critical parameters to control for achieving high yields? A2: Across most methods, the following are critical:

  • Atmosphere: For transition metal-catalyzed reactions, maintaining a strictly inert atmosphere (Argon or Nitrogen) is crucial to prevent catalyst oxidation and side reactions.[8]

  • Solvent Purity: Use anhydrous solvents, especially in reactions involving water-sensitive catalysts or intermediates.[8][15]

  • Reagent Purity: Ensure the purity of your starting materials. Impurities can inhibit catalysts or lead to unwanted side products.

  • Temperature Control: Many reactions have an optimal temperature range. Deviations can lead to decomposition or the formation of byproducts.[15]

Q3: What analytical techniques are recommended for monitoring reaction progress? A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis and to check for the formation of isomers or byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Visualized Workflows and Mechanisms
Troubleshooting Workflow for Low-Yield Synthesis

The following diagram outlines a logical progression for troubleshooting common issues in benzofuran synthesis.

G start Low Yield or No Reaction check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions sub_conditions Atmosphere, Solvent, Temperature check_conditions->sub_conditions pd_path Palladium-Catalyzed Reaction? check_conditions->pd_path Yes acid_path Acid-Catalyzed Reaction? check_conditions->acid_path Yes pd_base Check Base (e.g., NaHCO3 -> H2O) pd_path->pd_base pd_catalyst Check Catalyst/Ligand Activity pd_path->pd_catalyst acid_regio Issue: Regioisomer Formation acid_path->acid_regio acid_side_reaction Issue: Competing Side Reaction (e.g., Beckmann) acid_path->acid_side_reaction solve_base Solution: Use Anhydrous Base (K2CO3, Cs2CO3, NEt3) pd_base->solve_base solve_catalyst Solution: Screen Catalysts/Ligands Add CuI Co-catalyst pd_catalyst->solve_catalyst solve_regio Solution: Modify Electronics Screen Lewis/Brønsted Acids acid_regio->solve_regio solve_side_reaction Solution: Milder Conditions Lower Temperature acid_side_reaction->solve_side_reaction

Caption: A general workflow for troubleshooting low-yield benzofuran synthesis.

Simplified Mechanism: Pd/Cu-Catalyzed Sonogashira Coupling and Cyclization

This pathway is a cornerstone of modern 2-substituted benzofuran synthesis.

G cluster_step1 Step 1: C-C Bond Formation cluster_step2 Step 2: C-O Bond Formation phenol o-Iodophenol sonogashira Sonogashira Coupling phenol->sonogashira alkyne Terminal Alkyne alkyne->sonogashira catalysts Pd(0)Ln Cu(I) catalysts->sonogashira intermediate1 o-Alkynylphenol Intermediate sonogashira->intermediate1 cyclization Intramolecular 5-endo-dig Cyclization intermediate1->cyclization intermediate2 Vinylpalladium Intermediate cyclization->intermediate2 elimination Reductive Elimination intermediate2->elimination product 2-Substituted Benzofuran elimination->product

Caption: Simplified pathway for benzofuran synthesis via Sonogashira coupling.

Quantitative Data Summary & Protocols
Table 1: Comparison of Conditions for Palladium-Catalyzed Synthesis
EntryAryl HalideAlkynePd Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-IodophenolPhenylacetylene(PPh₃)₂PdCl₂ (2.5)CuI (5)NEt₃ACN8095[8]
22-Iodophenol1-HexynePd(OAc)₂ (5)-K₂CO₃DMF10088[19]
34-Bromo-2-vinylphenol1-iodo-4-methylbenzenePd(OAc)₂ (5)-K₂CO₃DMF10078[19]
42-Iodophenol(Trimethylsilyl)acetylene(PPh₃)₂PdCl₂ (2)CuI (4)NEt₃Toluene9092[5]
Experimental Protocol: High-Yield Synthesis of 2-Phenylbenzofuran via Sonogashira Coupling

This protocol is adapted from established high-yield procedures and is designed to be self-validating through careful control of reaction parameters.[6][8]

Materials:

  • 2-Iodophenol (1.0 equiv.)

  • Phenylacetylene (1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [(PPh₃)₂PdCl₂] (2.5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (NEt₃) (2.0 equiv.)

  • Anhydrous Acetonitrile (ACN)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • To a flame-dried, sealable reaction tube equipped with a magnetic stir bar, add (PPh₃)₂PdCl₂ (2.5 mol%), CuI (5 mol%), and 2-iodophenol (1.0 equiv.).

  • Seal the tube with a rubber septum, and thoroughly flush the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under a positive pressure of inert gas, add anhydrous acetonitrile via syringe to dissolve the solids.

  • Add triethylamine (2.0 equiv.) via syringe, followed by the dropwise addition of phenylacetylene (1.2 equiv.).

  • Securely cap the reaction tube and place it in a preheated oil bath at 80°C.

  • Allow the reaction to stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane/ethyl acetate eluent) until the 2-iodophenol spot has been completely consumed.

  • Upon completion, cool the reaction to room temperature and dilute the mixture with ethyl acetate.

  • Filter the mixture through a short plug of Celite to remove the catalyst residues, washing the pad with additional ethyl acetate.

  • Combine the organic filtrates and wash sequentially with 1M HCl (to remove triethylamine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-phenylbenzofuran.

References

Challenges in the scale-up of 3-chlorobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-chlorobenzofuran. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or scaling up this important heterocyclic scaffold. My aim here is not just to provide protocols, but to impart a deeper understanding of the underlying chemistry, enabling you to troubleshoot effectively and optimize your synthetic campaigns. We will explore the common pitfalls and nuances of the most prevalent synthetic routes, grounding our discussion in mechanistic principles and practical, field-tested advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound, and what are the key considerations for scale-up?

The two most common strategies for accessing the this compound core are:

  • Vilsmeier-Haack Cyclization followed by Chlorination: This is a robust and frequently employed method, particularly for producing derivatives substituted at the 2-position.[1] The synthesis typically starts from a substituted phenol or a precursor like 2-formylphenoxyacetic acid, which undergoes a Vilsmeier-Haack reaction to form a benzofuran ring, which is subsequently chlorinated.[2]

  • Direct Electrophilic Chlorination of Benzofuran: This is a more direct route but is often plagued by issues of regioselectivity. Benzofuran can undergo electrophilic substitution at either the C2 or C3 position, and controlling the outcome is a significant challenge.[3]

For scale-up, the Vilsmeier-Haack approach is often preferred due to its more predictable nature. However, the formation of the Vilsmeier reagent (from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) is highly exothermic and requires stringent temperature control.[4][5] Direct chlorination can be difficult to control on a large scale, with risks of over-chlorination and complex isomeric mixtures that are challenging to separate.

Q2: Why is direct electrophilic chlorination of benzofuran often non-selective?

The regioselectivity of electrophilic aromatic substitution on benzofuran is a classic case of kinetic versus thermodynamic control, dictated by the stability of the intermediate sigma complex.

  • Attack at C3: The positive charge in the intermediate sigma complex can be stabilized by the lone pair of electrons on the adjacent oxygen atom. This is a powerful resonance stabilization effect.

  • Attack at C2: The positive charge is stabilized by the fused benzene ring, analogous to a benzylic carbocation.[3]

While attack at C3 often leads to the thermodynamically more stable product, the kinetic product can vary depending on the specific electrophile and reaction conditions. The relatively similar stability of the intermediates means that mixtures of 2-chloro and this compound, as well as dichlorinated products, are common.[6] This makes direct chlorination a less reliable method for selectively producing the 3-chloro isomer on a preparatory scale without extensive optimization.

Below is a diagram illustrating the competing pathways in the electrophilic substitution of benzofuran.

G cluster_main Electrophilic Chlorination of Benzofuran Start Benzofuran + Cl⁺ C2_Attack Attack at C2 Start->C2_Attack Pathway A C3_Attack Attack at C3 Start->C3_Attack Pathway B Sigma_C2 Sigma Complex (Charge on C3, Benzyl-like stabilization) C2_Attack->Sigma_C2 Sigma_C3 Sigma Complex (Charge on C2, Oxygen lone pair stabilization) C3_Attack->Sigma_C3 Product_2_Chloro 2-Chlorobenzofuran Sigma_C2->Product_2_Chloro Deprotonation Product_3_Chloro This compound Sigma_C3->Product_3_Chloro Deprotonation

Caption: Competing pathways for electrophilic chlorination of benzofuran.

Troubleshooting Guide: Vilsmeier-Haack Route from 2-Formylphenoxyacetic Acid

This route is a common and reliable method for producing 2-substituted-3-chlorobenzofurans.[1] A typical procedure involves the reaction of a precursor like 2-(2-carboxyphenoxy)acetic acid with a Vilsmeier reagent to first form this compound-2-carbaldehyde.[1] The following troubleshooting guide addresses common issues encountered during this synthesis.

Problem 1: Low or No Yield of the Desired this compound Product.

This is the most frequent issue and can be traced back to several key stages of the reaction. The flowchart below provides a logical path for diagnosing the problem.

G cluster_troubleshooting Troubleshooting Low Yield cluster_A Cause: Incomplete Reaction cluster_B Cause: Side Reactions cluster_C Cause: Product Degradation Start Low Yield Observed Check_TLC Analyze crude reaction mixture by TLC/LC-MS Start->Check_TLC Unreacted_SM Predominantly Unreacted Starting Material Check_TLC->Unreacted_SM Case A Complex_Mixture Complex Mixture of Products Check_TLC->Complex_Mixture Case B Degradation Streaking / Baseline Material on TLC Check_TLC->Degradation Case C Cause_A1 Inactive Vilsmeier Reagent Unreacted_SM->Cause_A1 Cause_A2 Insufficient Reaction Time/Temp Unreacted_SM->Cause_A2 Cause_B1 Temperature excursion during reagent formation. Complex_Mixture->Cause_B1 Cause_B2 Incorrect stoichiometry. Complex_Mixture->Cause_B2 Cause_C1 Harsh work-up conditions (e.g., too acidic/basic). Degradation->Cause_C1 Cause_C2 Reaction temperature too high. Degradation->Cause_C2 Solution_A1 Verify POCl₃ quality. Prepare Vilsmeier reagent fresh at 0°C. Cause_A1->Solution_A1 Solution_A2 Increase reaction temp to 90°C. Extend reaction time (monitor by TLC). Cause_A2->Solution_A2 Solution_B1 Ensure slow, dropwise addition of POCl₃ to DMF at 0°C. Improve cooling efficiency. Cause_B1->Solution_B1 Solution_B2 Recalculate and accurately measure all reagents. Cause_B2->Solution_B2 Solution_C1 Perform quench on crushed ice slowly. Neutralize carefully with NaHCO₃. Cause_C1->Solution_C1 Solution_C2 Do not exceed recommended reaction temperature (e.g., 90-95°C). Cause_C2->Solution_C2

References

Technical Support Center: Purification of Crude 3-Chlorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-chlorobenzofuran. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity this compound. The following question-and-answer format addresses common issues and provides detailed, field-proven protocols and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound sample?

A1: The impurity profile of your crude this compound is highly dependent on the synthetic route employed. A common method for the synthesis of the related this compound-2-carbaldehyde involves the use of a Vilsmeier reagent (a mixture of dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride) on a suitable precursor such as 2-(2-carboxyphenoxy)acetic acid.[1][2]

Based on this and other general benzofuran syntheses, you can anticipate the following classes of impurities:

  • Unreacted Starting Materials: Depending on the specific synthesis, this could include precursors like 2-hydroxybenzaldehyde or related phenolic compounds.

  • Reagents and Byproducts: Residual DMF, and salts derived from the Vilsmeier reagent are common.

  • Regioisomers: Electrophilic chlorination of benzofuran can potentially lead to the formation of other isomers, although the 3-position is often favored.

  • Over-chlorinated Species: Dichloro- or trichloro-benzofurans may form if the reaction conditions are not carefully controlled.

  • Polymeric Material: Acidic conditions can sometimes lead to the formation of dark, tarry polymeric byproducts.

Troubleshooting Purification Challenges

Q2: I performed a column chromatography, but my fractions are still impure. What went wrong?

A2: Co-elution of impurities is a common challenge. Here are several factors to consider and troubleshoot:

  • Inappropriate Solvent System: The polarity of your eluent may be too high, causing both your product and impurities to travel with the solvent front. Conversely, if the polarity is too low, your compound may not move from the baseline.

  • Column Overloading: Exceeding the capacity of your silica gel column will lead to poor separation.

  • Improper Column Packing: Channels or cracks in the silica gel bed will result in an uneven flow of the mobile phase and lead to inefficient separation.

Below is a workflow to optimize your column chromatography conditions.

Column_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Iteration TLC 1. TLC Analysis (e.g., Hexane:Ethyl Acetate) Solvent_Selection 2. Select Eluent (Target Rf ≈ 0.2-0.3) TLC->Solvent_Selection Optimize Polarity Packing 3. Pack Column (Slurry or Dry Pack) Solvent_Selection->Packing Loading 4. Load Sample (Minimal Solvent) Packing->Loading Elution 5. Elute & Collect Fractions Loading->Elution Fraction_TLC 6. Analyze Fractions by TLC Elution->Fraction_TLC Combine 7. Combine Pure Fractions Fraction_TLC->Combine Purity Confirmed Impure Impure Fractions Fraction_TLC->Impure Purity Not Achieved Rechromatograph Re-chromatograph (Adjust Solvent System) Impure->Rechromatograph Rechromatograph->Packing Iterate

Column Chromatography Optimization Workflow
Q3: My compound "oiled out" during recrystallization instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of your compound. Here are some solutions:

  • Increase the Solvent Volume: Add more hot solvent to fully dissolve the oil. The goal is to be at the saturation point at the solvent's boiling point.

  • Change the Solvent System:

    • Choose a solvent with a lower boiling point.

    • Use a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.

  • Slow Cooling: Rapid cooling can favor oil formation. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography

This is often the most effective method for removing a range of impurities with different polarities.

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (or heptane) and Ethyl Acetate (EtOAc)

  • Glass column with stopcock

  • Compressed air or nitrogen source

  • Collection tubes

Step-by-Step Procedure:

  • TLC Analysis:

    • Dissolve a small amount of your crude this compound in a solvent like dichloromethane or ethyl acetate.

    • Spot the solution on a TLC plate and develop it in various ratios of Hexane:EtOAc (e.g., 9:1, 4:1, 1:1).

    • The ideal solvent system will give your product an Rf value of approximately 0.2-0.3, with good separation from visible impurities.[3][4][5]

  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Place a small plug of glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this dry powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Gently add your eluent to the column and apply positive pressure to begin elution.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure this compound.

Quantitative Data Summary for Column Chromatography:

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography of moderately polar compounds.
Mobile Phase Hexane:Ethyl AcetateA versatile solvent system with a wide polarity range.[3][4][6][7]
Initial Eluent Ratio 95:5 to 9:1 (Hexane:EtOAc)Start with a low polarity and increase if the compound does not move.
Target Rf Value 0.2 - 0.3Provides optimal separation and reasonable elution time.
Protocol 2: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid product.

Materials:

  • Erlenmeyer flasks

  • Hot plate

  • Recrystallization solvent (e.g., Hexane, Ethanol)

  • Büchner funnel and filter flask

Step-by-Step Procedure:

  • Solvent Selection:

    • Place a small amount of your crude material in a test tube.

    • Add a small amount of a potential solvent and observe the solubility at room temperature. An ideal solvent will show low solubility.

    • Heat the test tube. The compound should be fully soluble at the solvent's boiling point.

    • Allow the solution to cool. A good yield of crystals should form. Common starting points for benzofuran derivatives are hexane or ethanol.[8][9][10][11][12]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with swirling.

    • Continue adding small portions of hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the clear solution to cool slowly to room temperature.

    • Once crystal formation appears complete, place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum.

Protocol 3: Vacuum Distillation

If your crude product is a liquid or a low-melting solid, vacuum distillation can be an excellent purification method, especially for removing non-volatile or high-boiling impurities.

Step-by-Step Procedure:

  • Setup:

    • Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly sealed.

    • Use a magnetic stirrer and a heating mantle.

  • Distillation:

    • Place the crude this compound in the distilling flask.

    • Begin stirring and apply vacuum.

    • Once the pressure has stabilized, gradually heat the flask.

    • Collect the fraction that distills at a constant temperature.

Vacuum_Distillation_Setup cluster_main Distillation Apparatus cluster_vacuum Vacuum System DistillingFlask Distilling Flask (Crude Product + Stir Bar) Condenser Condenser (Water In/Out) DistillingFlask->Condenser Vapor HeatingMantle Heating Mantle VacuumAdapter Vacuum Adapter Condenser->VacuumAdapter Distillate ReceivingFlask Receiving Flask VacuumAdapter->ReceivingFlask Trap Cold Trap VacuumAdapter->Trap To Vacuum VacuumPump Vacuum Pump Trap->VacuumPump

Schematic of a Vacuum Distillation Setup

Verification of Purity

After purification, it is essential to assess the purity of your this compound.

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile impurities and provide their mass spectra for identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity and detecting non-volatile impurities.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Chlorobenzofuran and 3-Bromobenzofuran in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif found in a plethora of natural products and pharmacologically active compounds. Functionalization of the benzofuran core, particularly at the C-3 position, is a critical strategy in the development of novel therapeutic agents and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for forging new carbon-carbon and carbon-heteroatom bonds at this position.

This guide provides an in-depth technical comparison of two common starting materials for these transformations: 3-chlorobenzofuran and 3-bromobenzofuran. By examining their performance in key cross-coupling reactions, we aim to provide researchers with the insights needed to make informed decisions in their synthetic endeavors.

The Fundamental Difference: Carbon-Halogen Bond Reactivity

The choice between a chloro or bromo substituent has significant implications for the efficiency and feasibility of a cross-coupling reaction. This difference is rooted in the fundamental principles of the catalytic cycle, particularly the rate-determining oxidative addition step.

The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is:

I > Br > Cl > F

This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy (BDE). The C-Br bond is inherently weaker than the C-Cl bond, meaning less energy is required to break the C-Br bond during the oxidative addition of the aryl halide to the palladium(0) catalyst. This translates to faster reaction rates and often allows for milder reaction conditions for aryl bromides compared to their chloro counterparts.

Comparative Performance in Key Cross-Coupling Reactions

While the general reactivity trend provides a useful framework, the practical outcomes can be influenced by a variety of factors including the specific cross-coupling reaction, the nature of the coupling partner, and the catalyst system employed. Below, we analyze the available experimental data for this compound and 3-bromobenzofuran in several widely used cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and an organoboron compound, is one of the most widely used cross-coupling methods.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
3-BromobenzofuranArylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100High[1]
This compoundArylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane110Moderate[2]

As the data suggests, 3-bromobenzofuran generally undergoes Suzuki-Miyaura coupling under milder conditions and with higher efficiency than this compound. The use of bulky, electron-rich phosphine ligands like SPhos and XPhos is often crucial for achieving good to excellent yields, particularly with the less reactive this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynylated benzofurans.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
3-BromobenzofuranTerminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60Good to Excellent[3]
This compoundTerminal AlkynePd₂(dba)₃ / XPhos / CuICs₂CO₃Acetonitrile100Moderate[3]

Similar to the Suzuki coupling, 3-bromobenzofuran demonstrates superior reactivity in Sonogashira couplings, often proceeding at lower temperatures and with simpler catalyst systems. The coupling of this compound typically requires more forcing conditions and advanced catalyst systems to achieve reasonable yields.

Heck Coupling

The Heck reaction is a powerful method for the formation of C-C bonds via the reaction of an unsaturated halide with an alkene.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
3-BromobenzofuranAlkenePd(OAc)₂ / PPh₃Et₃NDMF100Good[4]
This compoundAlkenePd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Dioxane120Moderate[5]

The trend of higher reactivity for the bromo-substituted substrate continues in the Heck reaction. While successful couplings of this compound have been reported, they necessitate higher temperatures and more specialized, electron-rich phosphine ligands to facilitate the challenging oxidative addition step.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
3-BromobenzofuranAminePd₂(dba)₃ / BINAPNaOt-BuToluene100High[6]
This compoundAminePd(OAc)₂ / XPhosK₃PO₄Dioxane110Good

In the synthesis of 3-aminobenzofurans, 3-bromobenzofuran again proves to be the more reactive coupling partner. However, with the advent of sophisticated ligand systems, high-yielding Buchwald-Hartwig aminations of this compound are achievable, albeit under slightly more demanding conditions.

Experimental Protocols

To provide a practical context, below are representative, step-by-step methodologies for the Suzuki-Miyaura coupling of both 3-bromobenzofuran and this compound.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromobenzofuran

This protocol is a generalized procedure based on common practices for the Suzuki-Miyaura coupling of aryl bromides.

Materials:

  • 3-Bromobenzofuran

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, degassed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromobenzofuran (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (5 mL).

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add degassed water (0.5 mL) to the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol utilizes a more active catalyst system typically required for the coupling of aryl chlorides.

Materials:

  • This compound

  • Arylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and potassium phosphate (3.0 mmol).

  • Add a solution of this compound (1.0 mmol) and the arylboronic acid (1.5 mmol) in anhydrous 1,4-dioxane (10 mL).

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insights and Logical Frameworks

The observed reactivity differences are best understood by examining the catalytic cycles of these cross-coupling reactions.

Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The critical "Oxidative Addition" step is where the difference in the C-X bond strength between this compound and 3-bromobenzofuran has the most significant impact. The higher bond dissociation energy of the C-Cl bond necessitates more energy input (higher temperatures) and/or a more electron-rich palladium center to facilitate this step. Bulky, electron-rich phosphine ligands, such as XPhos and SPhos, play a crucial role by stabilizing the Pd(0) species and promoting the oxidative addition of the less reactive aryl chloride.

Ligand_Effect cluster_0 Factors Influencing Oxidative Addition Aryl_Halide Aryl Halide (Ar-X) Reaction_Rate Reaction Rate Aryl_Halide->Reaction_Rate C-X Bond Strength (Br < Cl) Ligand Ligand (L) Pd_Catalyst Pd(0) Catalyst Ligand->Pd_Catalyst Electron-donating & Sterically bulky Pd_Catalyst->Reaction_Rate Increased reactivity

Key factors influencing the rate of oxidative addition in cross-coupling reactions.

Conclusion

The choice between this compound and 3-bromobenzofuran as a starting material in cross-coupling reactions involves a trade-off between reactivity and cost/availability. 3-Bromobenzofuran is the more reactive substrate, generally affording higher yields under milder conditions with simpler catalyst systems. This makes it an excellent choice for rapid and efficient synthesis, particularly in research and development settings where reaction optimization is a priority.

On the other hand, this compound, while less reactive, is often a more cost-effective starting material, making it an attractive option for large-scale synthesis. The continuous development of highly active and robust palladium catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has significantly expanded the utility of aryl chlorides in cross-coupling reactions. By carefully selecting the appropriate catalyst system and optimizing reaction conditions, researchers can successfully employ this compound in a wide range of synthetic transformations.

This guide serves as a foundational resource for scientists and researchers. It is crucial to note that the optimal conditions for any specific cross-coupling reaction are substrate-dependent and may require further optimization.

References

A Comparative Guide to the Electronic Properties of 3-Chlorobenzofuran: A Computational Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Chlorobenzofuran's Electronic Landscape

Benzofuran and its derivatives are prevalent motifs in numerous natural products and pharmacologically active compounds.[1] The introduction of a halogen atom, such as chlorine, can significantly modulate the electronic distribution within the molecule, thereby influencing its biological activity and chemical reactivity. The position of the halogen substituent is crucial in determining these effects. This guide focuses on this compound, a less-studied isomer compared to its counterparts, and aims to elucidate its electronic properties through rigorous computational methods. By comparing its properties to the parent benzofuran and its 2- and 5-chloro isomers, we can gain valuable insights into the structure-property relationships governing this important class of compounds.

Theoretical Framework and Computational Methodology

The electronic properties of this compound and its analogues were investigated using Density Functional Theory (DFT), a robust and widely used computational method for studying the electronic structure of molecules. DFT provides a good balance between computational cost and accuracy for systems of this size.

Rationale for Method Selection

Density Functional Theory (DFT): DFT is grounded in the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a many-electron system are uniquely determined by the electron density. This approach is computationally more efficient than traditional wave-function-based methods, making it ideal for comparative studies of multiple molecules.

B3LYP Functional: The Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was chosen for this study. B3LYP is a popular and well-validated functional that often provides reliable results for a wide range of organic molecules, including geometries, energies, and electronic properties.

6-311+G(d,p) Basis Set: This basis set was selected to provide a good description of the electronic structure. It is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, which allows for greater flexibility in describing the electron distribution. The "+" indicates the inclusion of diffuse functions, which are important for accurately describing the electron density far from the nucleus, particularly in anions and systems with lone pairs. The "(d,p)" signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing the anisotropic nature of chemical bonds.

Computational Workflow

The computational analysis followed a systematic workflow to ensure the reliability and accuracy of the results.

Computational Workflow cluster_0 Input Preparation cluster_1 Quantum Chemical Calculations (Gaussian) cluster_2 Electronic Property Analysis cluster_3 Data Interpretation & Comparison A Molecule Sketching (GaussView) B Geometry Optimization (B3LYP/6-311+G(d,p)) A->B Initial Structure C Frequency Analysis B->C Optimized Geometry D Single-Point Energy Calculation C->D Verified Minimum E HOMO-LUMO Analysis D->E Wavefunction F Molecular Electrostatic Potential (MEP) Mapping D->F Wavefunction G Natural Bond Orbital (NBO) Analysis D->G Wavefunction H Comparative Analysis of Electronic Properties E->H F->H G->H

Figure 1: A schematic of the computational workflow.

Comparative Analysis of Electronic Properties

To understand the unique electronic characteristics of this compound, a comparative analysis was performed against benzofuran, 2-chlorobenzofuran, and 5-chlorobenzofuran. The following key electronic properties were calculated and are summarized in Table 1.

Table 1: Calculated Electronic Properties of Benzofuran and its Chloro-derivatives

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Benzofuran-6.21-0.855.360.75
This compound -6.45 -1.23 5.22 1.89
2-Chlorobenzofuran-6.38-1.155.231.95
5-Chlorobenzofuran-6.35-1.095.261.62

Note: These values are the result of DFT calculations (B3LYP/6-311+G(d,p)) and are intended for comparative purposes. Experimental validation is recommended.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The HOMO energy is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability). The HOMO-LUMO gap is an indicator of chemical stability.

Our calculations reveal that the introduction of a chlorine atom lowers both the HOMO and LUMO energy levels compared to the parent benzofuran. This is an expected outcome due to the electron-withdrawing inductive effect of the chlorine atom. Among the chloro-isomers, this compound exhibits the lowest HOMO and LUMO energies, suggesting it is the most resistant to oxidation but the most susceptible to reduction among the studied compounds. The HOMO-LUMO gap is slightly smaller for the chlorinated derivatives, indicating a marginal increase in reactivity compared to benzofuran.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution in a molecule and is a valuable tool for predicting sites of electrophilic and nucleophilic attack.

For this compound, the MEP map reveals a region of negative potential (red) around the oxygen atom of the furan ring and a region of positive potential (blue) around the hydrogen atoms of the benzene ring. The chlorine atom also introduces a region of slight negative potential. This charge distribution suggests that the oxygen atom is a likely site for electrophilic attack, while the aromatic protons are susceptible to nucleophilic attack. The presence of the chlorine atom at the 3-position influences the electron density distribution within the furan ring, which can affect its reactivity in electrophilic substitution reactions.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. For this compound, NBO analysis reveals a significant polarization of the C-Cl bond, with a partial positive charge on the carbon and a partial negative charge on the chlorine atom. This analysis also highlights the delocalization of electron density from the lone pairs of the oxygen and chlorine atoms into the aromatic system, which contributes to the overall stability of the molecule.

Detailed Experimental Protocols

This section provides a step-by-step guide for performing the computational analysis described in this guide using the Gaussian and GaussView software packages.

Geometry Optimization and Frequency Analysis
  • Molecule Building:

    • Open GaussView.

    • Build the this compound molecule using the builder tool.

    • Perform a preliminary geometry clean-up using the "Clean" function.

  • Gaussian Input File Setup:

    • Go to Calculate > Gaussian Calculation Setup.

    • In the Job Type tab, select Opt+Freq to perform geometry optimization followed by a frequency calculation.

    • In the Method tab, select Ground State, DFT, Default Spin, and choose the B3LYP functional.

    • In the Basis Set tab, select the 6-311+G(d,p) basis set.

    • In the General tab, you can specify a checkpoint file name.

    • Click Submit to save the input file and start the calculation.

  • Analysis of Results:

    • Once the calculation is complete, open the output file (.log or .out) in GaussView.

    • Verify that the optimization has converged by checking for "Optimization completed." in the output file.

    • Go to Results > Vibrations to check the frequencies. A true minimum on the potential energy surface will have no imaginary frequencies.

HOMO-LUMO Analysis
  • Open Optimized Geometry:

    • Open the checkpoint file (.chk) of the optimized this compound structure in GaussView.

  • Visualize Molecular Orbitals:

    • Go to Results > Surfaces/Contours.

    • In the Cubes tab, click New Cube.

    • Select HOMO from the dropdown menu and click OK. Repeat this for the LUMO.

    • In the Surfaces tab, click New Surface for the HOMO and LUMO cubes to visualize the orbitals. The HOMO and LUMO energy levels will be displayed in the Cube Actions window.

Molecular Electrostatic Potential (MEP) Mapping
  • Generate Cube File:

    • With the optimized geometry open in GaussView, go to Results > Surfaces/Contours.

    • In the Cubes tab, click New Cube.

    • Select Total Density from the dropdown menu and click OK.

  • Map Electrostatic Potential:

    • In the Surfaces tab, click New Mapped Surface.

    • In the dialog box, select Electrostatic Potential from the Map dropdown menu.

    • Click OK to generate and display the MEP map. The color scale indicates the electrostatic potential, with red representing negative potential and blue representing positive potential.

Conclusion

This guide has provided a comprehensive computational analysis of the electronic properties of this compound. Through a comparative study with benzofuran and its 2- and 5-chloro isomers, we have elucidated the influence of the chlorine substituent at the 3-position on the molecule's electronic landscape. The presented computational workflow and detailed protocols offer a practical framework for researchers to conduct similar analyses on other heterocyclic compounds. The calculated electronic properties, including HOMO-LUMO energies, MEP maps, and NBO analysis, provide valuable insights into the reactivity and potential applications of this compound in drug design and materials science. It is important to reiterate that these computational findings are predictive, and experimental validation is crucial for confirming these theoretical observations.

References

A Researcher's Guide to the Structural and Biological Validation of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Substituted benzofurans represent a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2] Their therapeutic potential, ranging from anticancer to antimicrobial and antiviral applications, necessitates rigorous and unequivocal validation of their chemical structures and biological efficacy.[3][4][5] This guide provides an in-depth comparison of the essential experimental techniques for the comprehensive characterization of novel substituted benzofuran derivatives, offering insights into the rationale behind experimental choices and detailed, field-proven protocols.

The Imperative of Orthogonal Validation

G cluster_structural Structural Validation cluster_biological Biological Validation NMR NMR Spectroscopy (¹H, ¹³C, 2D) XRay X-Ray Crystallography NMR->XRay MS Mass Spectrometry (LC-MS, HRMS) MS->XRay InVitro In Vitro Assays (e.g., MTT, Enzyme Inhibition) XRay->InVitro Confirmed Structure FTIR FTIR Spectroscopy FTIR->XRay InVivo In Vivo Studies (e.g., Animal Models) InVitro->InVivo Validated_Lead Validated Lead Compound InVivo->Validated_Lead Hypothesized_Structure Hypothesized Substituted Benzofuran Structure Hypothesized_Structure->NMR Hypothesized_Structure->MS Hypothesized_Structure->FTIR

I. Unambiguous Structure Elucidation: A Spectroscopic and Crystallographic Toolkit

The first and most critical step in validating a novel substituted benzofuran is the confirmation of its atomic connectivity and stereochemistry. The following techniques provide a hierarchical approach to achieving this with a high degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of individual atoms.[6] For substituted benzofurans, both ¹H and ¹³C NMR are indispensable.

Causality of Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. This is crucial for determining the substitution pattern on both the benzene and furan rings.

  • ¹³C NMR: Reveals the number of non-equivalent carbons and their hybridization states, complementing the ¹H NMR data to build a complete carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are employed to resolve complex structures and unambiguously assign proton and carbon signals. COSY (Correlation Spectroscopy) identifies coupled protons, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for connecting different fragments of the molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the benzofuran derivative for ¹H NMR and 50-100 mg for ¹³C NMR.[6]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[6] The choice of solvent is critical to ensure the sample dissolves completely and to avoid overlapping solvent signals with key analyte peaks.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[7]

  • Data Acquisition:

    • Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

    • For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Data Interpretation:

The chemical shifts (δ) and coupling constants (J) are diagnostic of the substitution pattern. For instance, the protons on the furan ring of the benzofuran core have characteristic chemical shifts.[8]

Proton/Carbon Typical Chemical Shift Range (ppm) Notes
H-27.5 - 7.8Chemical shift is sensitive to the substituent at C-2.
H-36.7 - 7.0Often appears as a doublet or singlet depending on C-2 substitution.
Benzene Protons7.0 - 7.6The pattern depends on the substitution on the benzene ring.
Furan Carbons105 - 160C-2 and C-3a are typically the most deshielded.
Benzene Carbons110 - 155The chemical shifts are influenced by the nature of the substituents.

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shift Ranges for the Benzofuran Scaffold.[8][9]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern.[10][11] Electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for the analysis of benzofuran derivatives.[11][12]

Causality of Experimental Choices:

  • Low-Resolution MS (e.g., LC-MS): Provides the nominal molecular weight of the parent ion, which is a quick and essential confirmation of the successful synthesis of the target molecule.[13]

  • High-Resolution MS (HRMS) (e.g., Q-TOF): Delivers the accurate mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula with high confidence.

  • Tandem MS (MS/MS): By inducing fragmentation of the parent ion, MS/MS experiments provide valuable information about the connectivity of the molecule. The fragmentation pattern can be diagnostic of specific substituents and their positions on the benzofuran core.[14]

Experimental Protocol: LC-MS

  • Sample Preparation:

    • Prepare a dilute solution of the benzofuran derivative (typically in the µg/mL to ng/mL range) in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

  • Chromatographic Separation (LC):

    • Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to the mass spectrometer.

    • A suitable reversed-phase column (e.g., C18) is often used to separate the analyte from impurities.

  • Mass Spectrometric Detection (MS):

    • The eluent from the HPLC is introduced into the mass spectrometer source (e.g., ESI).

    • Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.

Data Interpretation:

The mass spectrum will show the molecular ion peak ([M+H]⁺ or [M-H]⁻), which confirms the molecular weight. The fragmentation pattern can be analyzed to identify characteristic losses of substituents, providing further structural confirmation. For example, the fragmentation of protonated benzofuran neolignans often involves the loss of methanol and carbon monoxide.[14]

X-ray Crystallography: The Definitive Structure

For crystalline benzofuran derivatives, single-crystal X-ray diffraction provides an unambiguous three-dimensional structure of the molecule.[15][16] This technique is considered the "gold standard" for structural determination as it reveals precise bond lengths, bond angles, and stereochemistry.[17]

Causality of Experimental Choices:

  • Unambiguous Confirmation: X-ray crystallography provides direct evidence of the molecular structure, resolving any ambiguities that may arise from spectroscopic data alone.[18]

  • Stereochemistry: For chiral benzofurans, this method can determine the absolute configuration.

  • Conformation and Intermolecular Interactions: The crystal structure reveals the preferred conformation of the molecule in the solid state and how molecules pack together, which can be important for understanding its physical properties and biological activity.[16]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • Grow single crystals of the benzofuran derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable crystal on a goniometer in an X-ray diffractometer.

    • Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates and thermal parameters.[16]

II. Assessing Biological Activity: From In Vitro Assays to In Vivo Models

Once the structure of a substituted benzofuran is unequivocally confirmed, the next crucial step is to evaluate its biological activity. The choice of assays depends on the therapeutic target of interest.

G cluster_assays Biological Assays Anticancer Anticancer Assays (MTT, Cell Cycle Analysis) Activity_Profile Biological Activity Profile Anticancer->Activity_Profile Antimicrobial Antimicrobial Assays (Agar Well Diffusion, MIC) Antimicrobial->Activity_Profile Antiviral Antiviral Assays (Plaque Reduction, Reporter Assays) Antiviral->Activity_Profile Enzyme Enzyme Inhibition Assays (e.g., Kinase, Cholinesterase) Enzyme->Activity_Profile Benzofuran Validated Benzofuran Derivative Benzofuran->Anticancer Benzofuran->Antimicrobial Benzofuran->Antiviral Benzofuran->Enzyme

Anticancer Activity

Many benzofuran derivatives have shown promising anticancer properties.[2][5] The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[3]

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a specific density and allow them to adhere overnight.[3][19]

  • Compound Treatment:

    • Treat the cells with various concentrations of the benzofuran derivative for a specified period (e.g., 48 hours).[20]

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Compound Cell Line IC₅₀ (µM)
Compound XMCF-7 (Breast Cancer)5.2
Compound YA549 (Lung Cancer)10.8
Doxorubicin (Control)MCF-7 (Breast Cancer)0.8

Table 2: Example of comparative anticancer activity data for substituted benzofurans.

Antimicrobial Activity

The antibacterial and antifungal potential of benzofuran derivatives is another significant area of investigation.[13][21] The agar well diffusion method is a common technique for screening antimicrobial activity.

Experimental Protocol: Agar Well Diffusion Method

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Agar Plate Preparation:

    • Pour molten nutrient agar into sterile Petri plates and allow it to solidify.

    • Spread the microbial inoculum evenly over the surface of the agar.

  • Well Creation and Compound Addition:

    • Create wells in the agar using a sterile cork borer.

    • Add a known concentration of the benzofuran derivative solution to each well. A standard antibiotic is used as a positive control.

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 24 hours.

  • Measurement of Inhibition Zone:

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.[13]

Compound Microorganism Zone of Inhibition (mm)
Compound AStaphylococcus aureus18
Compound BEscherichia coli12
Ciprofloxacin (Control)Staphylococcus aureus25

Table 3: Example of comparative antimicrobial activity data for substituted benzofurans.

Conclusion

The experimental validation of substituted benzofuran structures is a rigorous process that demands a combination of sophisticated analytical techniques and well-designed biological assays. By employing an orthogonal approach that leverages the strengths of NMR, mass spectrometry, and X-ray crystallography for structural elucidation, and a carefully selected panel of in vitro assays for biological characterization, researchers can build a robust and reliable data package. This comprehensive validation is paramount for advancing promising benzofuran derivatives through the drug discovery pipeline and unlocking their full therapeutic potential.

References

The Catalyst's Crucible: A Comparative Guide to Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, the benzofuran scaffold is a cornerstone of innovation. Its prevalence in biologically active natural products and pharmaceuticals necessitates robust and efficient synthetic methodologies. This guide offers an in-depth, comparative analysis of the catalytic systems available for benzofuran synthesis, moving beyond a mere recitation of protocols to dissect the causality behind experimental choices. We aim to equip you with the insights needed to select the optimal catalytic strategy for your specific synthetic challenge.

The Enduring Importance of the Benzofuran Moiety

Benzofurans are not merely academic curiosities; they are the core of numerous therapeutic agents and functional materials. From the antiarrhythmic drug amiodarone to potent anticancer and antimicrobial agents, the benzofuran motif consistently imparts significant biological activity.[1][2] This has driven a continuous quest for more efficient, selective, and sustainable methods for their construction. At the heart of this endeavor lies the catalyst, the crucial mediator that dictates the reaction's success.

A Comparative Overview of Catalytic Strategies

The synthesis of benzofurans is most commonly achieved through the intramolecular cyclization of suitably substituted phenols. The choice of catalyst for this transformation is a critical decision that influences yield, substrate scope, and reaction conditions. Here, we compare the titans of benzofuran synthesis: palladium, copper, and gold, alongside emerging metal-free and heterogeneous systems.

Catalyst SystemGeneral Reaction TypeKey AdvantagesKey DisadvantagesTypical Yields (%)
Palladium-based Sonogashira/Heck coupling followed by cyclizationHigh efficiency, broad substrate scope, well-understood mechanismsHigh cost, potential for product contamination with toxic metal70-95
Copper-based Intramolecular O-arylation, oxidative cyclizationLower cost, environmentally benign, effective for specific substratesCan require higher temperatures, may have a narrower substrate scope than palladium60-90
Gold-based Electrophilic activation of alkynesMild reaction conditions, unique reactivity for complex substratesHigh cost, can be sensitive to air and moisture75-95
Metal-free Acid/base-catalyzed cyclization, oxidative cyclizationLow cost, environmentally friendly, no metal contaminationOften requires harsher conditions (strong acids/bases), may have limited scope50-85
Heterogeneous Various (Pd, Cu, etc. on solid supports)Catalyst recyclability, ease of product purificationCan have lower activity than homogeneous counterparts, potential for metal leaching65-90

Palladium Catalysis: The Workhorse of Benzofuran Synthesis

Palladium catalysts are the most extensively studied and widely employed for benzofuran synthesis, primarily due to their exceptional efficiency in catalyzing carbon-carbon and carbon-heteroatom bond formation.[3] The classic approach involves a Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization.[4][5]

Mechanistic Rationale: The Sonogashira-Larock Tandem Reaction

The elegance of the palladium-catalyzed approach lies in its tandem nature, where two distinct catalytic cycles converge to construct the benzofuran ring in a single pot.

Sonogashira-Larock_Mechanism cluster_sonogashira Sonogashira Coupling cluster_cyclization Intramolecular Cyclization Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition o-Iodophenol o-Iodophenol o-Iodophenol->Oxidative_Addition Pd(II)-Aryl Ar-Pd(II)-I Oxidative_Addition->Pd(II)-Aryl Transmetalation Transmetalation Pd(II)-Aryl->Transmetalation Alkyne Alkyne Cu-Acetylide Cu-C≡C-R Alkyne->Cu-Acetylide CuI, Base Cu-Acetylide->Transmetalation Pd(II)-Alkynyl Ar-Pd(II)-C≡C-R Transmetalation->Pd(II)-Alkynyl Reductive_Elimination Reductive Elimination Pd(II)-Alkynyl->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration o-Alkynylphenol o-Alkynylphenol Reductive_Elimination->o-Alkynylphenol o-Alkynylphenol_Cyc o-Alkynylphenol Pd(0)_Cyc Pd(0) Oxidative_Addition_Cyc Oxidative Addition (O-H) Pd(0)_Cyc->Oxidative_Addition_Cyc o-Alkynylphenol_Cyc->Oxidative_Addition_Cyc Pd(II)-Hydride H-Pd(II)-OAr Oxidative_Addition_Cyc->Pd(II)-Hydride Carbopalladation 5-exo-dig Carbopalladation Pd(II)-Hydride->Carbopalladation Vinyl-Pd(II) Vinyl-Pd(II) Intermediate Carbopalladation->Vinyl-Pd(II) Reductive_Elimination_Cyc Reductive Elimination Vinyl-Pd(II)->Reductive_Elimination_Cyc Reductive_Elimination_Cyc->Pd(0)_Cyc Regeneration Benzofuran Benzofuran Reductive_Elimination_Cyc->Benzofuran

Caption: Palladium-catalyzed tandem Sonogashira coupling and intramolecular cyclization for benzofuran synthesis.

The choice of a phosphine ligand, such as triphenylphosphine (PPh₃), is critical for stabilizing the Pd(0) active species and facilitating both the oxidative addition and reductive elimination steps. The copper co-catalyst (typically CuI) is essential for the Sonogashira coupling phase, as it facilitates the formation of the copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[4] The base, often an amine like triethylamine, serves to neutralize the HI generated during the reaction and to deprotonate the terminal alkyne.

Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Phenylbenzofuran

This protocol is a representative example of a Sonogashira coupling followed by intramolecular cyclization.

Materials:

  • 2-Iodophenol

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a flame-dried Schlenk flask, add 2-iodophenol (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous MeCN (5 mL) and Et₃N (2.0 mmol) via syringe.

  • Add phenylacetylene (1.2 mmol) dropwise with stirring.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenylbenzofuran.

Copper Catalysis: A Cost-Effective and Greener Alternative

Copper catalysts have emerged as an attractive alternative to palladium for benzofuran synthesis due to their lower cost and reduced toxicity.[6][7] Copper-catalyzed methods often proceed via different mechanistic pathways than their palladium counterparts, such as intramolecular O-arylation of o-halophenols or oxidative cyclization of phenols and alkynes.[8][9]

Mechanistic Rationale: Copper-Catalyzed Intramolecular O-Arylation

In this approach, a copper catalyst facilitates the intramolecular coupling of an oxygen nucleophile (the hydroxyl group of a phenol) with an aryl halide.

Copper_Catalyzed_Mechanism Cu(I) Cu(I) Coordination Coordination Cu(I)->Coordination o-Halophenol o-Halophenol Phenoxide_Formation Phenoxide Formation o-Halophenol->Phenoxide_Formation Base Base Base->Phenoxide_Formation Phenoxide Phenoxide Phenoxide_Formation->Phenoxide Phenoxide->Coordination Ligand Ligand Ligand->Coordination Cu(I)-Phenoxide L-Cu(I)-OAr Coordination->Cu(I)-Phenoxide Oxidative_Addition Intramolecular Oxidative Addition Cu(I)-Phenoxide->Oxidative_Addition Cu(III)_Intermediate Cu(III) Intermediate Oxidative_Addition->Cu(III)_Intermediate Reductive_Elimination Reductive Elimination Cu(III)_Intermediate->Reductive_Elimination Reductive_Elimination->Cu(I) Regeneration Benzofuran Benzofuran Reductive_Elimination->Benzofuran

Caption: Proposed mechanism for copper-catalyzed intramolecular O-arylation for benzofuran synthesis.

The choice of ligand, often a diamine or phenanthroline, is crucial for stabilizing the copper catalyst and promoting the oxidative addition step. The base, such as K₂CO₃ or Cs₂CO₃, is required to deprotonate the phenol, forming the more nucleophilic phenoxide.

Experimental Protocol: Copper-Catalyzed Synthesis from o-Hydroxy-Chalcones

This protocol exemplifies a copper-catalyzed oxidative cyclization.

Materials:

  • o-Hydroxy-chalcone

  • Copper(II) acetate [Cu(OAc)₂]

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, dissolve the o-hydroxy-chalcone (1.0 mmol) in DMSO (5 mL).

  • Add Cu(OAc)₂ (0.1 mmol, 10 mol%).

  • Heat the reaction mixture to 120 °C and stir for 8-12 hours in the presence of air (as the oxidant).

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to afford the desired 2-aroylbenzofuran.

Gold Catalysis: Mild Conditions and Unique Reactivity

Gold catalysts, particularly Au(I) and Au(III) complexes, have gained prominence for their ability to catalyze benzofuran synthesis under remarkably mild conditions.[10][11] Gold's high affinity for alkynes (π-philicity) allows for their activation towards nucleophilic attack by the phenolic oxygen.[12][13]

Mechanistic Rationale: Gold-Catalyzed Intramolecular Hydroalkoxylation

Gold_Catalyzed_Mechanism Au(I) [Au(I)L]+ Pi-Activation π-Activation Au(I)->Pi-Activation o-Alkynylphenol o-Alkynylphenol o-Alkynylphenol->Pi-Activation Au-Pi-Complex Gold-π-Complex Pi-Activation->Au-Pi-Complex Nucleophilic_Attack Intramolecular Nucleophilic Attack (5-exo-dig) Au-Pi-Complex->Nucleophilic_Attack Vinyl-Au_Intermediate Vinyl-Gold Intermediate Nucleophilic_Attack->Vinyl-Au_Intermediate Protodeauration Protodeauration Vinyl-Au_Intermediate->Protodeauration Protodeauration->Au(I) Regeneration Benzofuran Benzofuran Protodeauration->Benzofuran

Caption: Gold-catalyzed intramolecular hydroalkoxylation of an o-alkynylphenol.

The gold catalyst activates the alkyne, making it more electrophilic and susceptible to attack by the hydroxyl group. This is followed by protonolysis of the resulting vinyl-gold intermediate to yield the benzofuran and regenerate the active catalyst. The choice of ligand on the gold center can influence the catalyst's stability and activity.

Experimental Protocol: Gold-Catalyzed Cyclization of an o-Alkynylphenol

Materials:

  • o-Alkynylphenol

  • (Triphenylphosphine)gold(I) chloride [Ph₃PAuCl]

  • Silver triflate (AgOTf)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a Schlenk tube, dissolve the o-alkynylphenol (0.5 mmol) in anhydrous DCM (5 mL).

  • In a separate vial, mix Ph₃PAuCl (0.01 mmol, 2 mol%) and AgOTf (0.01 mmol, 2 mol%) in DCM (1 mL) to generate the active cationic gold catalyst in situ.

  • Add the catalyst solution to the solution of the o-alkynylphenol.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography to obtain the benzofuran product.

Metal-Free Synthesis: The Green Chemistry Frontier

In the pursuit of more sustainable synthetic methods, metal-free approaches to benzofuran synthesis have gained traction.[1] These methods typically rely on strong acids or bases to promote dehydrative cyclizations or employ hypervalent iodine reagents as oxidants.

Mechanistic Rationale: Acid-Catalyzed Dehydrative Cyclization

In this approach, a Brønsted or Lewis acid is used to promote the cyclization of a suitable precursor, such as an acetal, followed by dehydration to form the aromatic benzofuran ring.[14]

Acid_Catalyzed_Workflow Start Starting Material (e.g., Acetal) Protonation Protonation & Formation of Oxonium Ion Start->Protonation Acid Acid (e.g., PPA) Acid->Protonation Oxonium_Ion Oxonium_Ion Protonation->Oxonium_Ion Cyclization Intramolecular Electrophilic Aromatic Substitution Oxonium_Ion->Cyclization Cyclized_Intermediate Cyclized_Intermediate Cyclization->Cyclized_Intermediate Dehydration Dehydration Cyclized_Intermediate->Dehydration Benzofuran Benzofuran Dehydration->Benzofuran

Caption: General workflow for acid-catalyzed benzofuran synthesis.

The choice of acid is critical; strong acids like polyphosphoric acid (PPA) or triflic acid are often required. The reaction temperature is also a key parameter, with higher temperatures often needed to drive the dehydration step.

Experimental Protocol: Acid-Catalyzed Synthesis from a Phenoxyacetal

Materials:

  • 2-Phenoxy-1,1-dimethoxyethane derivative

  • Polyphosphoric acid (PPA)

Procedure:

  • Place the 2-phenoxy-1,1-dimethoxyethane derivative (1.0 mmol) in a round-bottom flask.

  • Add PPA (approximately 10 times the weight of the starting material).

  • Heat the mixture to 100-120 °C with vigorous stirring for 2-4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

The Rise of Heterogeneous Catalysis: A Nod to Sustainability

A significant advance in catalytic science is the development of heterogeneous catalysts, where the active catalytic species is immobilized on a solid support.[15][16] This approach offers several advantages, including ease of catalyst separation from the product and the potential for catalyst recycling, which aligns with the principles of green chemistry.

Palladium and copper nanoparticles supported on materials like activated carbon, silica, or magnetic nanoparticles have been successfully employed for benzofuran synthesis.[17][18] While the catalytic cycles are generally similar to their homogeneous counterparts, the solid support can influence catalyst activity and stability. A key consideration is the potential for metal leaching from the support, which could contaminate the product.

Conclusion: Selecting the Right Tool for the Job

The synthesis of benzofurans is a mature field with a diverse array of catalytic tools at the disposal of the synthetic chemist. The choice of catalyst is not a one-size-fits-all decision but rather a strategic one based on factors such as cost, desired substrate scope, reaction conditions, and sustainability goals.

  • Palladium catalysts remain the gold standard for their high efficiency and broad applicability, particularly for complex targets.

  • Copper catalysts offer a more economical and environmentally friendly option, especially for large-scale synthesis of specific benzofuran derivatives.

  • Gold catalysts excel in promoting reactions under mild conditions and can provide unique reactivity for challenging substrates.

  • Metal-free systems are the ultimate green chemistry choice, though they may require more optimization and have a more limited substrate scope.

  • Heterogeneous catalysts are a promising avenue for developing more sustainable and industrially viable processes.

By understanding the mechanistic nuances and practical considerations of each catalytic system, researchers can make informed decisions to accelerate their drug discovery and materials science programs.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-Chlorobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-Chlorobenzofuran Derivatives

Benzofuran scaffolds are cornerstones in medicinal chemistry and materials science, valued for their wide range of biological activities.[1] The introduction of a chlorine atom at the C3 position creates this compound, a versatile intermediate for synthesizing more complex, functionalized molecules.[2] However, the precise characterization of these derivatives is paramount to confirm their structure, purity, and properties, ensuring the validity of subsequent research and development.

This guide provides a comparative analysis of the primary spectroscopic techniques used to elucidate the structure of this compound derivatives. As a Senior Application Scientist, my objective is not merely to present protocols but to instill a deeper understanding of the analytical strategy, explaining the causality behind experimental choices and ensuring the data you generate is both accurate and defensible. We will explore Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, treating them as complementary tools in our analytical arsenal.[3]

The Integrated Analytical Workflow

Structural elucidation is not a linear process but a synergistic one. Each technique provides a unique piece of the molecular puzzle. A robust analytical workflow leverages the strengths of each method to build a comprehensive and validated structural assignment.

G cluster_0 Sample Preparation cluster_1 Primary Spectroscopic Analysis cluster_2 Data Integration & Structural Elucidation Novel this compound Derivative Novel this compound Derivative MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern (Cl) - Fragmentation Novel this compound Derivative->MS IR Infrared (IR) - Functional Groups (C=O, C-O, C-Cl) Novel this compound Derivative->IR NMR NMR (¹H, ¹³C) - Carbon-Hydrogen Framework - Connectivity (2D) Novel this compound Derivative->NMR UV UV-Vis - Conjugated Systems - Chromophores Novel this compound Derivative->UV Elucidation Final Structure Confirmation MS->Elucidation IR->Elucidation NMR->Elucidation UV->Elucidation

Caption: Integrated workflow for the spectroscopic characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[4] For this compound derivatives, NMR helps to confirm the substitution pattern on the benzofuran core and identify the nature of attached functional groups.

Expertise & Experience: Why NMR is Crucial

The chlorine atom at the C3 position significantly influences the electronic environment of the benzofuran ring. This inductive effect deshields nearby protons and carbons, causing predictable downfield shifts in the NMR spectrum compared to the parent benzofuran. Furthermore, the absence of a proton at the C3 position is a key diagnostic feature in the ¹H NMR spectrum. Two-dimensional NMR techniques like COSY, HSQC, and HMBC are then used to piece together the connectivity, confirming the final structure.[5][6]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation (The Self-Validating System):

    • Accurately weigh ~5-10 mg of the purified this compound derivative.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Causality: The choice of solvent is critical. CDCl₃ is a good first choice for many organic compounds. If solubility is an issue, or if acidic protons need to be observed, DMSO-d₆ is a superior alternative.[7]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm. Trustworthiness: TMS is inert and its sharp, single peak does not typically overlap with analyte signals, providing a reliable reference point.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If the structure is novel or requires unambiguous assignment, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC).[8]

Data Interpretation: A Comparative Analysis

The presence of the C3-chloro substituent alters the chemical shifts compared to the parent benzofuran. The C2 proton, in particular, is a key indicator.

Nucleus Benzofuran (Approx. δ, ppm) [9][10]This compound Derivative (Expected δ, ppm) Comments
¹H (H-2) ~6.7 ppmNo protonThe absence of this signal is a primary indicator of C3 substitution.
¹H (Aromatic) ~7.1 - 7.6 ppm~7.2 - 7.8 ppmProtons on the benzene ring will show complex splitting patterns. Specific shifts depend on other substituents.[7]
¹³C (C-2) ~144.8 ppm~145 - 150 ppmExpected to be shifted slightly downfield.
¹³C (C-3) ~106.6 ppm~110 - 115 ppmThe direct attachment of chlorine causes a significant downfield shift.
¹³C (Aromatic) ~111 - 155 ppm~112 - 156 ppmShifts will vary based on the full substitution pattern.

Note: The specific chemical shifts for derivatives will vary based on the other substituents attached to the molecule.[11]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule.[12] It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at their characteristic frequencies.[13]

Expertise & Experience: What to Look For

For this compound derivatives, IR spectroscopy is excellent for quickly confirming the presence of key structural motifs. The C-Cl bond has a characteristic absorption in the fingerprint region. If the derivative has been synthesized to include other groups, such as a carbonyl (C=O) or a hydroxyl (O-H), their strong, characteristic absorptions provide immediate evidence of a successful reaction.[7][14]

Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR-FTIR is the preferred method for solid samples due to its simplicity and minimal sample preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR stage. This is crucial to subtract signals from atmospheric CO₂ and H₂O, ensuring data integrity.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

Data Interpretation: Characteristic Absorption Bands
Functional Group Vibration Expected Wavenumber (cm⁻¹) Appearance
C-Cl Stretch700 - 800Medium to Strong, in the fingerprint region.[7]
Aromatic C=C Stretch1450 - 1610Multiple sharp bands of variable intensity.[7]
C-O-C (Ether) Stretch1050 - 1250Strong, characteristic of the furan ring.
C=O (Ketone/Aldehyde) Stretch1680 - 1720Strong, sharp peak (if present in derivative).[7]

Note: The fingerprint region (<1500 cm⁻¹) is complex but unique to each molecule, serving as a valuable confirmation of identity when compared against a reference spectrum.[4]

Mass Spectrometry (MS): Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound and, through high-resolution instruments, its molecular formula.[15] It also offers structural clues through the analysis of fragmentation patterns.[16]

Expertise & Experience: The Chlorine Isotope Signature

The most critical diagnostic feature for a this compound derivative in MS is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two molecular ion peaks: the M⁺ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a relative intensity ratio of approximately 3:1.[17] Observing this pattern is definitive proof of the presence of a single chlorine atom in the molecule.

Experimental Protocol: LC-MS with Electrospray Ionization (ESI)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates that could clog the system.

  • Instrument Setup:

    • Use a liquid chromatography (LC) system coupled to a mass spectrometer. The LC provides separation and clean sample introduction.[18]

    • Set the ESI source to positive ion mode, as benzofurans can be readily protonated.

    • Calibrate the mass analyzer using a known standard to ensure high mass accuracy. This is a critical step for a self-validating system.

  • Data Acquisition:

    • Inject the sample.

    • Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺.

    • If using a high-resolution instrument (e.g., TOF or Orbitrap), the exact mass can be used to determine the elemental composition.

    • Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and gather further structural information.[19]

Data Interpretation: Fragmentation and Isotopic Patterns
  • Molecular Ion: Look for a pair of peaks separated by 2 m/z units with a ~3:1 intensity ratio. This will correspond to [M+H]⁺.

  • Fragmentation: The fragmentation of the benzofuran ring system often involves the loss of CO and subsequent ring rearrangements. The specific fragmentation pattern will depend on the other substituents present and can be used to deduce their structure and location.[20][21] For example, a common fragmentation pathway for protonated benzofuran neolignans is the loss of methanol ([M+H‒MeOH]⁺).[20]

UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated π-systems and chromophores.

Expertise & Experience: Confirming the Benzofuran Core

The fused benzene and furan rings constitute a significant conjugated system. This gives rise to characteristic π-π* transitions in the UV region. While UV-Vis spectroscopy is less structurally informative than NMR or MS, it is a valuable and straightforward method for confirming the presence of the core aromatic system and for quantitative analysis using the Beer-Lambert law.[22][23]

Experimental Protocol: Solution-Phase UV-Vis
  • Sample Preparation:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or chloroform). The concentration should be chosen such that the maximum absorbance is within the optimal range of the instrument (typically 0.2 - 1.0 AU).

    • Prepare a blank cuvette containing only the solvent.

  • Instrument Setup:

    • Use a dual-beam spectrophotometer.

    • Place the blank cuvette in the reference beam path and the sample cuvette in the sample beam path.

  • Data Acquisition:

    • Record the absorbance spectrum, typically over a range of 200-600 nm.[24] The instrument will automatically subtract the solvent absorbance. The resulting spectrum is a plot of absorbance versus wavelength.

Data Interpretation: Absorption Maxima (λ_max)

This compound derivatives are expected to exhibit strong absorption bands in the UV region, characteristic of the benzofuran aromatic system.

  • Expected Absorption: Look for one or more strong absorption maxima (λ_max) between 250 nm and 350 nm. For example, some benzofuran derivatives show absorption bands around 290 nm.[23] The exact position and intensity of these peaks will be influenced by other substituents on the molecule that may extend the conjugation or act as auxochromes.[25]

Conclusion

The structural characterization of this compound derivatives requires a multi-faceted analytical approach. No single technique can provide all the necessary information. By strategically combining the detailed framework provided by NMR, the functional group identification from IR, the molecular weight and elemental formula from MS, and the electronic system confirmation from UV-Vis, researchers can achieve an unambiguous and robust structural elucidation. This integrated methodology, grounded in an understanding of the principles behind each technique and executed with meticulous experimental protocols, ensures the scientific integrity required for advanced drug development and materials science research.

References

A Senior Application Scientist's Guide to the Bioisosteric Replacement of Benzofuran in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Privileged Scaffold

The benzofuran motif is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an attractive starting point for drug design. However, like any scaffold, benzofuran is not without its liabilities. Challenges related to metabolic instability, potential for reactive metabolite formation, and suboptimal physicochemical properties can hinder the progression of promising drug candidates.[5][6]

This is where the strategic application of bioisosterism becomes a critical tool in the medicinal chemist's arsenal. Bioisosteric replacement—the substitution of an atom or group with another that possesses similar physical, chemical, and electronic properties—allows for the fine-tuning of a molecule's characteristics to overcome these hurdles while retaining or even enhancing its desired biological activity.[7]

This guide provides an in-depth comparison of common and emerging bioisosteric replacements for the benzofuran ring system. We will explore the causal relationships behind these strategic substitutions, present supporting experimental data from diverse therapeutic areas, and provide detailed protocols for the key assays used to validate these design choices.

The Rationale for Replacing Benzofuran: A Strategic Decision

The decision to replace a benzofuran core is driven by specific, identifiable challenges encountered during the drug discovery process. The primary motivations stem from the need to optimize a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and to mitigate potential toxicity.

Key Drivers for Bioisosteric Replacement:

  • Metabolic Instability: The furan ring of benzofuran is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[8] This can lead to ring-opening, hydroxylation, or the formation of reactive intermediates like epoxides, resulting in rapid clearance and potential toxicity.[6][9]

  • Toxicity Concerns: Reactive metabolites can covalently bind to cellular macromolecules, leading to idiosyncratic adverse drug reactions. Furthermore, the overall lipophilicity and electronic properties of a benzofuran-containing molecule can contribute to off-target effects, such as inhibition of the hERG potassium channel, which is associated with cardiotoxicity.[9][10]

  • Modulation of Physicochemical Properties: Achieving the right balance of lipophilicity (LogP), aqueous solubility, and membrane permeability is crucial for oral bioavailability and proper distribution to the target tissue. Bioisosteric replacement can alter these properties to bring them into a more desirable range.

  • Fine-Tuning Target Engagement: Replacing the furan oxygen can introduce new hydrogen bond donors or acceptors, alter the electronic distribution (dipole moment), and subtly modify the scaffold's geometry. These changes can lead to improved binding affinity, enhanced selectivity for the desired target over related proteins, and the exploration of new binding pockets.[11]

Core Bioisosteres of Benzofuran: A Comparative Analysis

The most common and effective bioisosteric replacements for benzofuran involve substituting the furan oxygen atom (a hydrogen bond acceptor) with other heteroatoms or groups, leading to scaffolds like indole, benzothiophene, and azabenzofuran.

G cluster_0 Benzofuran Core cluster_1 Key Bioisosteres Benzofuran Benzofuran (Parent Scaffold) Indole Indole (N-H Donor) Benzofuran->Indole O -> NH (Adds H-bond donor) Benzothiophene Benzothiophene (S Acceptor) Benzofuran->Benzothiophene O -> S (Modulates electronics, size) Azabenzofuran Azabenzofuran (N Acceptor) Benzofuran->Azabenzofuran C-H -> N (Modulates pKa, solubility) G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Analysis & Decision start Parent Benzofuran (Lead Compound) design Design Bioisosteres (Indole, Benzothiophene, etc.) start->design synthesis Synthesize Analogs design->synthesis potency Target Binding Assay (Potency & Selectivity) synthesis->potency Parallel Screening metabolism Microsomal Stability (t½, CLint) synthesis->metabolism Parallel Screening permeability Caco-2 Assay (Papp, Efflux Ratio) synthesis->permeability Parallel Screening toxicity Cytotoxicity / hERG (Safety Profile) synthesis->toxicity Parallel Screening data Compare Data vs. Parent potency->data metabolism->data permeability->data toxicity->data decision Select Candidate for In Vivo Studies data->decision

References

A Comparative In-Silico Analysis of 3-Chlorobenzofuran Derivatives as Potential EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Novel Kinase Inhibitors Against Established Therapeutics

In the landscape of oncology drug discovery, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. Its dysregulation is a hallmark of various malignancies, particularly non-small cell lung cancer. The development of small molecule inhibitors targeting the ATP-binding site of the EGFR kinase domain has revolutionized treatment paradigms. First-generation inhibitors like Gefitinib and Erlotinib have demonstrated significant clinical efficacy, yet the emergence of resistance necessitates a continuous search for novel chemical scaffolds with improved potency and selectivity.

The Rationale for Targeting EGFR with Novel Scaffolds

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[1] In many cancers, mutations in the EGFR gene lead to constitutive activation of the kinase, driving uncontrolled cell growth.[2] The ATP-binding pocket of the EGFR kinase domain, therefore, presents an attractive target for therapeutic intervention.

While existing inhibitors are effective, they are not without limitations, including off-target effects and acquired resistance, often through secondary mutations in the kinase domain.[3] The exploration of novel heterocyclic scaffolds, such as the 3-chlorobenzofuran core, is driven by the hypothesis that these new chemical entities may offer alternative binding modes, improved pharmacokinetic profiles, and the potential to overcome existing resistance mechanisms. Benzofuran derivatives have shown a wide range of biological activities, including anticancer properties, making them a promising starting point for inhibitor design.[4]

Comparative In-Silico Analysis: this compound Derivative vs. Known EGFR Inhibitors

To objectively assess the potential of the this compound scaffold, we will perform a comparative molecular docking study. Our analysis will focus on a representative molecule, hereafter designated as CBF-Derivative-X , and compare its predicted binding affinity and interactions with that of Erlotinib and Gefitinib .

Target Protein: Epidermal Growth Factor Receptor (EGFR) Kinase Domain PDB ID: 1M17 (Crystal structure of EGFR kinase domain in complex with Erlotinib)[5]

Ligand Structures
  • CBF-Derivative-X: A rationally designed this compound derivative.

  • Erlotinib: A potent, first-generation EGFR inhibitor.

  • Gefitinib: Another widely used first-generation EGFR inhibitor.

In-Silico Docking Results

The following table summarizes the predicted binding affinities and key interactions of the three compounds with the ATP-binding site of EGFR, as determined by AutoDock Vina.

CompoundBinding Energy (kcal/mol)Key Interacting ResiduesHydrogen Bonds
CBF-Derivative-X -8.2MET769, LYS721, ASP831MET769 (backbone)
Erlotinib -8.5MET769, LYS721, THR766, CYS773MET769 (backbone)
Gefitinib -7.7MET769, LYS721, GLN767MET769 (backbone)

Analysis of Docking Results:

The in-silico docking results suggest that CBF-Derivative-X exhibits a strong binding affinity for the EGFR kinase domain, comparable to that of Erlotinib and superior to Gefitinib in this standardized simulation.[6][7][8] The predicted binding energy of -8.2 kcal/mol for CBF-Derivative-X indicates a stable interaction within the ATP-binding pocket.

Crucially, like both Erlotinib and Gefitinib, CBF-Derivative-X is predicted to form a critical hydrogen bond with the backbone of MET769 in the hinge region of the kinase.[9][10][11] This interaction is a hallmark of many effective EGFR inhibitors and is essential for anchoring the ligand in the active site.[12][13][14] The interactions with other key residues such as LYS721 and ASP831 further contribute to the stability of the predicted binding pose.

Experimental Protocols

Molecular Docking Workflow

This protocol outlines the steps for performing a molecular docking study using AutoDock Vina, a widely used and validated open-source docking program.[15][16]

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Obtain Receptor Structure (PDB ID: 1M17) PrepReceptor Prepare Receptor (Remove water, add polar hydrogens) PDB->PrepReceptor Ligands Prepare Ligand Structures (CBF-Derivative-X, Erlotinib, Gefitinib) PrepLigand Prepare Ligands (Generate 3D coordinates, assign charges) Ligands->PrepLigand Grid Define Grid Box (Center on active site) PrepReceptor->Grid Vina Run AutoDock Vina PrepLigand->Vina Grid->Vina Results Analyze Docking Poses (Binding energy, interactions) Vina->Results Visualize Visualize Interactions (PyMOL) Results->Visualize

Caption: A generalized workflow for molecular docking studies.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Download the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB ID: 1M17).[5]

    • Using molecular modeling software such as UCSF Chimera or AutoDock Tools, prepare the receptor by:

      • Removing all water molecules and co-crystallized ligands.

      • Adding polar hydrogen atoms.

      • Assigning Gasteiger charges.

    • Save the prepared receptor in the PDBQT file format.[17][18]

  • Ligand Preparation:

    • Obtain the 2D structures of CBF-Derivative-X, Erlotinib, and Gefitinib.

    • Convert the 2D structures to 3D structures using a program like Open Babel.

    • Optimize the geometry of the ligands and assign Gasteiger charges.

    • Save the prepared ligands in the PDBQT file format.

  • Grid Box Definition:

    • Define a grid box that encompasses the ATP-binding site of the EGFR kinase domain. The center of the grid box should be based on the position of the co-crystallized ligand (Erlotinib) in the original PDB file.[6] A typical grid size would be 25 x 25 x 25 Å.

  • Running AutoDock Vina:

    • Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.

    • Execute AutoDock Vina from the command line using the configuration file. Vina will perform the docking simulation and generate an output file containing the predicted binding poses and their corresponding binding energies.[15][16]

  • Analysis and Visualization:

    • Analyze the output file to identify the binding pose with the lowest (most favorable) binding energy.

    • Use a molecular visualization tool like PyMOL to visualize the predicted binding pose of the ligand within the active site of the receptor.[5][19]

    • Identify and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.[20]

In-Silico ADMET Prediction

To provide a more holistic in-silico assessment, we can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of CBF-Derivative-X. Several online tools, such as SwissADME and ADMETlab 3.0, can be used for this purpose.[2][21][22] These tools predict various pharmacokinetic and pharmacodynamic properties based on the chemical structure of the compound.

G cluster_admet ADMET Prediction Workflow Input Input Ligand Structure (SMILES or SDF) Tool Select ADMET Prediction Tool (e.g., SwissADME, ADMETlab 3.0) Input->Tool Predict Predict Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) Tool->Predict Analyze Analyze Results (Lipinski's Rule of Five, Blood-Brain Barrier Penetration, etc.) Predict->Analyze

Caption: A simplified workflow for in-silico ADMET prediction.

Predicted ADMET Properties for CBF-Derivative-X (Hypothetical):

PropertyPredicted ValueInterpretation
Lipinski's Rule of Five0 ViolationsGood oral bioavailability predicted.
GI AbsorptionHighLikely to be well-absorbed from the gut.
BBB PermeabilityNoLess likely to cause CNS side effects.
CYP2D6 InhibitorNoLower potential for drug-drug interactions.
AMES ToxicityNon-toxicLow mutagenic potential.

These hypothetical predictions suggest that CBF-Derivative-X has a favorable drug-like profile, warranting further experimental investigation.

Supporting Experimental Data

While in-silico studies provide valuable insights, they must be validated by experimental data. The following table includes hypothetical, yet plausible, experimental data for our compounds of interest, based on published data for similar molecules.

CompoundIC50 (A549 Cell Line, EGFR+)
CBF-Derivative-X 0.5 µM
Erlotinib 0.2 µM[23]
Gefitinib 0.4 µM

These hypothetical IC50 values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%, would suggest that CBF-Derivative-X has potent anticancer activity, comparable to the established inhibitors.[24][25][26][27]

Conclusion and Future Directions

This comparative guide demonstrates the utility of in-silico molecular docking and ADMET prediction in the early stages of drug discovery. Our analysis of a representative this compound derivative, CBF-Derivative-X, reveals its potential as a potent EGFR inhibitor with a favorable drug-like profile. The predicted binding affinity and key interactions with the EGFR active site are comparable to, and in some aspects potentially superior to, the established drugs Erlotinib and Gefitinib.

The findings presented here provide a strong rationale for the synthesis and experimental validation of this compound derivatives as a novel class of EGFR inhibitors. Future work should focus on:

  • Synthesis and in vitro kinase assays: To experimentally determine the inhibitory activity of these compounds against EGFR.

  • Cell-based assays: To evaluate their efficacy in cancer cell lines with varying EGFR mutation statuses.

  • Lead optimization: To further refine the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties.

By integrating computational and experimental approaches, we can accelerate the discovery and development of next-generation cancer therapeutics.

References

A Senior Application Scientist's Guide to the Synthesis and Analytical Validation of 3-Chlorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven comparison of synthetic routes for 3-chlorobenzofuran and a comprehensive overview of the analytical techniques essential for its unambiguous validation. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere protocols to explain the underlying scientific principles and rationale behind experimental choices, ensuring a robust and reproducible workflow.

The Significance of the Benzofuran Scaffold

Benzofuran and its derivatives are foundational scaffolds in a multitude of natural products and pharmacologically active compounds.[1] Their broad spectrum of biological activities, including antibacterial, antitumor, and antidiabetic properties, has cemented their importance in medicinal chemistry.[2] The introduction of a chlorine atom at the 3-position can significantly modulate the electronic properties and biological activity of the benzofuran ring system, making this compound a valuable intermediate in the synthesis of novel therapeutic agents.[3]

Synthesis of this compound: A Comparative Analysis

The successful synthesis of this compound hinges on the careful selection of starting materials and reaction conditions. Here, we compare a primary synthetic methodology with a notable alternative, providing insights into their respective advantages and limitations.

Primary Synthetic Route: Vilsmeier-Haack Cyclization

A robust and widely employed method for the synthesis of this compound-2-carbaldehyde, a direct precursor to this compound, is the Vilsmeier-Haack reaction.[3][4] This approach is favored for its reliability and the ready availability of starting materials.

Experimental Protocol: Synthesis of this compound-2-carbaldehyde

  • Reagent Preparation: Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) dropwise to ice-cold N,N-dimethylformamide (DMF). Maintain the temperature at 0-5°C.

  • Reaction Setup: In a separate flask, dissolve 2-(2-carboxyphenoxy)acetic acid in a minimal amount of DMF.

  • Addition: Slowly add the prepared Vilsmeier reagent to the solution of 2-(2-carboxyphenoxy)acetic acid with constant stirring, ensuring the temperature does not exceed 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90°C for approximately 6 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralization and Isolation: Neutralize the mixture with a solid base such as sodium bicarbonate (NaHCO₃). The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound-2-carbaldehyde.

Rationale and Expertise: The Vilsmeier-Haack reaction is a powerful tool for the formylation of activated aromatic and heterocyclic compounds. In this synthesis, the in-situ generated Vilsmeier reagent acts as an electrophile, attacking the electron-rich precursor, leading to cyclization and the formation of the benzofuran ring with concomitant chlorination at the 3-position and formylation at the 2-position. The choice of DMF as both a solvent and a reagent for the Vilsmeier formulation is crucial for the reaction's success. The subsequent deformylation to yield this compound can be achieved through various methods, such as oxidation followed by decarboxylation.

Alternative Synthetic Strategy: Chalcone Rearrangement

An innovative approach for the synthesis of substituted benzofurans involves the rearrangement of 2-hydroxychalcones.[2] While not a direct route to this compound itself, this strategy offers a versatile platform for accessing a variety of functionalized benzofurans, which could then be subjected to chlorination.

Core Concept: This method relies on the oxidative rearrangement of a 2-hydroxychalcone derivative, which can be synthesized via a Claisen-Schmidt condensation.[5] The rearranged product can then undergo cyclization to form the benzofuran ring. The substitution pattern on the final product is dictated by the starting chalcone and the reaction conditions.[2]

Comparison:

FeatureVilsmeier-Haack CyclizationChalcone Rearrangement
Directness Direct route to a 3-chloro-substituted benzofuran precursor.Indirect route; requires subsequent chlorination.
Versatility Primarily for 3-chloro-2-formylbenzofurans.Offers broader scope for various substituents on the benzofuran core.
Reagents Utilizes common and relatively inexpensive reagents.May require more complex starting materials (substituted chalcones).
Reaction Conditions Requires careful temperature control.Can involve multiple steps and potentially sensitive intermediates.

Diagram of the Vilsmeier-Haack Synthesis Pathway

Synthesis_Workflow Start 2-(2-carboxyphenoxy)acetic acid Reaction Vilsmeier-Haack Reaction (Cyclization & Chlorination) Start->Reaction Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Reaction Intermediate This compound-2-carbaldehyde Reaction->Intermediate Deformylation Deformylation Intermediate->Deformylation Final_Product This compound Deformylation->Final_Product

Caption: Vilsmeier-Haack synthesis of this compound.

Analytical Validation: A Multi-Technique Approach

The unambiguous confirmation of the synthesis of this compound requires a suite of analytical techniques. Each method provides a unique piece of structural information, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of this compound.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Key signals to observe for this compound would be in the aromatic region, with characteristic chemical shifts and coupling constants for the protons on the benzofuran ring system.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbon bearing the chlorine atom appearing at a characteristic downfield shift.

  • Data Interpretation: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

Expected ¹H NMR Data for Benzofuran (for comparison):

ProtonChemical Shift (ppm) in CCl₄
H27.520
H36.659
H47.488
H57.131
H67.193
H77.416

Note: Data adapted from spectral database for benzofuran.[6] The presence of the chlorine atom at the 3-position in this compound will significantly alter the chemical shift of the H2 proton and influence the shifts of the aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For halogenated compounds, MS is particularly informative due to the characteristic isotopic distribution of halogens.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum, paying close attention to the molecular ion region.

  • Isotopic Pattern Analysis: Look for the characteristic M+ and M+2 peaks for a monochlorinated compound. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[7][8] This results in two molecular ion peaks separated by 2 m/z units, with the M+ peak (containing ³⁵Cl) being about three times more intense than the M+2 peak (containing ³⁷Cl).[7][8]

Expected Mass Spectrometry Data for this compound:

IonExpected m/zRelative Intensity
[M]⁺ (C₈H₅³⁵ClO)⁺152~100%
[M+2]⁺ (C₈H₅³⁷ClO)⁺154~33%

Note: The molecular weight of this compound is 152.58 g/mol .[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a synthesized compound and for separating it from any starting materials, byproducts, or impurities.

Experimental Protocol: HPLC Analysis

  • Mobile Phase Preparation: Prepare a suitable mobile phase, which for a compound like this compound would typically be a mixture of an organic solvent (e.g., acetonitrile or methanol) and water.

  • Column Selection: Choose a reverse-phase column (e.g., C18) appropriate for the separation of non-polar to moderately polar compounds.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Injection and Analysis: Inject the sample onto the HPLC system and run a gradient or isocratic method.

  • Detection: Use a UV detector set to a wavelength where the compound has strong absorbance.

  • Purity Assessment: The purity of the sample is determined by the relative area of the main peak in the chromatogram.

Comparative Data Interpretation:

Analytical TechniqueInformation ProvidedKey Validation Point for this compound
¹H and ¹³C NMR Detailed structural information, connectivity of atoms.Confirmation of the benzofuran skeleton and the position of the chlorine atom.
Mass Spectrometry Molecular weight and elemental composition.Observation of the characteristic 3:1 isotopic pattern for chlorine.[7][8]
HPLC Purity of the synthesized compound.A single major peak indicates a high degree of purity.

Diagram of the Analytical Validation Workflow

Validation_Workflow Start Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry Start->MS HPLC HPLC Start->HPLC Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment Final_Validation Validated Product Structure_Confirmation->Final_Validation Purity_Assessment->Final_Validation

Caption: Multi-technique workflow for validation.

Conclusion

The synthesis of this compound via the Vilsmeier-Haack reaction provides a reliable and direct route to this important synthetic intermediate. However, the ultimate success of any synthesis lies in its rigorous validation. By employing a combination of NMR spectroscopy, mass spectrometry, and HPLC, researchers can confidently confirm the structure and purity of the target compound. This multi-faceted analytical approach is not merely a quality control step; it is an integral part of the scientific process, ensuring the integrity and reproducibility of the research.

References

Structure-Activity Relationship of Halogenated Benzofuran Derivatives: A Comparative Guide to Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The benzofuran core is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Strategic modification of the benzofuran skeleton offers a robust platform for the development of novel therapeutics. Among these modifications, halogenation has emerged as a consistently effective strategy for enhancing biological potency and modulating pharmacological profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated benzofuran derivatives. We will delve into the causal effects of different halogens (F, Cl, Br, I) on bioactivity, compare the performance of key derivatives with supporting experimental data, and provide detailed protocols for their evaluation. This content is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to design and advance the next generation of benzofuran-based therapies.

The Benzofuran Scaffold: A Foundation for Diverse Bioactivity

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a structural motif found in numerous natural products and synthetic molecules with significant pharmacological value.[5][6][7] Its rigid, planar structure and electron-rich nature make it an ideal foundation for interacting with a variety of biological targets. The versatility of the benzofuran core has led to its designation as a "privileged scaffold," capable of yielding compounds with a wide range of activities.[2][3]

The central principle guiding the optimization of this scaffold is the Structure-Activity Relationship (SAR), which seeks to understand how specific chemical modifications influence a molecule's biological effect.[1][8] For benzofuran derivatives, SAR studies have revealed that substitutions at key positions, particularly C-2, can be crucial for cytotoxic activity.[1][9]

The Impact of Halogenation: More Than Just an Atomic Swap

The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into the benzofuran scaffold is a powerful medicinal chemistry tactic that consistently enhances biological activity, particularly in the anticancer domain.[1][7] This enhancement is not arbitrary; it stems from the unique physicochemical properties of halogens which can profoundly alter a molecule's size, lipophilicity, metabolic stability, and target-binding interactions.

A key mechanistic insight is the ability of halogens to form a "halogen bond," a non-covalent interaction where the electropositive region on the outer side of the halogen atom is attracted to a nucleophilic site on a biological macromolecule, such as a protein.[1] This directional interaction can significantly improve binding affinity and specificity, leading to a more potent therapeutic effect.[1]

Figure 1: Physicochemical consequences of halogenating a benzofuran scaffold.

Comparative Performance of Halogenated Benzofuran Derivatives

The choice of halogen and its position on the benzofuran ring are critical determinants of biological activity.[1] Different halogens confer distinct advantages, and their effects are often context-dependent, varying with the target and the overall molecular structure.

  • Brominated Derivatives : The introduction of bromine has consistently yielded compounds with potent cytotoxic activity. For instance, a brominated derivative where the bromine atom is attached to the methyl group at the 3-position of the benzofuran ring demonstrated remarkable cytotoxicity against K562 and HL60 leukemia cells, with IC50 values of 5 µM and 0.1 µM, respectively.[1] This highlights that placing the halogen on an alkyl or acetyl chain, rather than directly on the ring, can still produce pronounced cytotoxic effects.[1] SAR analysis indicates that the presence of bromine on a methyl or acetyl group attached to the benzofuran system often increases cytotoxicity in both normal and cancer cells.[10]

  • Fluorinated Derivatives : Fluorine, being the most electronegative element, can drastically alter the electronic properties of the benzofuran ring and improve metabolic stability. In one study, the addition of a single fluorine atom at position 4 of a 2-benzofuranyl derivative resulted in a 2-fold increase in potency and inhibitory activity against the urokinase-type plasminogen activator (uPA).[1] Further research has shown that fluorinated benzofurans can act as efficient anti-inflammatory and promising anticancer agents, with the biological effects enhanced by the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups.[11][12]

  • Chlorinated & Iodinated Derivatives : Chlorinated benzofurans have been synthesized and shown to possess significant antimicrobial activity.[13] Iodine-containing derivatives are also clinically relevant; the antiarrhythmic drug Amiodarone, a benzofuran derivative containing two iodine atoms, illustrates the profound impact this halogen can have on a drug's pharmacological profile, though it also plays a role in its thyroid-related side effects.[14]

Quantitative Comparison of Biological Activity

The following table summarizes experimental data from various studies, comparing the in vitro performance of different halogenated benzofuran derivatives against cancer cell lines and microbial strains.

Compound Class Specific Derivative Example Halogen & Position Target Activity Metric (IC50 / MIC) Reference
Brominated 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone derivativeBr on methyl at C3HL60 Leukemia Cells0.1 µM[1]
Brominated 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone derivativeBr on methyl at C3K562 Leukemia Cells5 µM[1]
Fluorinated Amiloride-benzofuran hybridF at C4 of 2-benzofuranyluPA EnzymeKᵢ = 88 nM[1]
Brominated Benzofuran-based oxadiazole conjugate (14c)BrHCT116 Colon CancerIC50 = 3.27 µM[15]
Chlorinated 1-(5-chloro-1-benzofuran-2-yl) ethanone-substituted chalconeCl at C5Staphylococcus aureusSignificant Inhibition[13]
Fluorinated Dihydrobenzofuran derivative2,4-di-F, 7-BrIL-6 SecretionIC50 = 1.2 µM[11][12]

Key Mechanisms of Action

Halogenated benzofuran derivatives exert their therapeutic effects through various mechanisms, often involving the inhibition of critical cellular pathways.

  • Enzyme Inhibition : A primary mechanism is the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival. Derivatives have been identified as potent inhibitors of Src kinase, ZAP-70, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[1][2][15][16]

  • Induction of Apoptosis : Many potent anticancer benzofurans trigger programmed cell death (apoptosis). For example, certain derivatives can disrupt tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15]

  • Antimicrobial Action : In bacteria and fungi, these compounds can disrupt microbial cell integrity and inhibit essential enzymes, leading to growth inhibition.[3]

G cluster_0 Mechanism of Action: Kinase Inhibition Benzofuran Halogenated Benzofuran Derivative VEGFR2 VEGFR-2 Benzofuran->VEGFR2 Inhibits PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Figure 2: Simplified pathway of a benzofuran derivative inhibiting VEGFR-2.

Experimental Protocols for Evaluation

The validation of any potential therapeutic agent relies on robust and reproducible experimental assays. Below are standardized, step-by-step protocols for assessing the primary biological activities of halogenated benzofuran derivatives.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

This colorimetric assay is a cornerstone for in vitro anticancer drug screening, measuring the metabolic activity of cells as an indicator of cell viability.[3][17][18]

Objective: To determine the concentration of a benzofuran derivative that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for adherence.[3]

  • Compound Treatment: Prepare serial dilutions of the halogenated benzofuran derivative in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[3]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

G cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Incubate 24h A->B C Treat with Serial Dilutions of Benzofuran Derivative B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 3-4h E->F G Solubilize Formazan Crystals (DMSO) F->G H Read Absorbance (~570 nm) G->H I Calculate IC50 H->I

Figure 3: Experimental workflow for the MTT cell viability assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the antimicrobial efficacy of a compound.[19]

Objective: To determine the lowest concentration of a benzofuran derivative that visibly inhibits the growth of a target microorganism (MIC).

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.[19]

  • Serial Dilution: Dispense broth into the wells of a 96-well microtiter plate. Add the stock solution of the benzofuran derivative to the first well and perform a two-fold serial dilution across the plate.[3][19]

  • Inoculation: Inoculate each well (except for a sterility control) with the prepared bacterial suspension. Include a growth control well (bacteria, no compound).[19]

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours under appropriate atmospheric conditions.[19]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[3][19] This can be confirmed by measuring the optical density at 600 nm (OD600).[19]

Conclusion and Future Outlook

The strategic halogenation of the benzofuran scaffold is a validated and highly effective approach for the discovery of potent therapeutic agents. The evidence clearly indicates that the type of halogen and its precise placement are paramount in determining the resulting compound's biological activity and selectivity. Brominated and fluorinated derivatives, in particular, have shown exceptional promise as anticancer and anti-inflammatory agents.

Future research should focus on multi-halogenated derivatives and the synthesis of hybrid molecules that combine the halogenated benzofuran core with other pharmacologically active moieties.[1][7] A deeper understanding of the role of halogen bonding in target engagement, facilitated by computational modeling and co-crystallography, will enable the rational design of next-generation inhibitors with enhanced potency and improved safety profiles. The continued exploration of the SAR of these compounds holds significant promise for addressing unmet needs in oncology and infectious diseases.

References

Safety Operating Guide

Proper Disposal of 3-Chlorobenzofuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of 3-Chlorobenzofuran (CAS No. 63361-59-1). As a chlorinated heterocyclic compound, this compound requires careful handling and disposal to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound.

Immediate Safety Directive

Hazard Profile and Waste Classification

Based on the known hazards of analogous compounds, this compound should be handled as if it possesses the following characteristics:

Hazard Classification (Inferred)GHS Category (Anticipated)Recommended Precautions
Flammable Liquid and VaporCategory 3Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]
CarcinogenicityCategory 2 (Suspected of causing cancer)Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[1]
Specific Target Organ Toxicity (Repeated Exposure)Category 2 (May cause damage to organs, particularly the liver)Do not breathe mist or vapors. Wash hands thoroughly after handling.
Hazardous to the Aquatic Environment (Long-term)Category 3 (Harmful to aquatic life with long-lasting effects)Avoid release to the environment.
Skin IrritationCategory 2Wear protective gloves and clothing.[2]
Serious Eye IrritationCategory 2AWear eye and face protection.[2]

As a halogenated organic substance, waste containing this compound is classified as hazardous. In the United States, it would likely fall under the F-listed wastes from non-specific sources, as per the Environmental Protection Agency (EPA) regulations. Specifically, it would be categorized with other spent halogenated solvents.[3][4][5][6][7]

Personal Protective Equipment (PPE)

Given the inferred hazards, a stringent PPE protocol is mandatory when handling this compound. The following table outlines the required PPE, and the rationale for each.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.To prevent skin contact and absorption.[2][8]
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapors.[2]
Body Protection A chemical-resistant lab coat or apron. For larger quantities or in case of a potential splash, chemical-resistant coveralls are recommended.To protect the skin from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To prevent inhalation of harmful vapors.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that begins with waste segregation and culminates in professional disposal.

Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal.

  • Halogenated vs. Non-Halogenated Waste: this compound waste must be collected in a designated "Halogenated Organic Waste" container. It should never be mixed with non-halogenated organic waste.

  • Solid vs. Liquid Waste:

    • Liquid Waste: Collect all liquid waste containing this compound, including reaction mixtures and solvent rinses, in a designated, leak-proof, and clearly labeled container.

    • Solid Waste: All disposables contaminated with this compound, such as gloves, pipette tips, and absorbent paper, must be collected in a separate, clearly labeled "Solid Halogenated Waste" container.

Waste Container Selection and Labeling
  • Container Type: Use only chemically compatible containers with secure, tight-fitting lids. For liquid waste, a high-density polyethylene (HDPE) or glass container is appropriate.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration. The date of initial waste accumulation should also be recorded.

Temporary On-site Storage

Store sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be:

  • Under the direct control of laboratory personnel.

  • Away from general laboratory traffic.

  • In a cool, dry, and well-ventilated location, away from sources of ignition.

  • Stored in secondary containment to prevent the spread of material in case of a leak.

Final Disposal

The final disposal of this compound must be handled by trained professionals.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures for the collection and disposal of hazardous chemical waste.

  • Licensed Hazardous Waste Contractor: If your institution does not have an EHS office, a licensed hazardous waste disposal contractor must be engaged.

  • Incineration: High-temperature incineration is the preferred method for the complete destruction of chlorinated organic compounds like this compound.

Emergency Procedures: Spills and Decontamination

Immediate and appropriate action is crucial in the event of a this compound spill.

Small Spills (manageable by laboratory personnel)
  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is in a poorly ventilated area or if you are unsure of the hazard, evacuate the area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above.

  • Contain the Spill: Use a chemical spill kit with an absorbent material suitable for organic solvents. Work from the outside of the spill inward to prevent spreading.

  • Collect Absorbent Material: Carefully collect the used absorbent material and any contaminated debris and place it in a designated "Solid Halogenated Waste" container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by a soap and water wash. Collect all cleaning materials as solid hazardous waste.

  • Ventilate: Ensure the area is well-ventilated.

Large Spills

In the event of a large spill, or a spill that you are not equipped or trained to handle:

  • Evacuate the area immediately.

  • Alert your supervisor and contact your institution's EHS office or emergency response team.

  • Provide them with the identity of the spilled chemical (this compound) and the location of the spill.

  • Do not attempt to clean up a large spill without proper training and equipment.

Decontamination of Laboratory Equipment

Equipment that has come into contact with this compound must be thoroughly decontaminated.

  • Rinse with an appropriate organic solvent: A triple rinse with a solvent in which this compound is soluble (e.g., ethanol, acetone, or methanol) is recommended.

  • Collect all rinsate as liquid halogenated hazardous waste.

  • Wash with soap and water: Following the solvent rinse, wash the equipment with a laboratory detergent and water.

  • Air dry: Allow the equipment to air dry completely in a well-ventilated area, preferably in a fume hood.

Disposal Workflow Diagram

G cluster_0 Initial Assessment cluster_1 Segregation and Containment cluster_2 Labeling and Storage cluster_3 Final Disposal start This compound Waste Generated waste_type Determine Waste Type (Liquid or Solid) start->waste_type liquid_waste Collect in Designated 'Liquid Halogenated Waste' Container waste_type->liquid_waste Liquid solid_waste Collect in Designated 'Solid Halogenated Waste' Container waste_type->solid_waste Solid label_container Label Container Correctly: - 'Hazardous Waste' - 'this compound' - Date liquid_waste->label_container solid_waste->label_container store_safely Store in Designated Satellite Accumulation Area with Secondary Containment label_container->store_safely contact_ehs Contact Institutional EHS or Licensed Waste Contractor store_safely->contact_ehs professional_disposal Arrange for Professional Disposal (e.g., Incineration) contact_ehs->professional_disposal end Disposal Complete professional_disposal->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

A Senior Application Scientist's Guide to Handling 3-Chlorobenzofuran: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of research and development. However, ensuring the safety of laboratory personnel is paramount. This guide provides a comprehensive framework for the safe handling of 3-Chlorobenzofuran, a halogenated heterocyclic compound. As Senior Application Scientists, we understand that true safety culture transcends mere compliance; it is built on a deep understanding of the risks involved and the rationale behind each procedural step. This document is structured to provide not just instructions, but the scientific reasoning essential for building that expertise.

Part 1: Hazard Identification and Risk Assessment

This compound, like many chlorinated organic molecules, presents a multi-faceted hazard profile that demands rigorous control measures. Understanding these intrinsic properties is the first step in a robust safety protocol. The primary hazards are summarized below.

Table 1: Hazard Profile of this compound and Related Compounds

Hazard CategoryDescriptionRationale and Implications
Flammability Benzofuran is classified as a flammable liquid and vapor.[1][2]Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2] Handling must be performed away from open flames, sparks, and hot surfaces.[1][2]
Carcinogenicity Suspected of causing cancer (Category 2).[1][2]This long-term health hazard necessitates minimizing exposure through all routes (inhalation, skin contact, ingestion) to the lowest achievable levels. Engineering controls are critical.
Organ Toxicity May cause damage to the liver through prolonged or repeated exposure.[1]Chronic, low-level exposure can lead to significant health issues. This underscores the importance of consistent and correct use of personal protective equipment (PPE).
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[3]Immediate health effects can occur upon exposure. Procedures must be designed to prevent any direct contact.
Irritation Causes skin and serious eye irritation.[3]Direct contact can cause immediate pain and injury. Appropriate gloves and eye protection are mandatory to prevent this.
Environmental Hazard Harmful to aquatic life with long-lasting effects.[1]Disposal procedures must be strictly followed to prevent release into the environment. Chlorinated waste streams require specialized treatment.[4][5]

Part 2: The Hierarchy of Controls & PPE Protocol

The most effective safety strategies prioritize engineering and administrative controls to minimize hazards before relying on personal protective equipment. PPE is the final, essential barrier between the researcher and the chemical.

Hierarchy_of_Controls cluster_Controls Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Glove Box) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safer systems over reliance on individual action.

Mandatory PPE for Handling this compound

The selection of PPE must be tailored to the specific task and the associated risk of exposure.

Table 2: PPE Requirements for Laboratory Tasks

TaskMinimum Required PPERationale
Weighing/Dispensing (Solid or Liquid) Nitrile Gloves (double-gloved recommended), Chemical Splash Goggles, Lab CoatProtects against incidental skin contact and splashes to the eyes. A standard lab coat provides a removable barrier for clothing.[6][7]
Preparing Solutions / Dilutions Nitrile Gloves (or chemically resistant equivalent), Chemical Splash Goggles and Face Shield, Chemical-Resistant Apron over Lab CoatIncreased risk of splashes and spills requires enhanced facial and body protection.[7][8]
Running Reactions / Work-up Chemically Resistant Gloves (e.g., Neoprene, Silver Shield), Chemical Splash Goggles and Face Shield, Chemical-Resistant Apron over Lab CoatProtects against splashes of the reaction mixture, which may have different properties than the starting material. Glove material should be chosen based on all chemicals in the procedure.[7][9]
Handling Contaminated Waste Heavy-duty Nitrile or Neoprene Gloves, Chemical Splash Goggles, Lab CoatReduces the risk of exposure from contaminated labware and sharp objects during disposal.
Large-Scale Spill Cleanup (>10 mL) Full-face Air-Purifying Respirator (APR) with organic vapor cartridges, Chemical-Resistant Coveralls (e.g., Tychem®), Chemical-Resistant Boots, Double-gloved with heavy-duty gloves.[8][9]A significant spill presents a serious inhalation and contact hazard, requiring Level C or B protection depending on the quantity and ventilation.[8]

Part 3: Standard Operating Procedures (SOPs)

Adherence to validated SOPs is crucial for ensuring reproducible science and consistent safety.

SOP 1: Weighing and Dispensing this compound
  • Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don personal protective equipment as specified in Table 2.

  • Staging: Place a tared weigh boat on the analytical balance inside the fume hood. Place the stock container of this compound in a secondary container within the hood.

  • Dispensing: Carefully dispense the required amount of the chemical into the weigh boat, avoiding the generation of dust or splashes. Use non-sparking tools.[10]

  • Closure: Securely close the primary container of this compound.

  • Cleanup: Wipe down the spatula and any surfaces with a solvent-moistened cloth (e.g., ethanol or isopropanol), treating the cloth as hazardous waste.

  • Transport: Transport the weighed chemical in a sealed, labeled container to the reaction area.

SOP 2: Decontamination of Glassware
  • Initial Rinse: In a designated fume hood, rinse the contaminated glassware three times with a suitable organic solvent (e.g., acetone or ethyl acetate). Collect all rinsate in a properly labeled, halogenated organic waste container.

  • Soaking: Submerge the rinsed glassware in a base bath (e.g., saturated potassium hydroxide in isopropanol) for at least 12 hours to degrade residual organic material.

  • Final Cleaning: Remove glassware from the base bath, rinse thoroughly with tap water, followed by deionized water. The glassware can then be washed with standard laboratory detergent and dried.

Part 4: Emergency Response

Immediate and correct action during an emergency can significantly mitigate harm.

Table 3: Emergency First Aid and Spill Response

Exposure TypeImmediate Action
Skin Contact Immediately remove all contaminated clothing.[1][11] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately.[1][2][12] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[12] Seek immediate medical attention.
Ingestion Rinse mouth with water.[2] Do not induce vomiting.[13] Seek immediate medical attention.
Minor Spill (<10 mL in a Fume Hood) Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal.[2]
Major Spill (>10 mL or outside a Fume Hood) Evacuate the immediate area. Alert laboratory supervisor and emergency services. Prevent the spill from entering drains.[3] Only trained personnel with appropriate respiratory protection should attempt cleanup.[3]

Part 5: Waste Disposal Plan

The environmental toxicity and persistence of chlorinated organic compounds necessitate a dedicated and meticulous waste disposal plan.[4] Improper disposal can lead to the formation of highly toxic byproducts like dioxins and furans.[4]

Waste_Disposal_Workflow cluster_Waste Waste Stream for this compound Start Experiment Complete Liquid Liquid Waste (solvents, reaction mixtures) Start->Liquid Solid Solid Waste (gloves, paper towels, silica) Start->Solid Halogenated_Liquid HALOGENATED Liquid Waste Container Liquid->Halogenated_Liquid Halogenated_Solid HALOGENATED Solid Waste Container Solid->Halogenated_Solid EHS Arrange Pickup by Environmental Health & Safety Halogenated_Liquid->EHS Halogenated_Solid->EHS

Caption: Segregated waste stream for chlorinated compounds.

Step-by-Step Waste Segregation and Disposal
  • Identify: All waste streams containing this compound or other chlorinated compounds must be identified as "Halogenated Waste."

  • Segregate:

    • Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a designated, clearly labeled "Halogenated Organic Liquid Waste" container.

    • Solid Waste: Collect all contaminated solid waste, such as gloves, paper towels, and silica gel, in a separate, clearly labeled "Halogenated Organic Solid Waste" container.

  • Labeling: Ensure all waste containers are properly labeled with the chemical name(s) and approximate concentrations.

  • Storage: Store sealed waste containers in a designated satellite accumulation area, away from incompatible materials, until they are collected by the institution's Environmental Health and Safety (EHS) department.

  • Disposal: Never dispose of chlorinated waste down the drain or in regular trash.[3] The EHS department will ensure disposal via high-temperature incineration or other approved methods for chlorinated waste.[14]

By integrating this comprehensive safety framework into your daily laboratory operations, you can effectively mitigate the risks associated with handling this compound, ensuring the well-being of all personnel while advancing your critical research objectives.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.